FAA1 agonist-1
説明
Structure
3D Structure
特性
IUPAC Name |
2-[4-[[3-(2-chlorophenyl)phenyl]methoxy]phenyl]sulfonylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO5S/c22-20-7-2-1-6-19(20)16-5-3-4-15(12-16)13-27-17-8-10-18(11-9-17)28(25,26)14-21(23)24/h1-12H,13-14H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFZZALZTNOYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)COC3=CC=C(C=C3)S(=O)(=O)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FFA1 (GPR40) Agonist Mechanism in Pancreatic Beta Cells: A Technical Deep Dive
Executive Summary
Free Fatty Acid Receptor 1 (FFA1), historically known as GPR40, represents a pivotal "nutrient sensing" node in pancreatic beta-cell physiology.[1][2][3] Unlike sulfonylureas, which function as independent insulin secretagogues (often causing hypoglycemia), FFA1 agonists function as glucose-dependent amplifiers . They potentiate insulin secretion only when glucose levels are elevated (typically >7 mM), offering a safety profile that decouples efficacy from hypoglycemic risk.
This guide dissects the molecular mechanics of FFA1 activation, distinguishing between partial agonists (Gq-restricted) and full agonists (Gq + Gs/cAMP engaging), and provides validated protocols for interrogating these pathways in a research setting.
Part 1: Molecular Mechanism of Action
The Canonical Pathway: G q/11 Coupling
The primary signaling axis for FFA1 is mediated through the G
-
Ligand Binding: Endogenous long-chain fatty acids (LCFAs) or synthetic agonists bind to the receptor. Note that synthetic agonists often bind to an allosteric site distinct from the orthosteric fatty acid binding site, allowing for "super-agonism."
-
PLC Activation: The G
q subunit activates Phospholipase C (PLC ). -
PIP2 Hydrolysis: PLC
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers:-
IP3 (Inositol 1,4,5-trisphosphate): Diffuses to the Endoplasmic Reticulum (ER).
-
DAG (Diacylglycerol): Remains in the plasma membrane.
-
-
Calcium Mobilization: IP3 binds to IP3 receptors on the ER, triggering the release of intracellular
stores. -
The Amplification Switch: This rise in cytosolic
acts synergistically with the influx triggered by glucose-mediated membrane depolarization ( channel closure), facilitating the fusion of insulin granules with the plasma membrane. -
PKC Activation: Concurrently, DAG activates Protein Kinase C (PKC) and Protein Kinase D1 (PKD1), which remodel the actin cytoskeleton to mobilize insulin granules from the reserve pool to the readily releasable pool.
The "Full Agonist" Divergence (G s Recruitment)
A critical distinction in modern drug development is the difference between partial agonists (e.g., TAK-875/Fasiglifam) and full agonists (e.g., AM-1638, AM-5262).
-
Partial Agonists: Strictly engage the Gq-PLC-
pathway. -
Full Agonists: Induce a conformational change that recruits both Gq and Gs proteins. The Gs coupling activates Adenylyl Cyclase (AC), increasing cAMP. This mimics the GLP-1 receptor pathway, further amplifying secretion via Epac2 and PKA, and potentially stimulating incretin secretion from enteroendocrine K and L cells.
Visualization: Differential Signaling Pathways
The following diagram illustrates the bifurcation between partial and full agonist signaling.
Caption: Figure 1.[1] Dual signaling pathways of FFA1.[5] Partial agonists restrict activity to the Gq-Ca2+ axis, while full agonists recruit Gs-cAMP for enhanced secretagogue activity.
Part 2: Pharmacology & Biased Agonism[3][6]
The Fasiglifam (TAK-875) Lesson
Fasiglifam was the most advanced FFA1 agonist, reaching Phase III trials before termination due to liver toxicity. It is crucial to understand that this toxicity was not mechanism-based (i.e., not due to GPR40 activation in the liver).
-
Cause: Formation of acyl glucuronide metabolites that inhibited hepatic transporters (MRP2, OATP) and caused mitochondrial stress in hepatocytes.
-
Implication: The target remains valid; the failure was molecule-specific.
Biased Agonism: -Arrestin
Research indicates that certain ligands can bias the receptor toward
-
Implication: High
-arrestin recruitment is often linked to receptor internalization and desensitization (tachyphylaxis). -
Goal: Ideal next-generation agonists should be "G-protein biased," maximizing insulin secretion while minimizing
-arrestin-mediated downregulation.
Comparative Agonist Profile
| Feature | Endogenous (LCFA) | Partial Agonist (TAK-875) | Full Agonist (AM-1638) |
| Binding Site | Orthosteric | Allosteric (Site A) | Allosteric (Site B) |
| G-Protein | Gq only | Gq only | Gq + Gs |
| Max Efficacy | 100% (Reference) | ~80% of LCFA | >100% (Super-agonist) |
| Incretin Effect | None | Minimal | Stimulates GLP-1/GIP |
| Hypoglycemia Risk | Low | Low | Low (Glucose Dependent) |
Part 3: Experimental Protocols
Protocol A: High-Throughput Calcium Flux Assay
Objective: Quantify the acute activation of Gq signaling in beta-cell lines (e.g., MIN6, INS-1E) or dispersed islets.
Materials:
-
Cell Line: INS-1E or MIN6 (seeded 24h prior).
-
Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).
-
Assay Buffer (KRB): 115 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 20 mM HEPES, 2.5 mM CaCl2, 0.2% BSA.
-
Glucose Conditions: Low (2.8 mM) and High (16.7 mM).
Workflow:
-
Seeding: Plate cells at 50,000 cells/well in a black-wall, clear-bottom 96-well plate. Incubate overnight.
-
Dye Loading: Aspirate media. Add 100 µL Assay Buffer containing 4 µM Fluo-4 AM + 2.5 mM Probenecid (to prevent dye leakage).
-
Incubation: Incubate for 45-60 minutes at 37°C in the dark.
-
Baseline Equilibration: Wash cells 2x with Assay Buffer. Add 180 µL of Assay Buffer (containing either Low or High Glucose). Incubate 15 mins at 37°C to equilibrate glucose metabolism.
-
Agonist Addition (On-Instrument): Place plate in FLIPR or FlexStation.
-
Record Baseline: 0-30 seconds.
-
Inject Agonist: Add 20 µL of 10x concentrated agonist (e.g., 10 µM final TAK-875).
-
Read: Monitor fluorescence (Ex 485nm / Em 525nm) for 180 seconds.
-
-
Analysis: Calculate
(Peak fluorescence minus baseline divided by baseline).
Validation Check: The agonist should elicit a sharp calcium peak in High Glucose conditions but a significantly blunted or absent peak in Low Glucose (glucose-dependence check).
Protocol B: Dynamic Insulin Secretion (Perfusion)
Objective: Determine if the agonist restores the first-phase insulin secretion and prevents desensitization.
Workflow:
-
Preparation: Use 50-100 size-matched mouse islets per chamber in a microfluidic perfusion system (e.g., BioRep).
-
Pre-perfusion: Perfuse with KRB containing 2.8 mM glucose for 30 mins (flow rate 100 µL/min) to stabilize baseline.
-
Stimulation Phase 1 (Control): Step up to 16.7 mM Glucose without agonist for 20 mins. Collect fractions every 1 min.
-
Washout: Return to 2.8 mM Glucose for 30 mins.
-
Stimulation Phase 2 (Test): Step up to 16.7 mM Glucose + [Test Agonist] for 20 mins.
-
Quantification: Measure insulin in fractions via HTRF or ELISA.
Success Criteria: A successful FFA1 agonist will significantly increase the Area Under the Curve (AUC) of the first phase (0-10 mins of stimulation) compared to glucose alone.
Visualization: Experimental Workflow
Caption: Figure 2. High-throughput Calcium Flux workflow for screening FFA1 agonists.
References
-
Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Source: NIH / National Library of Medicine URL:[Link] Context: Establishes the core Gq/11 mechanism and glucose-dependent insulin secretion.
-
Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist. Source: ACS Medicinal Chemistry Letters URL:[Link] Context: Defines the "Full Agonist" profile and the recruitment of Gs/cAMP signaling distinct from partial agonists.
-
Beta-Arrestin Recruitment and Biased Agonism at the Free Fatty Acid Receptor GPR40. Source: Journal of Biological Chemistry (via PubMed) URL:[Link] Context: Explains the biased agonism of TAK-875 and the role of beta-arrestin in receptor regulation.[3]
-
Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK875). Source: Nature Scientific Reports / PubMed URL:[Link] Context: Clarifies that TAK-875 toxicity was metabolite-driven (DILI), not a target-class effect.
-
GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action. Source: Molecular Metabolism URL:[Link] Context: Further validation of the dual Gq/Gs pathway for full agonists and their impact on incretins.
Sources
- 1. International Journal of Molecular Medicine [spandidos-publications.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Mechanistic Potentiation: The Role of FFA1 (GPR40) in Glucose-Stimulated Insulin Secretion
[1][2]
Executive Summary
Free Fatty Acid Receptor 1 (FFA1), historically known as GPR40, represents a critical node in the metabolic regulation of insulin.[1][2][3] Unlike sulfonylureas that close
This guide dissects the molecular mechanics of FFA1 signaling, provides a validated experimental framework for assessing FFA1-mediated secretion in vitro, and analyzes the translational challenges highlighted by the clinical termination of fasiglifam (TAK-875).
Part 1: Molecular Architecture & Signaling Mechanics
The Dual-State Amplifier
FFA1 is a G protein-coupled receptor (GPCR) highly enriched in pancreatic
The Signaling Cascade
Upon ligand binding (e.g., Palmitate, TAK-875), FFA1 undergoes a conformational change that primarily couples to the
-
Primary Coupling (
): Activation of Phospholipase C (PLC) hydrolyzes into and Diacylglycerol (DAG). -
Calcium Mobilization:
binds to receptors on the Endoplasmic Reticulum (ER), triggering release. This amplifies the cytosolic oscillations initiated by glucose metabolism. -
The PKD1 Axis (Crucial Insight): While PKC activation is well-documented, recent data highlights Protein Kinase D1 (PKD1) as a vital downstream effector.[4] DAG recruits PKD1 to the trans-Golgi network (TGN), where it regulates the fission of insulin granules, increasing the pool of vesicles available for exocytosis.
-
Bias Signaling (
Potentiation): "Super-agonists" (e.g., AM-1638) have demonstrated the ability to recruit both and . The arm increases cAMP, further amplifying secretion via PKA and Epac2, leading to robust incretin-like effects.
Visualization: The FFA1 Signaling Network
The following diagram illustrates the convergence of Glucose and FFA1 signaling pathways.
Figure 1: Convergence of metabolic (Glucose) and receptor-mediated (FFA1) pathways driving insulin exocytosis.
Part 2: Experimental Frameworks
To rigorously evaluate FFA1 agonists, one must distinguish between initiation (glucose) and potentiation (FFA1). A standard static incubation assay using murine islets or INS-1E cells is the gold standard for high-throughput screening, but perfusion is required for kinetic profiling.
Protocol: Static Glucose-Stimulated Insulin Secretion (GSIS)
Objective: Quantify the potentiation of insulin secretion by a test compound under high-glucose conditions.
1. Reagents & Buffer Preparation
-
KRB Buffer (Krebs-Ringer Bicarbonate): 115 mM NaCl, 4.7 mM KCl, 1.2 mM
, 1.2 mM , 2.5 mM , 25 mM , 10 mM HEPES, 0.1% BSA (Fatty-acid free is critical to avoid background activation). pH 7.4. -
Glucose Stocks: 2.8 mM (Low Glucose/Basal), 16.7 mM (High Glucose/Stimulated).
-
Agonist: Fasiglifam (TAK-875) or Palmitate (complexed 6:1 with BSA).
2. Islet Isolation & Recovery
-
Isolate islets from C57BL/6J mice via collagenase P digestion.
-
Critical Step: Recover islets overnight in RPMI-1640 (11 mM glucose) to reduce isolation stress. Freshly isolated islets often show high basal secretion.
3. The Assay Workflow
-
Pre-incubation (Starvation): Transfer islets (5-10 per well in 12-well plate) to KRB containing 2.8 mM glucose for 1 hour. This normalizes the metabolic state.
-
Treatment: Replace buffer with specific treatment groups:
-
Control: 2.8 mM Glucose (Basal Check)
-
Stimulated: 16.7 mM Glucose + Vehicle
-
Experimental: 16.7 mM Glucose + Agonist (e.g., 10
M TAK-875)
-
-
Incubation: Incubate for 1 hour at 37°C.
-
Supernatant Collection: Briefly spin down the plate (500xg, 1 min) to settle islets. Collect supernatant.
-
Lysis: Lyse islets (Acid-Ethanol) to measure total insulin content (normalization factor).
4. Data Analysis
Data should be presented as Fold Stimulation over basal or % of Total Insulin Content .
| Group | Glucose (mM) | Agonist | Exp. Insulin (% Total) | Interpretation |
| Basal | 2.8 | - | 0.5% | Baseline secretion (should be low). |
| GSIS Control | 16.7 | - | 3.2% | Normal physiological response. |
| FFA1 Potentiation | 16.7 | TAK-875 | 7.8% | Significant potentiation (>2-fold over GSIS). |
| Low Glc Control | 2.8 | TAK-875 | 0.6% | Safety Check: No secretion at low glucose. |
Visualization: Experimental Logic Flow
Figure 2: Standardized workflow for assessing glucose-dependent insulin potentiation.
Part 3: Drug Development Landscape & Clinical Pivot
The Fasiglifam (TAK-875) Lesson
Fasiglifam was the leading FFA1 agonist, showing excellent efficacy in Phase 2 (HbA1c reduction ~1.2%). However, development was terminated in Phase 3 due to Drug-Induced Liver Injury (DILI) .
Mechanism of Toxicity: Research indicates the toxicity was likely off-target or metabolism-dependent , rather than intrinsic to FFA1 activation.
-
Bile Transporter Inhibition: TAK-875 and its glucuronide metabolite inhibited hepatic transporters (BSEP, MRP2), leading to cholestatic stress.
-
Mitochondrial Inhibition: High intra-hepatic concentrations inhibited mitochondrial respiration complexes.
Implication for Future Agonists: The failure of TAK-875 does not invalidate FFA1 as a target. It highlights the need for:
-
Chemical Diversity: Moving away from the carboxylic acid moieties prone to forming reactive acyl glucuronides.
-
Balanced Signaling: Newer "Super-agonists" (e.g., compounds structurally distinct from TAK-875) that activate both
and pathways may offer higher efficacy at lower doses, potentially widening the therapeutic index.
References
-
Itoh, Y., et al. (2003). Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40.[1][3][4][5] Nature. Link
-
Ferdaoussi, M., et al. (2012).[4] G protein-coupled receptor GPR40 enables potentiation of insulin secretion by unsaturated fatty acids through protein kinase D1. Diabetes.[1][4][6][7][8][9][10] Link
-
Burant, C. F., et al. (2012). Fasiglifam (TAK-875), a G-protein-coupled receptor 40 agonist, improves glycemic control in patients with type 2 diabetes.[2] The Lancet. Link
-
Otieno, M. A., et al. (2018).[2] Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK-875) and its primary metabolites.[2][11] Toxicological Sciences. Link
-
Hauge, M., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism. Link
Sources
- 1. International Journal of Molecular Medicine [spandidos-publications.com]
- 2. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Free fatty acid receptor 1 (FFA(1)R/GPR40) and its involvement in fatty-acid-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A role for PKD1 in insulin secretion downstream of P2Y1 receptor activation in mouse and human islets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the Hepatotoxicity of Fasiglifam (TAK-875) - Evotec [evotec.com]
- 7. GLP-1 Pipeline Update: February 2025 - Prime Therapeutics - Portal [primetherapeutics.com]
- 8. GLP-1 Pipeline Update: November 2025 - Prime Therapeutics - Portal [primetherapeutics.com]
- 9. lifebit.ai [lifebit.ai]
- 10. mdpi.com [mdpi.com]
- 11. Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK875) and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: FFA1 (GPR40) Agonist Signaling – The Gq/G11 Axis
Executive Summary
Free Fatty Acid Receptor 1 (FFA1/GPR40) represents a pivotal target in metabolic disease therapeutics, particularly for Type 2 Diabetes (T2D), due to its ability to potentiate glucose-stimulated insulin secretion (GSIS) without inducing hypoglycemia. While the receptor’s primary coupling is to the G
This guide dissects the Gq/G11 signaling cascade, contrasts "balanced" vs. "biased" signaling, and provides validated protocols for quantifying receptor activation. It is designed for researchers requiring high-fidelity data to distinguish viable drug candidates from hepatotoxic failures.
Part 1: The Molecular Mechanism of Gq/G11 Coupling
The Canonical Pathway
Upon binding medium- to long-chain fatty acids (or synthetic agonists), FFA1 undergoes a conformational change that promotes the exchange of GDP for GTP on the G
-
Receptor Activation: Ligand binding stabilizes the active state of FFA1.
-
G-Protein Coupling: G
q dissociates from G . -
Effector Activation: G
q activates PLC , which hydrolyzes membrane PIP2 into IP3 (soluble) and DAG (membrane-bound). -
Calcium Mobilization: IP3 binds to IP3 receptors (IP3R) on the Endoplasmic Reticulum (ER), triggering rapid Ca
release. -
Downstream Amplification:
-
Ca
: Directly triggers insulin granule fusion. -
DAG: Activates Protein Kinase C (PKC) and PKD1, which phosphorylate substrates (e.g., ERK1/2) that sustain secretion and promote
-cell survival.
-
The "Biased Agonism" Nuance
Crucially, FFA1 also recruits
-
TAK-875 (Fasiglifam): Demonstrated super-physiological recruitment of
-arrestin compared to Gq activation. -
AM-1638: An "ago-allosteric" modulator that triggers both Gq and Gs (cAMP) pathways, leading to potent incretin release.
Pathway Visualization
The following diagram illustrates the bifurcation between Gq signaling and
Caption: Canonical FFA1 signaling showing the bifurcation of Gq-mediated Ca2+ flux (green nodes indicate assay targets) and Beta-arrestin recruitment.
Part 2: Experimental Validation Protocols
To robustly characterize an FFA1 agonist, you must measure kinetic flux (Calcium) and accumulated messenger (IP1).
Protocol A: Kinetic Calcium Flux (FLIPR/FlexStation)
Purpose: Measures the immediate, transient release of intracellular calcium. This is the gold standard for Gq potency (
Reagents:
-
Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).
-
Buffer: HBSS + 20 mM HEPES (pH 7.4).
-
Inhibitor: Probenecid (2.5 mM stock).[1] Critical: Prevents dye leakage via anion transporters.
Workflow:
-
Cell Plating: Seed CHO-K1 or HEK293 cells stably expressing human FFA1 (GPR40) at 50,000 cells/well in 96-well black-wall/clear-bottom poly-D-lysine plates. Incubate overnight.
-
Dye Loading:
-
Prepare Loading Buffer: HBSS/HEPES + Dye + 2.5 mM Probenecid .
-
Remove culture media and add 100 µL Loading Buffer.
-
Incubation: 45 mins at 37°C (essential for esterase activity) followed by 15 mins at RT (to equilibrate).
-
-
Compound Preparation: Prepare agonists at 5X concentration in HBSS (fatty acids must be conjugated to BSA if solubility is poor).
-
Measurement:
-
Transfer to FLIPR/FlexStation.[1]
-
Baseline: Read fluorescence (Ex 485nm / Em 525nm) for 20 seconds.
-
Injection: Add 25 µL compound.
-
Read: Measure continuously for 120 seconds.
-
-
Analysis: Calculate
(Max Signal - Baseline) / Baseline.
Protocol B: IP-One Accumulation (HTRF)
Purpose:[2] IP3 has a half-life of seconds. This assay measures IP1 (a stable downstream metabolite) by blocking its degradation with Lithium Chloride (LiCl).[3] It provides a stable, accumulated signal suitable for affinity ranking.
Mechanism: Competitive immunoassay.[2][4][5] Native IP1 competes with d2-labeled IP1 for binding to Cryptate-labeled anti-IP1 antibody.[2][3][4] Signal is inversely proportional to concentration. [4][5]
Workflow:
-
Stimulation:
-
Plate cells (suspension or adherent) in low-volume 384-well white plates.
-
Add Stimulation Buffer containing 50 mM LiCl (Critical Step).
-
Add Agonist. Incubate 1 hour at 37°C.
-
-
Detection:
-
Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm.
-
Analysis: Calculate Ratio (
). Convert to IP1 concentration using a standard curve.
Part 3: Translational Challenges & The TAK-875 Lesson
The development of TAK-875 (Fasiglifam) was terminated in Phase III due to liver toxicity.[6][7] Understanding this failure is mandatory for modern FFA1 drug discovery.
Mechanisms of Toxicity
The toxicity was not solely due to Gq signaling overstimulation, but rather a "Perfect Storm" of off-target and metabolic effects:
| Mechanism | Description | Consequence |
| Transporter Inhibition | Inhibition of hepatic bile acid transporters (BSEP, NTCP, MRP2). | Accumulation of bile acids causing cholestatic injury. |
| Mitochondrial Stress | Inhibition of Electron Transport Chain (ETC) complexes.[8] | ATP depletion and oxidative stress. |
| Acyl Glucuronidation | Formation of reactive acyl glucuronides (AG).[9] | Covalent binding to hepatic proteins (immune response). |
| GPR40-Dependent ROS | Nuance: High-dose activation of GPR40 in hepatocytes (low expression) generated ROS. | Direct hepatocyte apoptosis. |
Strategic Implication
When screening Gq agonists, you must counter-screen for BSEP inhibition and Mitochondrial Glu/Gal shift (Crabtree effect) early in the funnel.
References
-
Itoh, Y., et al. (2003). Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40. Nature, 422(6928), 173–176. [Link]
-
Mancini, A. D., & Poitout, V. (2015). GPR40 agonists for the treatment of type 2 diabetes: Life after 'TAKs'. Diabetes, Obesity and Metabolism, 17(7), 622–629. [Link]
-
Higa, T., et al. (2018). Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner.[6] Toxicological Sciences, 166(2), 324–336. [Link]
-
Otieno, M. A., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences, 163(2), 374–384. [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. HTRF IP-One Gq Detection Kit, 1,000 Assay Points | Revvity [revvity.com]
- 3. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Hepatotoxicity of Fasiglifam (TAK-875) - Evotec [evotec.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Discovery and Synthesis of Novel FFA1 (GPR40) Agonists: A Technical Guide
Executive Summary
Free Fatty Acid Receptor 1 (FFA1/GPR40) remains a high-value target for Type 2 Diabetes (T2D) due to its unique mechanism: glucose-dependent insulin secretion (GSIS). Unlike sulfonylureas, GPR40 agonists inherently minimize hypoglycemia risk because their efficacy acts as a "gate," opening only when glucose levels are elevated.
However, the field faces a critical "Safety Cliff." The failure of the first-generation agonist fasiglifam (TAK-875) in Phase III was not due to lack of efficacy, but due to Drug-Induced Liver Injury (DILI) driven by the inhibition of bile salt transporters (BSEP) and reactive metabolite formation.
This guide outlines the technical roadmap for discovering Next-Generation GPR40 Agonists . It shifts focus from simple potency optimization to a multi-parameter optimization (MPO) strategy that balances
Target Validation & Mechanistic Rationale
The Signaling Bifurcation: vs. -Arrestin
GPR40 is a
-
Canonical Pathway (
): Ligand GPR40 PLC release from ER Insulin Secretion. -
Non-Canonical Pathway (
-Arrestin): Recruits -arrestin-2, which may scaffold ERK signaling. Some data indicates TAK-875 was a "super-recruiter" of -arrestin compared to endogenous fatty acids, which might contribute to its distinct pharmacological profile [1].[3]
The Toxicity Hurdle (The TAK-875 Lesson)
The hepatotoxicity of TAK-875 was driven by two factors:
-
BSEP Inhibition: The drug inhibited the Bile Salt Export Pump (BSEP) with an
close to its , causing intra-hepatic bile acid accumulation. -
Acyl Glucuronidation: The carboxylic acid "warhead" formed reactive acyl glucuronides (AG), which covalently bound to hepatic proteins [2].
Design Directive: Modern agonists must avoid "flat," highly lipophilic biaryl structures and screen early for BSEP inhibition.
Signaling Pathway Visualization
Figure 1: Dual signaling pathways of GPR40.[4][5][6] Next-gen agonists optimize the Gq/Ca2+ axis while monitoring Beta-arrestin recruitment.
Chemical Space & SAR Strategies
The Pharmacophore Evolution
The classic pharmacophore consists of an Acidic Head (interaction with Arg183/Arg258) and a Lipophilic Tail (hydrophobic pocket).
| Feature | Generation 1 (TAK-875) | Generation 2 (e.g., SCO-267, CPL207280) |
| Acidic Moiety | Carboxylic Acid (COOH) | Bioisosteres (e.g., Acyl sulfonamides) or sterically hindered acids. |
| Lipophilicity | High ( | Moderate ( |
| Scaffold | Biaryl propanoic acid | Spirocycles, Piperidines, fused rings (Dihydrobenzofuran). |
| Safety | High BSEP inhibition | Low/No BSEP inhibition ( |
Key Structural Modifications
To mitigate toxicity, synthesis should focus on:
-
Conformational Constraint: Introducing spiro-rings to lock the bioactive conformation, improving potency without adding excessive lipophilic bulk.
-
Metabolic Blocking: Fluorination of the phenyl ring to prevent metabolic activation.
-
Polarity Shift: Adding polar heteroatoms (N, O) in the "tail" region to lower LogD and reduce off-target transporter binding [3].
Synthetic Methodology: Phenylpropanoic Acid Derivative
Note: While newer scaffolds exist, the phenylpropanoic acid route remains the foundational chemistry for this class. The following protocol describes the synthesis of a biphenyl-based agonist, optimized for parallel medicinal chemistry.
Retrosynthetic Analysis
The target molecule is assembled via a Suzuki-Miyaura Cross-Coupling between a boronic acid tail and a brominated phenylpropionate head, followed by ester hydrolysis.
Step-by-Step Protocol
Step 1: Esterification of 3-(4-bromophenyl)propanoic acid
-
Reagents: 3-(4-bromophenyl)propanoic acid (1.0 eq), Methanol (solvent),
(cat). -
Procedure: Reflux the acid in MeOH with catalytic sulfuric acid for 4 hours.
-
Rationale: Protecting the carboxylic acid is essential to prevent catalyst poisoning during the subsequent coupling step.
Step 2: Suzuki-Miyaura Coupling (The Diversity Step)
-
Reagents:
-
Methyl 3-(4-bromophenyl)propanoate (1.0 eq)
-
Aryl-boronic acid tail (1.2 eq) (e.g., 2',6'-dimethylbiphenyl-4-boronic acid)
-
Catalyst:
(0.05 eq). Why? This bidentate ligand resists de-ligation better than , crucial for sterically hindered biaryls. -
Base:
(2.0 eq) or . -
Solvent: 1,4-Dioxane / Water (4:1).
-
-
Protocol:
-
Degas solvents with
for 15 mins (Oxygen poisons Pd(0)). -
Mix reagents in a sealed vial.
-
Heat to 90°C for 12 hours.
-
Filter through Celite, extract with EtOAc.
-
Step 3: Ester Hydrolysis (Unmasking the Warhead)
-
Reagents: LiOH (3.0 eq), THF/Water/MeOH (3:1:1).
-
Protocol: Stir at Room Temperature for 2 hours. Acidify with 1N HCl to pH 3. Extract with DCM.
-
Rationale: LiOH is milder than NaOH, preventing accidental cleavage of sensitive ether linkers often found in the "tail" section.
Screening Cascade & Protocols
To avoid the fate of TAK-875, the screening cascade must integrate safety assays parallel to potency assays, not at the end.
Workflow Diagram
Figure 2: Integrated Discovery Workflow. Note the early "Safety Gate" for BSEP inhibition.
Primary Assay: FLIPR Calcium Flux
This assay measures the
-
Cell Line: CHO-K1 or HEK293 stably expressing human GPR40.
-
Dye Loading:
-
Wash cells with assay buffer (HBSS + 20mM HEPES).
-
Load with Fluo-4 AM (2
) + Probenecid (2.5 mM). -
Critical Step: Probenecid inhibits the anion transporter, preventing the dye from leaking out of the cells [4]. Incubate 45 mins at 37°C.
-
-
Agonist Addition:
-
Prepare 10-point concentration curves of compounds in DMSO (final DMSO < 0.5%).
-
Add compounds using an automated liquid handler (e.g., FLIPR Tetra).
-
-
Measurement:
-
Excitation: 488 nm / Emission: 525 nm.
-
Record baseline for 10s, then inject compound. Measure peak fluorescence relative to baseline (
).
-
Safety Assay: BSEP Inhibition (Vesicular Transport)
This is the "Kill Step" for toxic compounds.
-
System: Inverted membrane vesicles from Sf9 cells overexpressing human BSEP.
-
Substrate:
-Taurocholic Acid (TCA). -
Protocol:
-
Incubate vesicles with test compound and
-TCA. -
Initiate transport with ATP (active transport) or AMP (background control).
-
Incubate 5 mins at 37°C.
-
Stop reaction with ice-cold buffer and filter rapidly (glass fiber filters).
-
-
Calculation:
- .
-
Calculate % Inhibition relative to vehicle control.
-
Threshold: Compounds with
are flagged as high risk [2].
Comparative Data: Historical vs. Novel
The following table illustrates the shift in compound profiles required for a successful candidate.
| Parameter | Fasiglifam (TAK-875) | Novel Ideal Candidate (Target Profile) |
| GPR40 | ~14 nM | < 10 nM |
| GSIS ( | ~2.5 fold | > 3.0 fold |
| BSEP | ~25 | > 100 |
| Mitochondrial Tox | Positive | Negative |
| Lipophilicity (LogD) | > 4.0 | 2.0 - 3.0 |
| Half-life ( | ~24h | 12-18h (Once daily) |
References
-
Mancini, A. D., et al. (2015). "Beta-arrestin recruitment and biased agonism at free fatty acid receptor 1." Journal of Biological Chemistry, 290(34), 21131-21140. Link
-
Otieno, M. A., et al. (2018).[7] "Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury." Toxicological Sciences, 163(2), 374–384. Link
-
Furukawa, H., et al. (2020). "Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety." Journal of Medicinal Chemistry, 63(18), 10352–10379.[5] Link[5]
-
Molecular Devices.[8] (2023).[4][9][10][11] "FLIPR Calcium 4 Assay Kit Guide." Molecular Devices Technical Library. Link
Sources
- 1. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
Technical Guide: Next-Generation FFA1 (GPR40) Agonist Discovery
From Fasiglifam Failure to Biased Signaling & Full Agonism
Executive Summary
The Free Fatty Acid Receptor 1 (FFA1), historically known as GPR40, remains one of the most compelling yet elusive targets for Type 2 Diabetes Mellitus (T2DM). Expressed predominantly in pancreatic
However, the late-stage clinical failure of Fasiglifam (TAK-875) due to Drug-Induced Liver Injury (DILI) fundamentally altered the discovery landscape. Contemporary programs must now navigate a tripartite challenge: avoiding lipotoxicity/DILI , exploiting signaling bias (Gq vs.
This guide delineates the technical roadmap for developing safe, efficacious FFA1 agonists, moving beyond the "carboxylic acid" scaffold liabilities of the past.
Mechanistic Architecture & Signaling Bias
To engineer superior ligands, one must understand the divergence in FFA1 signaling. The receptor does not act as a binary switch; rather, it exhibits functional selectivity (biased agonism).[1]
1.1 The Signaling Bifurcation
-
Endogenous Ligands (LCFAs): Primarily activate
, leading to PLC activation, IP3 generation, and Ca mobilization. This drives direct insulin exocytosis. -
Partial Agonists (e.g., TAK-875, AMG 837): Bind to the allosteric site (Site A1/A2). They robustly recruit
-arrestin-2, potentially more than Gq. Some hypotheses suggest excessive -arrestin recruitment contributes to receptor downregulation or desensitization.[1] -
Full Agonists (e.g., AM-1638, SCO-267): These compounds bind distinct sites and induce a conformation that couples to
(in enteroendocrine cells) in addition to .-
Impact:
coupling increases cAMP, which is required for GLP-1 secretion from intestinal L-cells. This provides a "dual mechanism" of action: direct insulin secretion (pancreas) + incretin release (gut).
-
1.2 Visualization: Biased Signaling Pathways
The following diagram illustrates the divergence between partial agonists (islet-restricted) and full agonists (islet + gut axis).
Caption: Divergent signaling: Partial agonists drive insulin via Gq/Ca2+, while Full agonists engage Gs/cAMP to trigger the incretin axis.
The "Fasiglifam Paradox" & Safety Screening
Understanding why TAK-875 failed is the prerequisite for designing the next generation of drugs.
2.1 Mechanism of Hepatotoxicity
TAK-875 did not fail due to on-target GPR40 pharmacology. It failed due to intrinsic chemical toxicity :
-
Acyl Glucuronidation: The carboxylic acid tail of TAK-875 was metabolized into a reactive acyl glucuronide (AG).
-
Transporter Inhibition: The parent drug and its AG metabolite inhibited hepatic efflux transporters, specifically BSEP (Bile Salt Export Pump) and MRP2 .
-
Mitochondrial Stress: Accumulation of bile acids + drug led to oxidative stress and mitochondrial dysfunction in hepatocytes.[2]
2.2 Comparative Compound Profiles
| Feature | Fasiglifam (TAK-875) | AMG 837 | SCO-267 (Next Gen) |
| Class | Partial Agonist | Partial Agonist | Full Agonist |
| Chemotype | Phenylpropanoic Acid | Biaryl Acid | Phenyl-piperidine (Non-acidic/Bioisostere) |
| Signaling | Gq biased, High | Gq biased | Gq + Gs (Dual Coupling) |
| Incretin Effect | No (Islet only) | No | Yes (GLP-1, GIP, PYY) |
| Liver Safety | High Risk (BSEP inhibition) | Moderate | Low Risk (Designed out) |
| Status | Terminated (Phase III) | Discontinued | Phase II (Active) |
Strategic Discovery Protocols
The following protocols represent a modern, self-validating workflow designed to filter out "TAK-875-like" liabilities early.
Protocol A: The "Kill Step" – Hepatotoxicity Screening
Rationale: Do not proceed to efficacy trials without clearing this gate.
-
BSEP Inhibition Assay (Vesicular Transport):
-
System: Inverted membrane vesicles overexpressing human BSEP.
-
Method: Incubate vesicles with [3H]-Taurocholic acid + Test Compound (0.1 - 100
M). -
Readout: Scintillation counting of intra-vesicular radiolabel.
-
Threshold:
M is required. TAK-875 M.
-
-
Reactive Metabolite Trapping:
-
System: Human Liver Microsomes (HLM) + Glutathione (GSH).
-
Method: Incubate compound. Analyze via LC-MS/MS for GSH-adducts.
-
Pass Criteria: No significant formation of reactive acyl glucuronides or covalent binding to proteins.
-
Protocol B: Functional Efficacy – Glucose-Dependent Insulin Secretion (GSIS)
Rationale: Verify the safety mechanism (no hypoglycemia).
-
Cell System: Primary Rodent Islets or INS-1E
-cell line. -
Preparation: Starve cells in KRB buffer (2.8 mM Glucose) for 1 hour.
-
Induction:
-
Low Glucose Arm: Treat with Compound + 2.8 mM Glucose.
-
High Glucose Arm: Treat with Compound + 16.7 mM Glucose.
-
-
Causality Check:
-
Result: Insulin should only increase in the High Glucose arm.
-
Failure Mode: If insulin rises in Low Glucose, the compound causes leakiness/hypoglycemia (Off-target K-ATP channel blockade).
-
Protocol C: Full Agonism Confirmation (GLP-1 Secretion)
Rationale: Differentiate from partial agonists.[3]
-
Cell System: NCI-H716 (Human enteroendocrine L-cells).
-
Assay: cAMP HTRF (Homogeneous Time-Resolved Fluorescence).
-
Method:
-
Incubate cells with compound + IBMX (PDE inhibitor).
-
Measure cAMP accumulation.
-
Secondary Check: ELISA for secreted GLP-1 in supernatant.
-
-
Interpretation: A significant rise in cAMP/GLP-1 confirms "Full Agonist" status (Gs coupling).
Integrated Discovery Workflow
This workflow integrates the safety and efficacy steps into a logical progression.
Caption: The "Kill Step" (Red) is prioritized before detailed mechanistic profiling to prevent late-stage attrition.
Future Outlook: Ago-Allosteric Modulators
The frontier of FFA1 research lies in AgoPAMs (Agonist-Positive Allosteric Modulators). Unlike pure orthosteric agonists, these compounds bind to an allosteric site and potentiate the effect of endogenous fatty acids rather than overriding them. This theoretically preserves the natural pulsatility of insulin secretion and may reduce receptor desensitization risks.
References
-
Takeda's Termination of Fasiglifam: Kaku, K., et al. "Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation." PLOS ONE, 2018. [2]
-
Full Agonist Mechanism (SCO-267): Yabuki, Y., et al. "SCO-267, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity."[4][5] Diabetes, 2019.[5]
-
Signaling Bias & Beta-Arrestin: Mancini, A.D., et al. "Beta-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1."[6] Journal of Biological Chemistry, 2015.
-
GPR40 Structure & Binding Sites: Lin, H., et al. "Discovery of GPR40 Full Agonists Containing Tricyclic Spirocycles." ACS Medicinal Chemistry Letters, 2017.
-
Clinical Trial Status (SCO-267): "SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans."[3][4] Diabetes Care, 2021.
Sources
- 1. Biased β-Agonists Favoring Gs over β-Arrestin for Individualized Treatment of Obstructive Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey | PLOS One [journals.plos.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. SCO-267 | SCOHIA PHARMA, Inc. [scohia.com]
- 5. SCO-267, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vivo Effects of FFA1 Activation on Metabolic Diseases: A Technical Guide
Executive Summary
Free Fatty Acid Receptor 1 (FFA1/GPR40) represents a pivotal target in metabolic therapeutics, acting as a nutrient sensor that potentiates Glucose-Stimulated Insulin Secretion (GSIS).[1][2] While the failure of the partial agonist fasiglifam (TAK-875) in Phase III clinical trials due to Drug-Induced Liver Injury (DILI) cast a shadow over the field, recent advances have bifurcated the landscape. The emergence of full agonists (e.g., SCO-267) has revitalized interest by demonstrating superior efficacy through the dual engagement of the entero-insular axis (stimulating both insulin and GLP-1) and showing promise in non-alcoholic steatohepatitis (NASH).
This guide provides a technical roadmap for researchers to navigate the pharmacological nuances, experimental protocols, and safety assessments required to develop next-generation FFA1 modulators.
Molecular Pharmacology: The Agonist Spectrum
To design effective in vivo studies, one must distinguish between the two primary classes of FFA1 ligands. The physiological response is dictated not just by receptor binding, but by the specific G-protein coupling and tissue distribution engaged by the ligand.
Partial vs. Full Agonism[3]
-
Partial Agonists (e.g., Fasiglifam, AMG 837):
-
Binding Site: Typically bind to an allosteric site distinct from endogenous fatty acids.
-
Signaling: Predominantly couple to Gαq/11 in pancreatic
-cells.[3] -
Effect: Robust GSIS but minimal effect on incretin (GLP-1/GIP) secretion from enteroendocrine cells.
-
-
Full Agonists (e.g., SCO-267, AM-1638):
-
Binding Site: Often engage multiple distinct sites or induce a conformation allowing broader G-protein coupling.
-
Signaling: Induce robust Gαq/11 signaling and recruit Gαs pathways in intestinal L-cells.
-
Effect: Dual efficacy—direct GSIS potentiation plus significant GLP-1 secretion, leading to superior glycemic control and potential weight loss benefits.
-
Signaling Pathway Visualization
The following diagram illustrates the dual mechanism of Full Agonists in both
Caption: Dual signaling mechanism of FFA1 Full Agonists in Pancreatic Beta-cells (Gq-driven) and Intestinal L-cells (Gs/Gq-driven).
Preclinical Models & Experimental Design
Selecting the correct in vivo model is critical. FFA1 activation is glucose-dependent; therefore, models must possess functional
Recommended Animal Models
| Model | Phenotype | Utility for FFA1 Research |
| db/db Mice | Leptin receptor deficiency; obese, insulin resistant, hyperglycemic. | Gold Standard. Mimics human T2D. High circulating lipids make it ideal for testing lipotoxicity vs. efficacy. |
| ZDF Rats | Zucker Diabetic Fatty rats; progressive | Excellent for assessing durability of GSIS and preservation of |
| DIO C57BL/6J | Diet-Induced Obesity; pre-diabetic, insulin resistant. | Best for evaluating Full Agonists (GLP-1 effects) on weight loss and NAFLD/NASH endpoints. |
Critical Protocol: Oral Glucose Tolerance Test (OGTT)
Why this protocol? Unlike IP injection, oral glucose administration triggers the incretin effect. Since FFA1 full agonists rely partially on gut hormone secretion, an OGTT is the only valid method to assess total therapeutic potential.
Step-by-Step Methodology:
-
Acclimatization: Handle mice daily for 3 days prior to reduce stress-induced hyperglycemia.
-
Fasting: Fast mice for 6 hours (morning fast) rather than overnight to prevent catabolic stress and excessive weight loss in metabolic models.
-
Compound Administration:
-
Administer Vehicle or FFA1 Agonist via oral gavage (PO) 60 minutes prior to glucose load (T = -60 min).
-
Note: This allows plasma levels of the drug to stabilize before the glucose challenge.
-
-
Glucose Challenge:
-
Administer Glucose (2 g/kg body weight) via oral gavage at T = 0 min.
-
-
Sampling:
-
Measure Blood Glucose (tail vein) at T = 0, 15, 30, 60, and 120 min.
-
Crucial Step: Collect plasma at T = 15 min for Insulin and active GLP-1 analysis. This single timepoint captures the peak incretin/secretagogue effect.
-
-
Analysis: Calculate AUC (Area Under Curve) for glucose excursion.
Safety & Toxicology: The "Fasiglifam Lesson"
The failure of fasiglifam (TAK-875) was not due to FFA1 activation, but rather off-target inhibition of hepatobiliary transporters. Any new FFA1 program must incorporate a "Self-Validating Safety Screen" to rule out this specific toxicity.
Mechanism of Toxicity (DILI)
Fasiglifam caused liver injury by inhibiting:
-
BSEP (Bile Salt Export Pump): Leading to intrahepatic accumulation of toxic bile acids.
-
MRP2: Impairing bilirubin efflux.
-
Mitochondrial Respiration: Compounding the stress on hepatocytes.
Safety Assessment Workflow
Use this flowchart to screen candidates early in the discovery phase.
Caption: Tiered safety screening workflow to exclude candidates with TAK-875-like hepatotoxicity risks.
Emerging Frontiers: NAFLD & NASH
Recent data suggests FFA1 full agonists (e.g., SCO-267 ) offer therapeutic benefits beyond diabetes, specifically in Non-Alcoholic Fatty Liver Disease (NAFLD).
Mechanism of Action in Liver
Unlike direct insulin sensitization, the hepatic benefit is likely indirect and multifactorial:
-
Reduced Lipotoxicity: Improved adipose tissue buffering reduces Free Fatty Acid (FFA) flux to the liver.
-
Anti-Inflammatory: Reduction of oxidative stress markers (TBARS) and fibrosis markers (Col1a1).
-
Mitochondrial Function: Upregulation of
-oxidation genes.[4]
Key Data Summary: Full Agonist (SCO-267) vs. Controls
The following table summarizes in vivo effects observed in Choline-Deficient, L-Amino Acid-Defined (CDAA) diet models.
| Endpoint | Partial Agonist (Fasiglifam) | Full Agonist (SCO-267) | Clinical Implication |
| HbA1c Reduction | Moderate | High | Full agonists offer superior glycemic control. |
| GLP-1 Secretion | Negligible | Significant | Potentiates weight loss and satiety. |
| Liver Triglycerides | Neutral | Decreased | Potential treatment for NAFLD/MASLD. |
| Liver Fibrosis | Neutral | Decreased | Potential treatment for NASH/MASH. |
| BSEP Inhibition | High (Toxic) | Low/None | SCO-267 avoids the DILI mechanism of TAK-875. |
References
-
Mancini, A. D., & Poitout, V. (2013). The fatty acid receptor FFA1/GPR40 a decade later: how much do we know? Trends in Endocrinology & Metabolism. Link
-
Otieno, M. A., et al. (2018). Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury. Toxicological Sciences. Link
-
Mochizuki, M., et al. (2021). SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans.[5] Diabetes Care. Link
-
Horiguchi, M., et al. (2023). The GPR40 Full Agonist SCO-267 Improves Liver Parameters in a Mouse Model of Nonalcoholic Fatty Liver Disease without Affecting Glucose or Body Weight.[4] Journal of Pharmacology and Experimental Therapeutics. Link
-
Luo, J., et al. (2012). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents.[1][6] PLoS ONE. Link
-
Ogawa, Y., et al. (2015). Fasiglifam (TAK-875) Inhibits Hepatobiliary Transporters: A Possible Factor Contributing to Fasiglifam-Induced Liver Injury.[7][8] Drug Metabolism and Disposition. Link
Sources
- 1. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GPR40 Full Agonist SCO-267 Improves Liver Parameters in a Mouse Model of Nonalcoholic Fatty Liver Disease without Affecting Glucose or Body Weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fasiglifam (TAK-875) Inhibits Hepatobiliary Transporters: A Possible Factor Contributing to Fasiglifam-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
The Rise, Fall, and Resurgence of FFA1 Agonists: A Technical Deep Dive
Executive Summary
The development of Free Fatty Acid Receptor 1 (FFA1/GPR40) agonists represents one of the most instructive case studies in modern metabolic drug discovery. Initially hailed as the "Holy Grail" of Type 2 Diabetes (T2D) therapy due to their ability to stimulate insulin secretion only in the presence of elevated glucose—thereby eliminating hypoglycemia risk—the class faced a catastrophic setback with the Phase III termination of Takeda’s fasiglifam (TAK-875) in 2013.
This guide deconstructs the scientific journey from the de-orphanization of GPR40 to the mechanistic "autopsy" of TAK-875’s hepatotoxicity, and finally, to the structure-activity relationship (SAR) pivots that have birthed a new generation of safer, more potent agonists like CPL207280 and AgoPAMs.
Part 1: The Mechanistic Rationale
Why GPR40? The Promise of Glucose-Dependent Insulin Secretion (GDIS)
Unlike sulfonylureas, which close
The Signaling Cascade
GPR40 is a
Figure 1: The GPR40 signaling pathway.[1][2] Note that GPR40-mediated
Part 2: The Golden Era & The Crash (The TAK-875 Story)
In the mid-2000s, Takeda identified TAK-875 (Fasiglifam) , a potent, selective, and orally bioavailable GPR40 agonist.
-
Efficacy: In Phase II trials, TAK-875 demonstrated significant HbA1c reduction (-1.2%) comparable to sulfonylureas but with significantly less hypoglycemia.
-
The Crash: In December 2013, Takeda voluntarily terminated development during Phase III due to signs of liver toxicity (Drug-Induced Liver Injury, DILI) in patients.
Autopsy of a Failure: Why did TAK-875 fail?
The failure was not due to the GPR40 target itself, but rather the specific physicochemical properties of the TAK-875 molecule. Post-hoc analysis revealed two fatal flaws:
-
BSEP Inhibition: TAK-875 inhibited the Bile Salt Export Pump (BSEP) and MRP2 transporters, leading to bile acid accumulation in the liver.
-
Acyl Glucuronidation: The carboxylic acid "head" of TAK-875 formed reactive acyl glucuronides (AG). These electrophilic metabolites covalently bound to liver proteins, triggering immune-mediated hepatotoxicity.
Figure 2: Mechanism of TAK-875 Hepatotoxicity. The convergence of transporter inhibition and reactive metabolite formation created a "perfect storm" for liver injury.
Part 3: The Renaissance (Next-Generation Agonists)
The field pivoted from "potency at all costs" to "safety-driven design." The goal became developing agonists that activate GPR40 without inhibiting BSEP or forming reactive glucuronides.
Key Innovations:
-
Reducing Lipophilicity: Newer compounds (e.g., CPL207280) have lower lipophilicity, reducing the drive for extensive hepatic metabolism and transporter inhibition.
-
AgoPAMs (Allosteric Agonists): Compounds like AP5 bind to a different site than endogenous fatty acids, functioning as Positive Allosteric Modulators. They can act as "super-agonists," stimulating GLP-1 secretion in the gut in addition to insulin in the pancreas.
Comparative Landscape of Agonists
The following table contrasts the failed generation with the rising candidates.
| Compound | Status | Potency (EC50)* | Mechanism | Liver Safety Profile |
| TAK-875 | Terminated | ~270 nM | Partial Agonist | High Risk: BSEP inhibition + Reactive AGs |
| AMG 837 | Discontinued | ~10 nM | Partial Agonist | Moderate: High lipophilicity limited utility |
| LY2881835 | Phase I (Halted) | 164 nM | Partial Agonist | High selectivity, but development stalled |
| TUG-469 | Preclinical | 19 nM | Full Agonist | High potency; tool compound |
| CPL207280 | Phase II | 80 nM | Partial Agonist | Safe: Low BSEP inhibition, Oxidative metabolism (no AGs) |
*EC50 values refer to Calcium Flux in human GPR40 expressing cells. Values vary by assay conditions.
Part 4: Technical Protocols
For researchers entering this field, two assays are non-negotiable for validating GPR40 activity.
FLIPR Calcium 4 Assay (High-Throughput Screening)
This assay measures the
Reagents:
-
HEK293 cells stably expressing human GPR40.[3]
-
FLIPR Calcium 4 Assay Kit (Molecular Devices).[3]
-
Probenecid (to inhibit anion transport).
Protocol:
-
Seeding: Plate cells (15,000/well) in 384-well black-wall plates. Incubate overnight at 37°C/5% CO2.
-
Dye Loading: Remove media. Add 20 µL of Calcium 4 dye loading buffer (with 2.5 mM Probenecid).
-
Incubation: Incubate for 60 minutes at 37°C.
-
Compound Addition: Prepare agonist dilutions (e.g., CPL207280) in HBSS buffer.
-
Measurement: Transfer to FLIPR Tetra. Add compound. Measure fluorescence (
) every second for 60 seconds, then every 6 seconds for 2 minutes. -
Analysis: Calculate Max-Min fluorescence. Fit to 4-parameter logistic equation to determine EC50.
Glucose-Stimulated Insulin Secretion (GSIS)
This assay confirms the physiological relevance (glucose dependence).
Protocol:
-
Isolation: Isolate pancreatic islets from C57BL/6 mice (or use INS-1E cell line).
-
Starvation: Pre-incubate islets in Krebs-Ringer buffer (KRB) with low glucose (2.8 mM) for 1 hour.
-
Stimulation:
-
Group A (Low Glucose): Incubate with 2.8 mM Glucose + Vehicle vs. Agonist.
-
Group B (High Glucose): Incubate with 16.7 mM Glucose + Vehicle vs. Agonist.
-
-
Quantification: Collect supernatant after 1 hour. Measure insulin via ELISA or HTRF.
-
Validation Criteria: A valid GPR40 agonist must significantly increase insulin in Group B (High Glucose) but show minimal/no effect in Group A (Low Glucose).
References
-
GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. Source: ResearchGate / Bentham Science URL:[Link]
-
Fasiglifam (TAK-875) versus placebo or glimepiride in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial. Source: The Lancet URL:[Link]
-
Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Source: Toxicological Sciences (Oxford Academic) URL:[Link][4]
-
Discovery and development of CPL207280 as new GPR40/FFA1 agonist. Source: European Journal of Medicinal Chemistry URL:[Link]
-
AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. Source:[5][6][7] PLOS One URL:[Link][4]
-
The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists (LY2881835). Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 3. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 6. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
"Fatty acid amide hydrolase (FAAH) vs. free fatty acid receptor 1 (FFA1)"
Executive Summary
Target Audience: Drug Discovery Scientists, Assay Developers, and Translational Researchers.
This guide analyzes the dichotomy between Fatty Acid Amide Hydrolase (FAAH) and Free Fatty Acid Receptor 1 (FFA1/GPR40) . While both proteins regulate lipid signaling, they represent opposing functional archetypes: FAAH is an intracellular terminator of signaling (catabolic enzyme), whereas FFA1 is a transmembrane transducer of signaling (GPCR).
This document provides a technical deep-dive into their structural mechanisms, validated screening protocols, and the critical safety lessons learned from high-profile clinical failures (BIA 10-2474 and Fasiglifam).
Part 1: Mechanistic Divergence
FAAH: The Metabolic Gatekeeper
FAAH is an integral membrane serine hydrolase responsible for terminating the signaling of fatty acid amides (FAAs), most notably Anandamide (AEA) .[1]
-
Localization: Primarily intracellular (ER/Mitochondria outer membrane).
-
Mechanism: It utilizes an unusual Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142) to hydrolyze amide bonds.[2]
-
Physiological Role: By degrading AEA into Arachidonic Acid (AA) and Ethanolamine, FAAH lowers endocannabinoid tone. Inhibition of FAAH creates an "entourage effect," elevating AEA levels to reduce pain and anxiety without the psychotropic intensity of direct CB1 agonists.
FFA1 (GPR40): The Nutrient Sensor
FFA1 is a Class A G-Protein Coupled Receptor (GPCR) that functions as a nutrient sensor for medium- and long-chain fatty acids (LCFAs).[3]
-
Localization: Cell surface, predominantly on pancreatic
-cells.[3] -
Mechanism: Ligand binding triggers G
q/11 coupling, activating Phospholipase C (PLC), generating IP3, and mobilizing intracellular Calcium ( ). -
Physiological Role: It amplifies Glucose-Stimulated Insulin Secretion (GSIS). Unlike sulfonylureas, FFA1 activation is glucose-dependent, theoretically reducing hypoglycemia risk.
Pathway Visualization
The following diagram contrasts the catabolic action of FAAH with the anabolic/secretory signaling of FFA1.
Caption: Comparative logic of FAAH-mediated lipid degradation vs. FFA1-mediated calcium signaling.
Part 2: Validated Experimental Protocols
As an application scientist, reproducibility is paramount. The following protocols utilize self-validating controls to distinguish true hits from artifacts (e.g., autofluorescence or membrane destabilization).
FAAH Inhibitor Screening (Kinetic Fluorescence Assay)
Principle: FAAH hydrolyzes the non-fluorescent substrate AMC-Arachidonoyl Amide to release highly fluorescent 7-amino-4-methylcoumarin (AMC).
Reagents:
-
Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.1% BSA (Fatty acid-free).
-
Substrate: AMC-Arachidonoyl Amide (Stock: 10 mM in DMSO).
-
Enzyme: Recombinant Human FAAH (microsomal preparation).
-
Control Inhibitor: URB597 (Irreversible covalent inhibitor).
Protocol Steps:
-
Preparation: Dilute FAAH enzyme to 20 nM in Assay Buffer.
-
Plating: Add 10
L of test compound (or DMSO control) to black 384-well plates. -
Enzyme Addition: Add 20
L of diluted FAAH. Incubate for 10 minutes at RT to allow inhibitor binding. -
Substrate Initiation: Add 20
L of Substrate solution (Final concentration: 10 M). -
Detection: Monitor fluorescence immediately in kinetic mode (Ex: 340 nm / Em: 460 nm) for 45 minutes.
-
Validation: Calculate the slope (RFU/min) of the linear phase.
-
Self-Check: The
factor must be > 0.5 using URB597 as the positive control.
-
FFA1 Functional Assay (Calcium Flux)
Principle: Detection of intracellular calcium mobilization in CHO-K1 or HEK293 cells stably expressing human FFA1/GPR40 using a calcium-sensitive dye (e.g., Fluo-4 or Indo-1).
Reagents:
-
Loading Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Essential: BSA binds free fatty acids; levels must be optimized to prevent ligand sequestration).
-
Dye: Fluo-4 AM.
-
Agonist Control: GW9508 or Linoleic Acid.
Protocol Steps:
-
Cell Seeding: Plate 10,000 cells/well in black/clear-bottom 384-well plates. Incubate overnight.
-
Dye Loading: Remove media. Add 20
L Loading Buffer containing 2 M Fluo-4 AM. Incubate 45 mins at 37°C. -
Baseline: Transfer to FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds.
-
Compound Injection: Inject 10
L of test compound (5X concentration). -
Measurement: Record fluorescence signal for 120 seconds.
-
Data Analysis: Calculate
(Peak fluorescence minus baseline / baseline).-
Critical Troubleshooting: FFA1 ligands are lipophilic. Use low-binding plasticware and minimize BSA concentration during the agonist addition step to prevent potency shifts.
-
Part 3: Therapeutic Frontiers & Failure Analysis
This section analyzes why drugs targeting these proteins failed in late-stage trials, providing critical "watch-outs" for current development.
The FAAH Tragedy: BIA 10-2474
In 2016, the BIA 10-2474 Phase I trial resulted in the death of one volunteer and permanent neurological damage in others.[4]
-
The Failure: It was not due to FAAH inhibition itself (Pfizer's PF-04457845 inhibited FAAH >97% without such toxicity).
-
The Cause: Promiscuity. BIA 10-2474 was a "dirty" covalent inhibitor. At high doses, it inhibited off-target serine hydrolases (likely neuropathy target esterase or others involved in lipid metabolism) causing massive disruption of neuronal lipid networks.
-
Lesson: Specificity profiling (Activity-Based Protein Profiling - ABPP) is mandatory for covalent inhibitors.
The FFA1 Setback: Fasiglifam (TAK-875)
Fasiglifam showed excellent glycemic control but was terminated in Phase III due to liver toxicity.[3]
-
The Failure: Drug-Induced Liver Injury (DILI).
-
The Cause: Transporter Inhibition. Fasiglifam and its acyl glucuronide metabolite inhibited hepatic bile acid transporters (BSEP, MRP2), leading to intrahepatic bile acid accumulation and cholestasis.
-
Lesson: FFA1 agonists often possess carboxylic acid tails (mimicking fatty acids), predisposing them to form reactive acyl glucuronides. Screens for BSEP inhibition and reactive metabolite formation are non-negotiable.
Comparative Data Summary
| Feature | FAAH (Enzyme) | FFA1 (Receptor) |
| Primary Substrate/Ligand | Anandamide (AEA) | Medium/Long Chain Fatty Acids |
| Signal Outcome | Signal Termination (Degradation) | Signal Activation ( |
| Key Structural Motif | Ser-Ser-Lys Catalytic Triad | Arg residues (Arg183, Arg258) for carboxylate binding |
| Drug Modality | Inhibitors (Covalent/Non-covalent) | Agonists (PAMs/NAMs) |
| Primary Clinical Risk | Off-target promiscuity (Neurotoxicity) | Liver Toxicity (Bile Transporter Inhibition) |
| Validated Control | URB597 (Inhibitor) | GW9508 (Agonist) |
Part 4: Integrated Screening Workflow
The following flowchart illustrates a modern screening cascade designed to avoid the pitfalls of previous clinical failures.
Caption: Integrated screening cascade emphasizing safety profiling (ABPP for FAAH, BSEP for FFA1) early in the discovery phase.
References
-
Cravatt, B. F., et al. (1996). "Molecular characterization of an enzyme that degrades neuromodulatory fatty-acid amides."[5] Nature. Link
-
Itoh, Y., et al. (2003). "Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40."[3][6] Nature. Link
-
McKinney, M. K., & Cravatt, B. F. (2005). "Structure and function of fatty acid amide hydrolase." Annual Review of Biochemistry. Link
-
Kerbrat, A., et al. (2016). "Acute Neurologic Disorder from an Inhibitor of Fatty Acid Amide Hydrolase." New England Journal of Medicine. Link
-
Otieno, M. A., et al. (2018). "Mechanistic Investigation of the Hepatotoxicity of the Free Fatty Acid Receptor 1 Agonist Fasiglifam (TAK-875)." Toxicological Sciences. Link
-
Cayman Chemical. "FAAH Inhibitor Screening Assay Kit Protocol." Cayman Chemical Docs. Link
Sources
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proteopedia.org [proteopedia.org]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. rcsb.org [rcsb.org]
- 6. Free fatty acids increase cytosolic free calcium and stimulate insulin secretion from beta-cells through activation of GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Beta-Cell: The Systemic Physiological Landscape of FFA1 (GPR40)
Executive Summary
For two decades, Free Fatty Acid Receptor 1 (FFA1), historically known as GPR40, has been pigeonholed as a potentiator of glucose-stimulated insulin secretion (GSIS) in pancreatic
This guide challenges the
The Enteroendocrine Axis: The Incretin Bridge
While FFA1's direct effect on the pancreas is well-documented, its indirect effect via the gut-pancreas axis is equally potent. FFA1 is highly expressed in intestinal L-cells (distal ileum/colon) and K-cells (duodenum/jejunum).
Mechanism of Action
Unlike the
-
Ligand Binding: Long-chain fatty acids (LCFAs) bind to FFA1 on the basolateral membrane of L-cells.
-
Signal Transduction: The receptor couples primarily to
proteins. -
Cascade: Activation of Phospholipase C (PLC) leads to IP3 generation and mobilization of intracellular calcium (
) from the endoplasmic reticulum. -
Outcome: This calcium surge triggers the exocytosis of Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP).
The Clinical Implication
Agonists that target FFA1 can theoretically achieve a "double hit": direct stimulation of insulin (pancreas) and indirect potentiation via GLP-1 (gut). This explains why full agonists like AM-1638 often outperform partial agonists in rodent models—they engage the entero-insular axis more comprehensively.
Visualization: L-Cell Signaling Pathway
Figure 1: Signal transduction pathway of FFA1 in intestinal L-cells leading to GLP-1 secretion.
Neurological Modulation: The Analgesic Potential
Emerging research identifies FFA1 as a modulator of nociception (pain sensing), offering a non-opioid target for neuropathic and inflammatory pain.
Anatomical Distribution
-
Supraspinal: Expressed in the hypothalamus and regions controlling descending pain pathways.
-
Spinal: Found in the dorsal horn (substantia gelatinosa) and Dorsal Root Ganglia (DRG).[1]
Physiological Function
Activation of FFA1 in the CNS appears to suppress synaptic transmission of pain signals.
-
Mechanism: In the spinal cord, FFA1 activation decreases the frequency of spontaneous excitatory postsynaptic currents (sEPSCs).
-
Endogenous Opioid Link: In supraspinal regions, FFA1 signaling may stimulate the release of
-endorphin from POMC neurons, engaging the body's internal analgesic system. -
Evidence: Intrathecal administration of the agonist GW9508 has been shown to reduce mechanical allodynia in spinal nerve ligation (SNL) models.[1][2]
Skeletal Regulation: The Bone Defense
A less explored but vital function of FFA1 is its role in bone remodeling, specifically in the inhibition of osteoclastogenesis.
-
Osteoclasts: FFA1 activation inhibits the differentiation of monocytes into bone-resorbing osteoclasts. This suggests a protective role against osteoporosis, particularly in metabolic conditions like Type 2 Diabetes where bone quality is often compromised.
-
Osteoblasts: The data is biphasic; while early activation may stimulate differentiation markers, chronic hyper-activation could inhibit mineralization.[3][4] This nuance is critical for safety profiling of chronic agonist therapies.
Technical Guide: Assaying FFA1-Mediated GLP-1 Secretion
To validate FFA1 activity beyond the beta-cell, researchers must assay incretin secretion. The NCI-H716 human cell line is the industry standard for this purpose.
Protocol: GLP-1 Secretion Assay in NCI-H716 Cells[6]
Objective: Quantify GLP-1 release in response to FFA1 agonists.
| Step | Phase | Action | Critical Parameter |
| 1 | Seeding | Seed NCI-H716 cells in 24-well plates coated with Matrigel. | Density: |
| 2 | Differentiation | Incubate for 48 hours in RPMI-1640 + 10% FBS. | Allow cells to differentiate and adhere. |
| 3 | Starvation | Wash cells 2x with PBS. Replace media with Krebs-Ringer Bicarbonate (KRB) buffer + 0.2% BSA (Fatty acid-free). | Duration: 2 hours. Essential to lower basal secretion. |
| 4 | Treatment | Add Agonist (e.g., GW9508, 10-100 | Control: Linoleic Acid (Positive) / GW1100 (Antagonist). |
| 5 | Incubation | Incubate at 37°C for 60–120 minutes. | Add DPP-IV inhibitor (10 |
| 6 | Collection | Collect supernatant. Centrifuge at 1000 x g for 5 mins at 4°C. | Remove floating cells/debris. |
| 7 | Quantification | Analyze supernatant using an Active GLP-1 ELISA kit. | Ensure kit detects Amidated GLP-1 (7-36 amide). |
Validation Check: A valid assay must show a >2-fold increase in GLP-1 with Linoleic Acid (positive control) and >50% inhibition of that signal when co-treated with the antagonist GW1100.
Drug Development: The Biased Signaling Paradigm
The failure of TAK-875 (Fasiglifam) due to hepatotoxicity halted the field temporarily, but it also illuminated the importance of biased signaling .
Gq vs. -Arrestin
GPCRs like FFA1 do not signal linearly.[5] They can be biased toward G-protein pathways (
-
TAK-875: Was a "super-recruiter" of
-arrestin-2. Some hypotheses suggest this intense scaffolding recruitment contributed to receptor internalization and off-target cellular stress. -
Next-Gen Goal: Develop
-biased agonists that maximize calcium mobilization (secretion) while minimizing -arrestin recruitment (internalization/desensitization).
Visualization: Biased Signaling Concept
Figure 2: Biased agonism at FFA1. Next-generation drug development aims to favor the Gq pathway (blue path) over the Beta-Arrestin pathway to maximize efficacy and minimize toxicity.
References
-
Edfalk, S., et al. (2008). Gpr40 is expressed in enteroendocrine cells and mediates free fatty acid stimulation of incretin secretion.[7][8][9] Diabetes.[10][11]
-
Mancini, A.D., & Poitout, V. (2015). Beta-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1.[5][12] Journal of Biological Chemistry.
-
Nakamoto, K., et al. (2013). Hypothalamic GPR40 Signaling Activated by Free Long Chain Fatty Acids Suppresses CFA-Induced Inflammatory Chronic Pain. PLoS ONE.
-
Wauquier, F., et al. (2013). The free fatty acid receptor G protein-coupled receptor 40 (GPR40) protects from bone loss through inhibition of osteoclast differentiation.[13] Journal of Biological Chemistry.
-
Reimann, F., et al. (2008). Glucose sensing in L cells: a primary cell study. Cell Metabolism.
-
Luo, P., et al. (2012). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents.[14] PLoS ONE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Attenuation of inflammatory and neuropathic pain behaviors in mice through activation of free fatty acid receptor GPR40 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR40, a free fatty acid receptor, differentially impacts osteoblast behavior depending on differentiation stage and environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 7. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gpr40 is expressed in enteroendocrine cells and mediates free fatty acid stimulation of incretin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NCI-H716 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Functional Characterization of GLP-1 Receptor Agonists
Abstract
The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a primary therapeutic target for Type 2 Diabetes (T2D) and obesity.[3][4][5][6] While Gs-mediated cAMP accumulation remains the canonical efficacy endpoint, recent drug development efforts focus heavily on biased agonism —the preferential activation of G-protein signaling over
The Biological Context: Signaling & Bias
The GLP-1R is a Class B GPCR.[5] Upon agonist binding, it engages two distinct primary effectors:[4]
-
Gs-Protein Coupling: Activates Adenylyl Cyclase (AC), increasing intracellular cAMP.[5] This drives glucose-dependent insulin secretion (the therapeutic goal).
- -Arrestin Recruitment: Promotes receptor internalization and desensitization. Excessive arrestin recruitment can limit the duration of drug action and lead to tolerance.
Experimental Implication: A superior therapeutic candidate often exhibits a "G-protein biased" profile (High Potency cAMP / Low Potency Arrestin).
Figure 1: GLP-1R Signaling Architecture
Caption: Dual signaling pathways of GLP-1R. Drug discovery aims to decouple cAMP efficacy from Arrestin-mediated desensitization.
Assay Selection Strategy
To fully characterize a GLP-1 agonist, you must run paired assays.
| Feature | Assay A: cAMP Accumulation | Assay B: |
| Methodology | TR-FRET (HTRF) or Luminescence (GloSensor) | Enzyme Fragment Complementation (EFC) |
| Readout | Endpoint (Lysis) or Kinetic | Endpoint (Chemiluminescence) |
| Sensitivity | High (Amplified signal) | Moderate (1:1 Stoichiometry) |
| Critical Reagent | IBMX (PDE Inhibitor) | PathHunter Cell Lines |
| Data Output | Potency ( | Recruitment |
Protocol A: cAMP Accumulation (HTRF Method)
Principle: A competitive immunoassay between native cAMP produced by the cell and d2-labeled exogenous cAMP. As cellular cAMP increases, the FRET signal decreases.
Materials
-
Cell Line: CHO-K1 or HEK293 stably expressing human GLP-1R.
-
Reagents: HTRF cAMP Gs Dynamic Kit (Cisbio/Revvity).
-
Buffer: HBSS + 20 mM HEPES + 0.1% BSA + 0.5 mM IBMX.
Critical Optimization Steps
-
The BSA Requirement: GLP-1 peptides are highly "sticky" (hydrophobic). You must include 0.1% BSA (fatty-acid free) in the stimulation buffer. Without it, the peptide binds to the plastic plate, artificially shifting your
to the right (lower apparent potency). -
PDE Inhibition: Phosphodiesterases (PDEs) rapidly degrade cAMP. The addition of 0.5 mM IBMX is non-negotiable to accumulate measurable cAMP levels.
Step-by-Step Workflow
-
Cell Prep: Harvest cells and resuspend in Stimulation Buffer at
cells/mL. -
Plating: Dispense 5 µL of cell suspension (1,000 cells) into a low-volume 384-well white plate.
-
Stimulation: Add 5 µL of Agonist (2X concentration) in Stimulation Buffer.
-
Note: Include a standard curve of unlabeled cAMP for absolute quantification.
-
-
Incubation: Incubate for 30 minutes at Room Temperature (RT).
-
Lysis & Detection:
-
Add 5 µL of cAMP-d2 (Acceptor) in Lysis Buffer.
-
Add 5 µL of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.
-
-
Read: Incubate 1 hour at RT. Read on an HTRF-compatible plate reader (e.g., EnVision).[7]
-
Excitation: 337 nm. Emission: 665 nm (FRET) and 620 nm (Donor reference).
-
Protocol B: -Arrestin Recruitment (EFC Method)
Principle: Uses Enzyme Fragment Complementation (e.g., DiscoverX PathHunter). The GLP-1R is tagged with a small enzyme fragment (ProLink), and
Step-by-Step Workflow
-
Seeding: Plate cells in Cell Plating Reagent (CP Reagent) into white 384-well plates (5,000 cells/well).
-
Recovery: Incubate overnight at 37°C/5%
. -
Agonist Addition: Add 5 µL of 5X Agonist in buffer (HBSS + 0.1% BSA).
-
Note: IBMX is not required here as we are not measuring cAMP.
-
-
Incubation: Incubate for 90 minutes at 37°C.
-
Why 90 min? Arrestin recruitment is slower than G-protein activation.
-
-
Detection: Add 10 µL of Detection Reagent (Substrate).
-
Read: Incubate 60 minutes at RT in the dark. Read Chemiluminescence (0.1 - 1s integration).
Experimental Workflow & Data Analysis
Figure 2: Integrated Assay Workflow
Caption: Parallel workflows for cAMP and Arrestin allow for bias calculation from the same cell batch.
Data Processing
-
HTRF Ratio Calculation:
. -
Normalization: Normalize data to % of Maximal Response (using a reference full agonist like Exendin-4).
-
Curve Fitting: Fit data to a 4-parameter logistic (4PL) equation:
-
Bias Calculation: To quantify if your molecule is "G-protein biased," use the operational model of agonism (
). A positive bias factor indicates preference for cAMP over arrestin.
Acceptance Criteria (Self-Validation)
-
Z'-Factor: Must be
for screening assays. -
Assay Window: Signal-to-Background (S/B) should be
for cAMP and for Arrestin. -
Reference Standard: Exendin-4
should fall within 2-fold of historical mean (typically ~10-30 pM for cAMP).
References
-
Eurofins DiscoverX. cAMP Hunter™ GLP-1 RA Bioassay Kit - Principle and Protocol. [Link]
-
Smith, N. et al. (2016). Biased Agonists of the GLP-1 Receptor from β-Amino Acid Residue Incorporation.[8] Journal of the American Chemical Society. [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). [Link][9]
-
Zhang, H. et al. (2020). Genetic and biased agonist-mediated reductions in β-Arrestin recruitment prolong cAMP signaling at glucagon family receptors. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. β-Arrestin-1 mediates glucagon-like peptide-1 signaling to insulin secretion in cultured pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Protocol for the Synthesis of TUG-424 (FFA1 Agonist)
Abstract & Scope
This application note details a robust, scalable synthetic protocol for TUG-424 (3-(4-((2-methylphenyl)ethynyl)phenyl)propanoic acid), a highly potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1/GPR40). TUG-424 exhibits an EC50 of ~32 nM and is a critical tool compound for investigating insulin secretion pathways in Type 2 Diabetes research.
Unlike generic procedures, this protocol utilizes a chemoselective Sonogashira coupling strategy on the ester intermediate to maximize yield and simplify purification. The workflow includes critical "stop/go" validation points using NMR and TLC to ensure batch integrity.
Chemical Identity & Retrosynthetic Analysis[1]
Compound Name: TUG-424 IUPAC Name: 3-(4-((2-methylphenyl)ethynyl)phenyl)propanoic acid Molecular Formula: C₁₈H₁₆O₂ Molecular Weight: 264.32 g/mol
Retrosynthetic Logic
The synthesis is designed around the construction of the internal alkyne via a Sonogashira cross-coupling.[1] To prevent catalyst poisoning by the free carboxylic acid (formation of insoluble copper carboxylates), the propanoic acid moiety is protected as a methyl ester prior to coupling.
Figure 1: Retrosynthetic disconnection of TUG-424 revealing the key Sonogashira coupling partners.
Materials & Reagents
| Reagent | CAS No. | Equiv.[2] | Role |
| Methyl 3-(4-iodophenyl)propanoate | 1226786-28-0 | 1.0 | Electrophile Core |
| 1-Ethynyl-2-methylbenzene | 766-47-2 | 1.2 | Alkyne Partner |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 0.05 | Catalyst |
| Copper(I) Iodide (CuI) | 7681-65-4 | 0.10 | Co-catalyst |
| Triethylamine (Et₃N) | 121-44-8 | 3.0 | Base/Solvent |
| Tetrahydrofuran (THF) | 109-99-9 | - | Solvent (Anhydrous) |
| Lithium Hydroxide (LiOH) | 1310-65-2 | 3.0 | Hydrolysis Base |
Detailed Experimental Protocol
Step 1: Sonogashira Coupling
Objective: Synthesize methyl 3-(4-((2-methylphenyl)ethynyl)phenyl)propanoate.
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (N₂) or Argon for 10 minutes.
-
Charging: Add Methyl 3-(4-iodophenyl)propanoate (1.0 mmol, 290 mg), PdCl₂(PPh₃)₂ (0.05 mmol, 35 mg), and CuI (0.10 mmol, 19 mg) to the flask.
-
Solvent Addition: Syringe in anhydrous THF (5 mL) and Triethylamine (3.0 mmol, 0.42 mL). The solution should turn dark (often brown/black) as the active catalytic species forms.
-
Alkyne Addition: Add 1-Ethynyl-2-methylbenzene (1.2 mmol, 140 mg) dropwise via syringe.
-
Reaction: Stir the mixture at Room Temperature (25°C) for 4–6 hours.
-
Note: Heating to 50°C may be required if reaction stalls, but RT is usually sufficient for aryl iodides.
-
-
Monitoring (Self-Validating Point): Check TLC (Hexane/EtOAc 9:1).
-
Success Indicator: Disappearance of the iodide spot (Rf ~0.6) and appearance of a highly fluorescent blue spot (Rf ~0.55).
-
-
Workup: Filter the reaction mixture through a pad of Celite to remove metal precipitates. Wash the pad with EtOAc (20 mL). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the methyl ester intermediate as a pale yellow oil/solid.
Step 2: Ester Hydrolysis (Saponification)
Objective: Convert the ester to the final acid TUG-424.
-
Dissolution: Dissolve the purified methyl ester (from Step 1) in a mixture of THF (4 mL) and Methanol (1 mL).
-
Hydrolysis: Add an aqueous solution of LiOH (3.0 mmol in 2 mL H₂O).
-
Reaction: Stir at Room Temperature for 2–3 hours.
-
Monitoring: TLC (Hexane/EtOAc 1:1) should show the disappearance of the non-polar ester and the formation of a baseline spot (the carboxylate salt).
-
-
Acidification: Acidify the reaction mixture to pH ~3 using 1M HCl. A white precipitate (TUG-424) should form.
-
Extraction: Extract with EtOAc (3 x 10 mL). Combine organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Final Purification: Recrystallize from Ethanol/Water or purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) to obtain TUG-424 as a white powder.
Workflow Visualization
Figure 2: Step-by-step synthesis workflow with integrated QC checkpoint.
Characterization Data (Self-Validating System)
To confirm the identity of the synthesized TUG-424, compare your analytical data against these reference values.
1H NMR (400 MHz, CDCl₃) Diagnostic Peaks
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Confirmation |
| 2.52 | Singlet | 3H | Ar-CH₃ | Confirms presence of o-tolyl group. |
| 2.70 | Triplet | 2H | -CH₂-COO | Confirms propanoic acid tail. |
| 2.98 | Triplet | 2H | Ar-CH₂- | Confirms propanoic acid tail. |
| 7.15 - 7.55 | Multiplet | 8H | Aromatic H | Confirms both phenyl rings. |
| ~11.0 | Broad Singlet | 1H | -COOH | Confirms free carboxylic acid. |
Key Diagnostic: The absence of the methyl ester singlet (~3.7 ppm) confirms successful hydrolysis in Step 2.
Mass Spectrometry (ESI)[4]
-
Calculated Mass: 264.32
-
Observed Mass (m/z): 263.1 [M-H]⁻ (Negative mode) or 265.1 [M+H]⁺ (Positive mode).
Troubleshooting & Optimization
-
Issue: Low Yield in Step 1.
-
Cause: Oxygen poisoning of the Pd catalyst.
-
Solution: Ensure rigorous degassing of THF and Et₃N. The solution must remain dark; if it turns green/blue and precipitates form, the catalyst has oxidized.
-
-
Issue: Incomplete Hydrolysis.
-
Cause: Poor solubility of the lipophilic ester in water.
-
Solution: Increase the THF ratio or warm the reaction to 40°C.
-
-
Issue: Copper Contamination.
-
Cause: Residual CuI carrying over.
-
Solution: Wash the organic layer in Step 1 with 10% aqueous NH₄OH (ammonia solution) to complex and remove copper (turns aqueous layer blue).
-
References
-
Christiansen, E., et al. (2013). Discovery of a Potent and Selective Free Fatty Acid Receptor 1 Agonist with Low Lipophilicity and High Oral Bioavailability. Journal of Medicinal Chemistry, 56(3), 982–992. Link
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. Link
-
Guide to Pharmacology. (2023). TUG-424 Biological Activity and Structure. IUPHAR/BPS. Link
-
MedKoo Biosciences. (2023). TUG-424 Product Data Sheet & SMILES. Link
Sources
Application Note: High-Throughput Screening for Novel FFA1 (GPR40) Agonists
Methodology: Calcium Mobilization via FLIPR/FDSS Systems
Introduction & Therapeutic Rationale
Free Fatty Acid Receptor 1 (FFA1), historically known as GPR40 , is a G protein-coupled receptor (GPCR) predominantly expressed in pancreatic
Unlike sulfonylureas, which can cause hypoglycemia by stimulating insulin secretion regardless of glucose levels, FFA1 agonists enhance insulin release only in the presence of elevated blood glucose. This "glucose-dependency" makes FFA1 a high-value target for Type 2 Diabetes (T2D) therapeutics, offering glycemic control with a reduced risk of hypoglycemic events.
Scope of this Guide: This application note details a robust High-Throughput Screening (HTS) protocol for identifying novel FFA1 agonists. We focus on calcium flux as the primary readout due to its high signal-to-noise ratio and kinetic resolution compared to IP-One accumulation assays.
Signaling Mechanism & Assay Principle
FFA1 couples primarily to the G
This transient calcium spike is the quantifiable event in this HTS workflow, detected using calcium-sensitive fluorescent dyes (e.g., Fluo-4, Calcium-6).
Figure 1: FFA1 Signaling Pathway
Caption: Canonical Gq-coupled signaling cascade utilized for FFA1 calcium flux assays.
Experimental Protocol
Cell Line Selection & Culture
For HTS, stable cell lines are superior to transient transfections due to lower well-to-well variability.
-
Host Cell: CHO-K1 or HEK293 stably expressing human FFA1 (hGPR40).
-
Selection: Maintain selective pressure (e.g., G418 or Puromycin) during culture but remove it 24 hours prior to the assay to reduce cellular stress.
-
Confluency: Harvest at 80-90% confluency. Over-confluent cells often downregulate receptor surface expression.
Reagent Preparation (Critical Step)
The lipophilicity of FFA1 ligands presents a unique challenge: BSA Interference .
-
The Trap: Fatty acids and synthetic agonists bind avidly to Bovine Serum Albumin (BSA). High BSA concentrations in the assay buffer will sequester the drug, shifting the EC50 to the right (lower apparent potency).
-
The Solution: Use Fatty-Acid Free (FAF) BSA at low concentrations (0.1%) in the assay buffer to prevent non-specific binding to plastic, while avoiding "drug sink" effects.
Assay Buffer Formulation:
-
HBSS (1X)
-
20 mM HEPES (pH 7.4)
-
2.5 mM Probenecid (Inhibits anion transporters to prevent dye leakage)
-
0.1% Fatty-Acid Free BSA (Essential for ligand solubility/stability)
Step-by-Step HTS Workflow
Step 1: Cell Plating (Day -1)
-
Dispense 10,000–15,000 cells/well into 384-well black-wall/clear-bottom poly-D-lysine coated plates.
-
Incubate overnight at 37°C, 5% CO2.
Step 2: Dye Loading (Day 0)
-
Remove culture media (or use a no-wash dye kit).
-
Add 20 µL/well of Calcium-6 dye loading solution (Molecular Devices) prepared in Assay Buffer.
-
Note: Calcium-6 is preferred over Fluo-4 for HTS as it requires no wash steps and has a higher quantum yield.
-
Incubate: 1 hour at 37°C, followed by 15 minutes at Room Temperature (RT) to equilibrate.
Step 3: Compound Preparation
-
Prepare 5X concentrated compounds in Assay Buffer (max 0.5% DMSO final).
-
Reference Control: Include TAK-875 (Fasiglifam) or GW9508 as a positive control on every plate.
Step 4: Detection (FLIPR/FDSS)
-
Transfer plate to the kinetic imaging plate reader (e.g., FLIPR Tetra).
-
Baseline Read: 10 seconds.
-
Injection: Add 5 µL of 5X compound.
-
Response Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for another 60 seconds.
Figure 2: HTS Workflow Diagram
Caption: Linear workflow for 384-well calcium flux screening.
Data Analysis & Reference Standards
Quantitative Metrics
Data is typically reduced to "Max-Min" RFU (Relative Fluorescence Units) or Area Under the Curve (AUC).
-
Z-Factor: For a robust HTS assay, the Z' should be > 0.5.
(p = positive control, n = negative/vehicle control)
Reference Compound Data
The following table summarizes expected potencies for standard FFA1 agonists in a calcium flux assay. Large deviations suggest assay drift or receptor expression issues.
| Compound | Class | Expected EC50 (Calcium Flux) | Mechanism |
| TAK-875 (Fasiglifam) | Synthetic Agonist | 20 - 75 nM | Full Agonist (Gq) |
| GW9508 | Synthetic Agonist | 40 - 50 nM | Selective FFA1/GPR120 Agonist |
| Linoleic Acid | Endogenous Ligand | ~10 - 30 µM | Endogenous FA (Low Potency) |
| AMG 837 | Synthetic Agonist | ~10 - 30 nM | Partial/Full Agonist |
Data compiled from Cayman Chemical and MedChemExpress validation data [1, 5, 6].
Troubleshooting & Expert Insights
The "BSA-Lipophilicity" Balance
Issue: High background signal in vehicle wells or low potency of reference compounds. Cause: Endogenous fatty acids in the BSA are activating the receptor (high background), or high BSA is stripping the hydrophobic drug (low potency). Fix:
-
Always use Fatty Acid-Free BSA (fraction V).
-
If background remains high, serum-starve cells (0.5% FBS) for 4-16 hours prior to the assay to deplete intracellular lipid stores.
Signal Drift / Edge Effects
Issue: Outer wells show higher/lower signal. Cause: Temperature gradients or evaporation during the 1-hour dye incubation. Fix:
-
Centrifuge plates at 1000 rpm for 1 minute before reading to settle meniscus.
-
Allow plates to sit at room temperature for 15 minutes after the 37°C incubation to reduce thermal gradients.
False Positives (Biased Agonism)
Insight: Some compounds may activate Gs (cAMP) pathways without robust Gq (Calcium) coupling. Validation: Hits from the Calcium HTS should be counter-screened using a cAMP assay (e.g., HTRF or AlphaScreen) to fully characterize the signaling bias, as Gs-coupling is linked to enhanced incretin secretion [2].
References
-
Hauge, M., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism. Retrieved from [Link]
-
Briscoe, C. P., et al. (2003). The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids.[2] Journal of Biological Chemistry.
-
Itoh, Y., et al. (2003). Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40.[1][2][3] Nature.
Sources
Mastering Hydrophobicity: Optimized Radioligand Binding Protocols for the FFA1 (GPR40) Receptor
Application Note & Technical Guide | Version 2.1
Executive Summary
The Free Fatty Acid Receptor 1 (FFA1), historically known as GPR40, represents a critical target for Type 2 Diabetes (T2D) therapeutics due to its ability to potentiate glucose-stimulated insulin secretion (GSIS).[1][2][3][4] However, characterizing FFA1 pharmacology presents a unique set of challenges. Unlike typical GPCRs, the natural ligands for FFA1 are medium- to long-chain fatty acids (LCFAs), which are highly lipophilic.
This guide moves beyond generic binding protocols to address the specific "hydrophobic traps" inherent to FFA1 research. We focus on mitigating non-specific binding (NSB), managing the delicate balance of albumin (BSA) in assay buffers, and selecting the correct radioligands to distinguish between orthosteric and allosteric modulation.
Part 1: Critical Assay Design Considerations
Insights from the Bench: Why Standard Protocols Fail with FFA1
The "BSA Paradox"
Albumin is a double-edged sword in FFA1 assays.
-
The Problem: Endogenous fatty acids present in standard Bovine Serum Albumin (BSA) can bind FFA1, causing high background or "pseudo-constitutive" activity. Conversely, omitting BSA causes lipophilic radioligands to adhere to plasticware, depleting the free ligand concentration.
-
The Solution: You must use Fatty Acid-Free (FAF) BSA .
-
Optimization: The concentration is critical.
-
Too Low (<0.01%): Ligand sticks to tube walls;
is underestimated. -
Too High (>0.5%): BSA sequesters the radioligand (acting as a "sink"), reducing the free fraction available to bind the receptor.
-
Recommendation: Maintain FAF-BSA at 0.05% to 0.1% (w/v) in the final assay volume.
-
Radioligand Selection: Agonists vs. Native Lipids
Avoid using tritiated fatty acids (e.g.,
-
Gold Standard:
-TAK-875 (Fasiglifam) . It binds with high affinity ( ) and specificity. -
Alternative:
-AMG 837 . Useful for cross-referencing allosteric sites.
The Filtration Trap
Hydrophobic ligands bind avidly to glass fiber filters.
-
Mandatory Step: Pre-soak filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour. PEI coats the glass fibers, neutralizing negative charges and reducing hydrophobic interaction with the ligand.
Part 2: Visualizing the Mechanism
Understanding the signaling pathway is essential for correlating binding data with functional outcomes (e.g., Calcium flux).
Figure 1: The Gq-coupled signaling cascade of FFA1.[2] Binding assays quantify the initial Ligand-Receptor interaction, which precedes the IP3-mediated Calcium release.
Part 3: Detailed Experimental Protocols
Materials & Reagents
| Component | Specification | Purpose |
| Receptor Source | Membranes from HEK293 or CHO cells stably expressing hGPR40 | Consistent receptor density ( |
| Radioligand | High affinity tracer. | |
| Assay Buffer | 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% FAF-BSA, pH 7.4 | MgCl₂ promotes agonist high-affinity state. |
| Wash Buffer | 50 mM Tris-HCl, 0.1% FAF-BSA, pH 7.4 (Ice Cold) | BSA in wash helps strip non-specific hydrophobic binding. |
| Filters | Whatman GF/B or GF/C | Glass fiber matrix for trapping membranes. |
| Blocker | 0.3% Polyethyleneimine (PEI) | Reduces filter background binding. |
Protocol A: Membrane Preparation
Standardizing the receptor source is the first step to reproducibility.
-
Harvest: Detach cells using enzyme-free dissociation buffer (PBS + EDTA) to preserve receptor integrity.
-
Lysis: Resuspend cell pellet in hypotonic lysis buffer (5 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.[5] Homogenize with a Dounce homogenizer (10-15 strokes).
-
Centrifugation:
-
Spin at 1,000 x g for 10 min at 4°C (remove nuclei/debris).
-
Transfer supernatant and spin at 40,000 x g for 30 min at 4°C.
-
-
Resuspension: Resuspend the final pellet in storage buffer (50 mM Tris-HCl, 10 mM MgCl₂, 10% Sucrose).
-
Quantification: Determine protein concentration (BCA assay).
-
Storage: Aliquot and flash freeze in liquid nitrogen. Store at -80°C.
Protocol B: Saturation Binding ( Determination)
Objective: Determine the equilibrium dissociation constant (
-
Prep: Soak GF/C filters in 0.3% PEI for >1 hour at 4°C.
-
Plate Setup (96-well format):
-
Total Binding (TB): Add 25 µL Assay Buffer.
-
Non-Specific Binding (NSB): Add 25 µL of 10 µM unlabeled TAK-875 (saturating concentration).
-
Radioligand: Add 25 µL of
-TAK-875 (Series of 8-10 concentrations ranging from 0.1 nM to 100 nM). -
Membranes: Initiate assay by adding 100 µL membrane suspension (5–10 µg protein/well).
-
-
Incubation: Incubate for 60 minutes at Room Temperature (22-25°C) with gentle agitation. Note: Equilibrium is slower for lipophilic ligands.
-
Termination:
-
Harvest using a vacuum manifold (e.g., PerkinElmer Harvester).
-
Wash filters 3 times rapidly (< 5 seconds total) with Ice-Cold Wash Buffer .
-
-
Counting: Dry filters, add liquid scintillant, and count on a Beta counter.
Protocol C: Competition Binding ( Determination)
Objective: Determine the affinity of novel compounds.
-
Fixed Parameters: Use
-TAK-875 at a concentration equal to its (approx. 5-10 nM). -
Competitor: Add unlabeled test compounds in serial dilution (typically 10 µM down to 0.1 nM).
-
Procedure: Follow incubation and harvesting steps as in Protocol B.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Part 4: Workflow Visualization
Figure 2: Step-by-step workflow for the radioligand binding assay. Note the critical PEI pre-soak step to prevent false positives.
Part 5: Data Analysis & Troubleshooting
Calculating Results
-
Specific Binding: Subtract NSB (CPM) from Total Binding (CPM).
-
Affinity (
): (Cheng-Prusoff Equation)
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High NSB (>50%) | Hydrophobic sticking to filters. | Ensure PEI soak is >1 hr. Add 0.1% BSA to Wash Buffer. |
| Low Specific Signal | Ligand sticking to plastic tips/tubes. | Use low-binding plasticware. Ensure BSA is present in Assay Buffer.[6][7] |
| Hill Slope < 1.0 | Negative cooperativity or multiple sites. | FFA1 has allosteric sites.[1] Fit data to a two-site model. |
| "Constitutive" Activity | Endogenous FFAs in BSA. | MUST use Fatty Acid-Free BSA (e.g., Roche or Sigma FAF grade). |
References
-
Tsujihata, Y., et al. (2011). "TAK-875, a potent and selective G protein-coupled receptor 40 agonist, improves glucose control in diabetic rats." Journal of Pharmacology and Experimental Therapeutics.
-
Lin, D.C., et al. (2011). "AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents." PLoS One.
-
Stoddart, L.A., et al. (2007). "Uncovering the pharmacology of the G protein-coupled receptor GPR40: high apparent constitutive activity in guanosine 5'-O-(3-[35S]thio)triphosphate binding studies reflects binding of an endogenous agonist."[8] Molecular Pharmacology.
-
Christiansen, E., et al. (2013). "The fatty acid receptor FFA1/GPR40 a decade later: how much do we know?" Trends in Endocrinology & Metabolism.
-
Mancini, A.D., & Poitout, V. (2013). "GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit." Diabetes Care.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Constitutive activity of GPR40/FFA1 intrinsic or assay dependent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. revvity.com [revvity.com]
- 7. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"Methodology for inducing and evaluating animal models of type 2 diabetes"
Methodology for Induction, Physiological Profiling, and Molecular Validation
Introduction: The Translational Challenge
Type 2 Diabetes (T2D) is not merely a state of hyperglycemia; it is a complex metabolic syndrome characterized by the progressive failure of pancreatic
Many preclinical studies fail because they utilize models that do not replicate this dual pathology. Genetic models (e.g., db/db mice) mimic severe, monogenic obesity-driven diabetes, which often lacks the inflammatory complexity of human T2D. Conversely, high-dose Streptozotocin (STZ) models induce rapid
This guide details the High-Fat Diet (HFD) + Low-Dose STZ model. This "Gold Standard" approach physiologically replicates the human disease progression: diet-induced insulin resistance followed by metabolic stress-induced
Strategic Model Selection
Before initiating a study, select the model that aligns with your therapeutic target.
| Model Type | Strain/Method | Mechanism | Key Phenotype | Best For |
| Diet-Induced | C57BL/6J + 60% HFD | Lipid toxicity, mild Insulin Resistance (IR) | Obesity, hyperinsulinemia, mild hyperglycemia. | Anti-obesity drugs; early-stage IR. |
| Genetic | db/db (Leptin Receptor -/-) | Monogenic signaling failure | Severe obesity, rapid onset diabetes, hyperphagia. | Leptin-independent pathways; severe T2D. |
| Hybrid (Recommended) | HFD + Low-Dose STZ | Dietary IR + Chemical | Non-genetic obesity, progressive hyperglycemia, modifiable severity. | Drug screening; mimicking human disease etiology. |
Protocol: Induction of the HFD/STZ Model
Species: C57BL/6J Mice (Male, 6-8 weeks old) or Sprague-Dawley Rats.
Principle: The HFD induces peripheral insulin resistance.[1] A subsequent low-dose STZ injection prunes the expanded
Phase A: Dietary Conditioning (Weeks 0–4)
-
Acclimatization: Allow animals 1 week to acclimatize.
-
Diet Switch: Switch experimental group to a 60% kcal Fat Diet (e.g., Lard/Soybean oil base). Control group remains on Low-Fat Diet (10% kcal).
-
Monitoring: Measure body weight weekly. Expect a 20-30% weight gain in HFD group by Week 4.
Phase B: The Critical STZ Induction (Week 4)
STZ is unstable at neutral pH. The buffer formulation and timing are critical for reproducibility.
Reagents:
-
Streptozotocin (STZ): Store desiccant-protected at -20°C.
-
Vehicle: 0.1 M Sodium Citrate Buffer, pH 4.5 (Critical).
Step-by-Step Injection Protocol:
-
Fasting: Fast animals for 6 hours (mice) or 12 hours (rats) prior to injection.
-
Expert Insight: Do not fast mice overnight (>12h) before STZ. Severe catabolic stress combined with STZ toxicity increases mortality.
-
-
Preparation (The "15-Minute Rule"):
-
Weigh STZ powder immediately before use.
-
Dissolve in cold Citrate Buffer (pH 4.5) to a final concentration appropriate for volume (e.g., 10 mg/mL).
-
WARNING: STZ degrades rapidly in solution. Inject all animals within 15-20 minutes of dissolution.
-
-
Dosing:
-
Post-Injection Care:
-
Provide 10% Sucrose Water overnight. STZ causes massive insulin release from lysing
-cells 6–12 hours post-injection, leading to fatal hypoglycemia if glucose is not supplemented.
-
Phase C: Validation (Week 5+)
-
Measure fasting blood glucose (FBG) 1 week post-STZ.[3]
-
Inclusion Criteria: FBG > 200 mg/dL (11.1 mmol/L) indicates successful T2D induction.
Visualization: Induction Workflow
Figure 1: Timeline for HFD/STZ Type 2 Diabetes Induction.
Physiological Evaluation: OGTT & ITT
Static glucose measurements are insufficient. You must evaluate dynamic metabolic flexibility.
Protocol: Oral Glucose Tolerance Test (OGTT)
Purpose: Assess glucose clearance capacity.
-
Fasting (The Controversy):
-
Standard: Fast mice for 6 hours (e.g., 8:00 AM to 2:00 PM).
-
Expert Insight: Avoid overnight fasting (16h+) for mice. It depletes liver glycogen and lowers baseline glucose to non-physiological levels (~50-60 mg/dL), masking glucose intolerance phenotypes [3].
-
-
Baseline: Measure FBG (
). -
Dosing: Administer Glucose (2 g/kg body weight) via oral gavage.
-
Sampling: Measure blood glucose from tail vein at
min. -
Analysis: Calculate Area Under the Curve (AUC).
Protocol: Insulin Tolerance Test (ITT)
Purpose: Assess whole-body insulin sensitivity (resistance).
-
Fasting: Fast mice for 4-6 hours .
-
Dosing: Administer Insulin (0.75 – 1.0 U/kg) via IP injection.
-
Safety: Keep glucose solution ready. If a mouse drops below 20 mg/dL or seizes, rescue immediately.
-
-
Sampling: Measure glucose at
min. -
Interpretation: In T2D models, the glucose drop is blunted (shallow curve) compared to controls.
Molecular & Histological Validation
A. HOMA-IR Calculation
The Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) is a validated surrogate for the hyperinsulinemic-euglycemic clamp in rodents [4].[4]
Formula (using mg/dL):
Formula (using mmol/L):
-
Note: High HOMA-IR values correlate with hepatic insulin resistance.
B. Signaling Pathway Analysis
In T2D, insulin binds to its receptor, but downstream signaling is blocked (often at IRS-1 phosphorylation), preventing GLUT4 translocation.
Key Western Blot Targets:
-
p-Akt (Ser473): Reduced in T2D.
-
Total Akt: Loading control.
-
GLUT4 (Membrane fraction): Reduced translocation in T2D.
Visualization: Insulin Signaling Blockade
Figure 2: The PI3K/Akt pathway.[7] In T2D models, lipid metabolites activate kinases (PKC) that serine-phosphorylate IRS-1 (Black Octagon), blocking signal transduction.
References
-
Srinivasan, K., et al. (2005). Combination of high-fat diet-fed and low-dose streptozotocin-treated rat: a model for type 2 diabetes and pharmacological screening.[8] Pharmacological Research, 52(4), 313-320.[8][3][9]
-
Zhang, M., et al. (2008). The characterization of high-fat diet and multiple low-dose streptozotocin induced type 2 diabetes rat model. Experimental Biology and Medicine, 233(4), 377-387.
-
Andrikopoulos, S., et al. (2008). Evaluating the glucose tolerance test in mice.[10] American Journal of Physiology-Endocrinology and Metabolism, 295(6), E1323-E1332.
-
Cacho, J., et al. (2016). Indices of insulin resistance in the high-fat diet-fed rat model. Journal of Physiology and Biochemistry, 72, 1-10.
Sources
- 1. Streptozotocin/High Fat Diet-induced Type 2 Diabetes | Bienta [bienta.net]
- 2. Development Of A High-Fat Diet And Low-Dose Streptozotocin-Induced Rat Model For Type 2 Diabetes Mellitus - Article (Preprint v1) by Akhilesh Mishra et al. | Qeios [qeios.com]
- 3. biorxiv.org [biorxiv.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Combination of high-fat diet-fed and low-dose streptozotocin-treated rat: a model for type 2 diabetes and pharmacological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
"Strategies to mitigate hepatotoxicity of FFA1 agonists"
Technical Support Center for Drug Discovery
Status: Operational Current Protocol: Hepatotoxicity Mitigation (v.2026.1) Target Audience: Medicinal Chemists, DMPK Scientists, Toxicologists
Introduction: The "Fasiglifam Paradox"
Welcome to the FFA1 Agonist Safety Hub. If you are here, you are likely navigating the treacherous landscape of GPR40 agonist development. The historical context is critical: Fasiglifam (TAK-875) demonstrated exceptional glycemic control in Phase III trials but was terminated due to drug-induced liver injury (DILI).
The Core Problem: The toxicity of TAK-875 was not "off-target" pharmacology but rather a convergence of three specific liabilities common to this chemical class:
-
Mitochondrial Stress: Direct inhibition of the Electron Transport Chain (ETC).
-
Reactive Acyl Glucuronides (AGs): Formation of covalent protein adducts driven by the carboxylic acid moiety.
This guide provides the strategies and protocols to decouple efficacy from hepatotoxicity.
Module 1: Chemical Design Strategies
Objective: Prevent toxicity at the molecular scaffold level.
Q: How do I reduce the formation of reactive acyl glucuronides (AGs) without losing potency?
A: The carboxylic acid headgroup is essential for GPR40 binding (mimicking endogenous fatty acids), but it is also the handle for UDP-glucuronosyltransferase (UGT) to form reactive AGs.
Strategy 1: Bioisosteric Replacement Replace the carboxylic acid with non-classical bioisosteres that maintain the acidic proton (pKa ~4.5–5.0) but resist glucuronidation.
-
Tetrazoles: A common alternative, though often more lipophilic.[3]
-
Oxadiazolones / Thiadiazolinediones: Can offer improved metabolic stability.
-
Phosphinates: Rare, but effective in specific scaffolds.
Strategy 2: Steric Shielding
If the carboxylic acid must remain, introduce steric bulk (e.g., methyl or cyclopropyl groups) at the
Strategy 3: Lipophilicity Reduction (cLogP < 3) TAK-875 had high lipophilicity (cLogP ~4.8). High lipophilicity correlates with:
-
Increased liver accumulation (via OATP transporters).
-
Higher potency against BSEP (inhibition).
-
Greater mitochondrial membrane penetration.
-
Action: Incorporate polar motifs (ethers, sulfonamides) into the "tail" region of the agonist to lower cLogP below 3.0.
Module 2: Transporter Screening (BSEP/MRP2)
Objective: Detect cholestatic potential early.
Q: My compound shows an IC50 of 25 µM in a BSEP vesicle assay. Is this a "Go" or "No-Go"?
A: An IC50 of 25 µM is a Red Flag if your projected hepatic
The "Safety Margin" Calculation:
You cannot rely on IC50 alone. You must calculate the Safety Margin using the unbound intrahepatic concentration (
-
Target: Safety Margin > 50x.
-
Context: TAK-875 had a margin < 10x due to massive hepatic accumulation (OATP substrate).
Protocol 1: BSEP Inverted Vesicle Assay
-
Principle: Uses membrane vesicles from BSEP-overexpressing Sf9 or HEK293 cells. Inside-out orientation allows direct measurement of substrate uptake into the vesicle (mimicking efflux from the hepatocyte).
-
Steps:
-
Incubate vesicles with
-Taurocholate (substrate) and Test Compound (0.1 – 100 µM). -
Add ATP to initiate transport (and AMP as a negative control).
-
Incubate for 2–5 minutes at 37°C.
-
Rapid filtration (glass fiber filters) to stop reaction.
-
Scintillation counting.
-
Self-Validation: The ATP-dependent uptake (ATP minus AMP) must be >5-fold.
-
Module 3: Mitochondrial Toxicity Screening
Objective: Identify metabolic stress before clinical failure.
Q: Why do standard cytotoxicity assays (MTT/ATP) fail to catch FFA1 agonist toxicity?
A: Standard assays use high-glucose media. Cancer cells (like HepG2) rely on glycolysis (Warburg effect), bypassing the mitochondria. A mitochondrial toxicant will not kill these cells in high glucose, leading to a false negative.
Protocol 2: The Glucose/Galactose (Glu/Gal) Switch Assay
-
Principle: Forcing cells to grow in Galactose compels them to use oxidative phosphorylation (OXPHOS) for ATP. Mitochondrial toxicants become lethal in Galactose but not Glucose.
-
Method:
-
Seed HepG2 cells in two parallel plates.
-
Plate A (Glycolytic): Media with 25 mM Glucose.
-
Plate B (OXPHOS): Media with 10 mM Galactose (Glucose-free).
-
Treat with Test Compound (8-point dose response) for 24 hours.
-
Measure cell viability (ATP content via CellTiter-Glo).
-
-
Interpretation:
-
Calculate
for both conditions. -
Mito-Tox Ratio:
. -
Threshold: A ratio > 3 indicates direct mitochondrial toxicity. (TAK-875 ratio > 10).
-
Visualization: The Toxicity Pathway & Screening Workflow
Figure 1: Mechanisms of FFA1 Agonist Hepatotoxicity
This diagram illustrates how chemical properties translate into organ toxicity.
Caption: The "Toxic Triad" of FFA1 agonists: BSEP inhibition, Mitochondrial stress, and Reactive Metabolites synergize to cause DILI.
Figure 2: The "Safety-First" Screening Decision Tree
Caption: A tiered screening funnel to filter out hepatotoxic candidates prior to animal testing.
Data Summary: Toxic vs. Safe Profiles
The following table contrasts the profile of a toxic agonist (like TAK-875) against the target profile for a safe candidate (Next-Gen).
| Parameter | Toxic Profile (e.g., TAK-875) | Target Safe Profile | Rationale |
| Lipophilicity (cLogP) | > 4.0 | < 3.0 | Reduces liver accumulation and non-specific binding. |
| BSEP IC50 | < 50 µM | > 100 µM | Prevents bile acid accumulation. |
| Mito-Tox Ratio (Glu/Gal) | > 3.0 | < 2.0 | Ensures no inhibition of oxidative phosphorylation. |
| Covalent Binding | > 50 pmol/mg protein | < 10 pmol/mg | Lowers risk of immune-mediated DILI. |
| Daily Dose | High (> 50mg) | Low (< 10mg) | "The dose makes the poison." High potency allows lower dosing. |
References
-
Otieno, M. A., et al. (2018). Mechanistic Investigations of the Liver Toxicity of the Free Fatty Acid Receptor 1 Agonist Fasiglifam (TAK-875) and its Primary Metabolites.[2][4] Toxicological Sciences.
-
Kalgutkar, A. S. (2020). Designing around Structural Alerts in Drug Discovery: Carboxylic Acids. Journal of Medicinal Chemistry.
-
Yang, K., et al. (2013).[5] An Integrated Mechanism-Based Approach to Evaluate the Hepatotoxic Potential of Drugs.[2] Toxicology and Applied Pharmacology.
-
Aleo, M. D., et al. (2014). Mitochondrial Dysfunction in Drug-Induced Liver Injury: A Translational Perspective. AAPS Journal.
-
Lin, Z., et al. (2019). Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist with a Favorable Safety Profile. ACS Medicinal Chemistry Letters.
Sources
- 1. Measures of BSEP Inhibition In Vitro Are Not Useful Predictors of DILI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Exploring BSEP inhibition-mediated toxicity with a mechanistic model of drug-induced liver injury [frontiersin.org]
"Optimizing dosage and administration of FFA1 agonists in animal studies"
This is the FFA1 (GPR40) Agonist Technical Support Center . Current Status: Online Lead Scientist: Dr. A. Vance, Senior Application Scientist
User Ticket: Optimizing Dosage & Administration of FFA1 Agonists
Subject: Technical guidance for in vivo efficacy, formulation, and safety monitoring in rodent models.
Welcome to the support center. You are likely working with compounds like Fasiglifam (TAK-875) , GW9508 , or AM-1638 to study glucose-dependent insulin secretion (GDIS). The most common failure points in these studies are not the compounds themselves, but bioavailability limitations (solubility) and incorrect pharmacodynamic profiling (dosing relative to glucose load).
Below is your troubleshooting guide, optimized protocols, and safety monitors.
Part 1: The Formulation Lab (Pre-Dose)
Issue: "My compound precipitates in the syringe" or "High variability in PK data." Diagnosis: FFA1 agonists are highly lipophilic (LogP > 4). Standard saline/PBS vehicles will fail, leading to erratic absorption.
Standardized Vehicle Recipes
Use these validated formulations to ensure consistent oral bioavailability (%F).
| Compound | Recommended Vehicle | Preparation Protocol | Stability |
| TAK-875 | 0.5% Methylcellulose (MC) in water | 1. Heat 1/3 volume of water to 80°C. 2. Disperse MC powder; agitate until wetted.3. Add remaining cold water; stir on ice for 30 min.4. Suspend TAK-875 by micronization or vigorous vortexing. | 48h at 4°C |
| GW9508 | DMSO / PEG400 / Saline (10:40:50) | 1. Dissolve GW9508 in 100% DMSO (stock).2. Add PEG400 and vortex.3. Slowly add Saline while vortexing to avoid crashing out. | Prepare Fresh (Daily) |
| AM-1638 | 1% Tween 80 + 0.5% MC | 1. Prepare 0.5% MC as above.2. Add Tween 80 to the MC solution.3. Suspend compound using a glass homogenizer. | 24h at 4°C |
Senior Scientist Note: For TAK-875 , particle size matters. If you observe high inter-animal variability, your suspension is likely non-homogeneous. Use a probe sonicator (short bursts) to micronize the suspension before dosing.
Part 2: In-Life Dosing & Pharmacokinetics
Issue: "I see no reduction in fasting glucose." Diagnosis: GPR40 agonists are glucose-dependent .[1] They function primarily by amplifying insulin secretion during hyperglycemia.[1][2] They rarely lower fasting glucose significantly in normoglycemic animals.
Optimized Dosing Protocols
1. The "Gold Standard" Efficacy Check (OGTT) Do not rely on fasting glucose alone. You must perform an Oral Glucose Tolerance Test.
-
Step 1 (Fast): Fast mice (6h) or rats (12h).
-
Step 2 (Pre-dose): Administer Agonist (T-60 min).
-
Step 3 (Challenge): Administer Glucose (2 g/kg p.o.) at T0.
-
Step 4 (Readout): Measure Blood Glucose & Plasma Insulin at 0, 15, 30, 60, 120 min.
2. Chronic Dosing (Safety & Durability)
-
Frequency:
-
TAK-875: Once daily (QD). Half-life in rats is adequate for 24h coverage.
-
GW9508: Twice daily (BID) or daily high-dose.
-
-
Washout: If crossing over, allow a 72-hour washout period due to high protein binding and tissue accumulation.
Part 3: Mechanism & Troubleshooting (The "Why")
Visualizing the Mechanism of Action Understanding the Gq-signaling pathway is critical for interpreting your data. If you see efficacy but no Calcium flux in vitro, you may have a false positive.
Figure 1: The GPR40 Signaling Cascade.[1] Note the "Permissive Signal" from Glucose; without background glucose metabolism, GPR40 activation alone is insufficient to trigger massive insulin release, preventing hypoglycemia.
Troubleshooting FAQ
Q: My positive control (TAK-875) worked in the OGTT, but I see no weight loss in a 4-week DIO mouse study. Why?
-
A: GPR40 agonists are primarily insulin secretagogues, not sensitizers or appetite suppressants. While some weight loss is reported (likely due to GLP-1 crosstalk), it is not the primary endpoint. Focus on HbA1c and Glucose Tolerance as your primary efficacy readouts.
Q: The compound works in human islets but fails in my mouse model.
-
A: Check your dose. While GPR40 is conserved, potency shifts exist. Mouse GPR40 often requires slightly higher exposure than human GPR40 for equivalent IP3 turnover. Ensure you are dosing at least 10 mg/kg (TAK-875) or 50 mg/kg (GW9508) .
Q: I am seeing liver enzyme elevations (ALT/AST) in my rats.
-
A: This is a known liability of TAK-875 (Fasiglifam). It inhibits bile acid transporters (BSEP, MRP2) and causes mitochondrial stress.
-
Action: Measure serum bile acids.[7] If elevated >2x baseline, this confirms transporter inhibition. This is a compound-specific toxicity, not necessarily a class effect (mechanism-based toxicity).
-
Part 4: Safety Monitor (Hepatotoxicity)
If you are conducting chronic studies (>14 days) with TAK-875, you must monitor for Drug-Induced Liver Injury (DILI).
The "Red Flag" Panel:
-
Serum ALT/AST: >3x Upper Limit of Normal (ULN).
-
Total Bilirubin: >2x ULN.
-
Serum Bile Acids: Critical Marker. TAK-875 inhibits NTCP and BSEP.[7] Elevated serum bile acids often precede ALT spikes.
Mechanism of Toxicity Diagram:
Figure 2: Mechanism of TAK-875 induced hepatotoxicity involving bile acid transporter inhibition and mitochondrial stress.
References
-
Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats. Journal of Pharmacology and Experimental Therapeutics.
-
Briscoe, C. P., et al. (2006). Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules.[8] British Journal of Pharmacology.
-
Lin, D. C., et al. (2011). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters.
-
Otieno, M. A., et al. (2018). Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury. Toxicological Sciences.
-
Yabuki, M., et al. (2017). Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury.[7] Toxicological Sciences.
Sources
- 1. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. TAK-875, a GPR40/FFAR1 agonist, in combination with metformin prevents progression of diabetes and β-cell dysfunction in Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. GPR40/GPR120 Agonist GW9508 Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]
"Troubleshooting inconsistent results in FFA1 agonist in vitro assays"
Topic: Troubleshooting Inconsistent Results in FFA1 Agonist In Vitro Assays
Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Lipophilic Trap"
Welcome to the technical support hub for Free Fatty Acid Receptor 1 (FFA1/GPR40). If you are experiencing "bouncing" EC50 values, inconsistent replicates, or discrepancies between Calcium flux and IP-One data, you are likely encountering one of three core artifacts specific to this receptor: The Albumin Shift , Receptor Reserve Amplification , or Biased Agonism .
This guide abandons generic advice to focus on the physicochemical and signaling idiosyncrasies of GPR40.
Module 1: The Albumin Shift (BSA Interference)
User Query: "My agonist (e.g., TAK-875 analog) loses 50-fold potency when I move from buffer to media containing serum. Which EC50 is real?"
Technical Diagnosis: FFA1 agonists are designed to mimic long-chain fatty acids (LCFAs). Consequently, they are highly lipophilic and bind avidly to albumin (BSA/HSA). In assays containing standard BSA (0.1% - 1%), the free fraction of your drug is significantly lower than the nominal concentration .
The Mechanism: Albumin acts as a "sink." If you run a calcium flux assay in HBSS + 0.1% BSA, and an IP-One assay in stimulation buffer + 0.5% BSA, you are measuring two different free-drug concentrations.
Troubleshooting Protocol: The "Albumin Clamp" Do not eliminate BSA entirely; GPR40 ligands often require a carrier to remain in solution. Instead, standardize the "Clamp."
-
Use Fatty Acid-Free BSA: Standard BSA contains endogenous LCFAs that can desensitize GPR40 before you even add your drug. Always use Fatty Acid-Free (FAF) BSA .
-
The Serum Shift Assay: You must determine the "Shift Factor" for your series.
| Condition | Buffer Composition | Purpose |
| A (Low Bind) | HBSS + 0.05% FAF-BSA | Determines "Intrinsic Potency" (closer to true affinity). |
| B (Physiological) | HBSS + 4% HSA (Human Serum Albumin) | Determines "Physiological Potency" (predicts in vivo efficacy). |
Diagnostic Data Table: Representative Potency Shift Note: Data derived from TAK-875 characterization profiles.
| Compound | EC50 (0% BSA) | EC50 (0.1% BSA) | EC50 (4% HSA) | Shift Factor |
| TAK-875 | ~15 nM | ~72 nM | ~2.5 µM | ~35x |
| Endogenous DHA | ~10 µM | ~50 µM | >500 µM | >50x |
Critical Check: If your potency drops >100x in the presence of albumin, your compound may be too lipophilic (cLogP > 5) to be a viable drug candidate due to high protein binding, regardless of receptor affinity.
Module 2: Signal Discrepancy (Calcium vs. IP-One)
User Query: "My compound is a full agonist in the FLIPR (Calcium) assay but a partial agonist or weak in the IP-One (HTRF) assay. Is the IP-One kit broken?"
Technical Diagnosis: The kit is likely fine. You are observing Receptor Reserve (Spare Receptors) and Signal Amplification .
-
Calcium Flux (FLIPR): This is a highly amplified, transient event. Activation of only ~5-10% of GPR40 receptors can trigger a maximal calcium release from the ER. This shifts the EC50 to the left (makes it appear more potent).
-
IP-One (HTRF): This measures the accumulation of Inositol Monophosphate (downstream of Gq). It is closer to a 1:1 stoichiometric readout of receptor occupancy over time (30-60 min). It requires higher occupancy to generate a signal.
Visualizing the Signaling Divergence
Figure 1: Signal Amplification Discrepancy.[1][2] Calcium release (FLIPR) occurs rapidly with high amplification, often masking partial agonism. IP1 accumulation correlates better with receptor occupancy.
Solution:
-
Do not compare Calcium EC50s directly to IP-One EC50s.
-
Use IP-One assays to rank-order efficacy (Emax) (Full vs. Partial Agonism).
-
Use Calcium assays to detect low-potency hits during primary screening.
Module 3: Biased Agonism & Pathway Selectivity
User Query: "Literature says GPR40 recruits Beta-arrestin, but I only see Gq signaling. Am I missing something?"
Technical Diagnosis: GPR40 exhibits significant Biased Agonism .
-
Endogenous Ligands (Fatty Acids): Balanced agonists (Gq + Beta-arrestin).
-
Synthetic Agonists (e.g., TAK-875): Often Gq-biased . They drive insulin secretion (Gq) but recruit Beta-arrestin poorly compared to fatty acids. This was a desired feature to avoid receptor downregulation, though TAK-875 failed due to liver toxicity (transporter inhibition), not signaling failure.
Troubleshooting Workflow: If you are developing a "Super-Agonist," you must profile multiple pathways.
Step-by-Step Profiling Protocol:
-
Gq Readout: Run FLIPR (Calcium) + IP-One.
-
Beta-Arrestin Recruitment: Run a PathHunter® or Tango™ assay.
-
Goal: Determine desensitization potential.
-
Note: TAK-875 will show weak efficacy here compared to Oleic Acid.
-
-
Gs (cAMP) Readout: Run a dynamic cAMP HTRF assay.
-
Context: Some "AgoPAMs" (Agonist-Positive Allosteric Modulators) can trigger Gs signaling, which is distinct from the standard Gq pathway.
-
Module 4: The "Sticky" Compound (Adsorption Artifacts)
User Query: "My replicates have high CV% and the dose-response curve smiles (increases at low doses, dips, then increases)."
Technical Diagnosis: This is classic non-specific binding (NSB) to plasticware. Your compound is sticking to the pipette tips and the plate walls, effectively lowering the concentration in the well.
Corrective Actions:
-
Labware: Switch to Low-Binding Polypropylene plates for serial dilutions. Do not use standard polystyrene for dilutions.
-
Detergent: Add 0.01% Pluronic F-127 or Tween-20 to your assay buffer.
-
Warning: Validate that the detergent alone does not activate GPR40 (some detergents are fatty acid-like).
-
-
Mixing: Pre-coat pipette tips by aspirating and dispensing the highest concentration solution 2-3 times before the actual transfer.
References
-
Hauge, M., et al. (2015). "GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo." Molecular Metabolism.
-
Mancini, A.D., et al. (2015). "β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1." Journal of Biological Chemistry.
-
Christiansen, E., et al. (2013).[5] "Discovery of a potent and selective free fatty acid receptor 1 agonist with low lipophilicity and high oral bioavailability."[5] Journal of Medicinal Chemistry.
-
Liu, J., et al. (2016). "Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format." PLoS One.
-
Otieno, M.A., et al. (2017). "Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury." Toxicological Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a potent and selective free fatty acid receptor 1 agonist with low lipophilicity and high oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Oral Bioavailability of FFA1 (GPR40) Agonists
Status: Operational Ticket ID: FFA1-OPT-2024 Assigned Specialist: Senior Application Scientist, Metabolic Disease Unit[1]
Introduction: The "Lipophilic Acid" Paradox
Welcome to the FFA1 (GPR40) optimization hub. If you are developing agonists for Free Fatty Acid Receptor 1, you are likely facing the "Lipophilic Acid" Paradox .[1] To mimic endogenous long-chain fatty acids, synthetic agonists (e.g., Fasiglifam/TAK-875, AMG 837) are designed with high lipophilicity (cLogP > 4.[1]0) and an acidic headgroup.[1]
This chemical space creates a specific triad of failure modes:
-
Solubility-Limited Absorption: "Brick dust" behavior (high melting point, low aqueous solubility).[1]
-
Hepatic Accumulation: High protein binding and active uptake (OATP) leading to liver toxicity (DILI).
-
Poor IVIVC: Standard Caco-2 assays fail to predict in vivo absorption due to high non-specific binding.
This guide provides troubleshooting workflows to resolve these specific bottlenecks.
Module 1: Molecular Design Troubleshooting
Issue: "My candidate has nanomolar potency but <5% oral bioavailability due to first-pass metabolism."
Root Cause Analysis
High lipophilicity drives metabolic clearance.[1] While the carboxylic acid is essential for the arginine anchor in the GPR40 binding pocket, the hydrophobic tail often drives cLogP too high (>5), resulting in rapid oxidative clearance or glucuronidation.[1]
Solution: The "Polar Brake" Strategy
Do not rely solely on the carboxylic acid for polarity.[1] You must introduce polar "brakes" into the hydrophobic scaffold to lower cLogP without disrupting the pharmacophore.[1]
Decision Matrix: Structural Modification
Caption: Decision tree for structural modification of FFA1 agonists to improve metabolic stability.
Implementation Protocol: Bioisostere Screening
-
Replace Carboxylic Acid: If acyl glucuronidation is the metabolic hotspot, replace the -COOH with a Tetrazole or Oxadiazolidinedione .[1] These retain the negative charge interaction with Arg183/Arg258 but resist glucuronidation.[1]
-
Insert Chiral Sulfoxide: Introduce a sulfoxide at the
-position of the phenylpropionic acid tail.[1] This creates a "3-in-1" benefit: conformational constraint, increased polarity, and reduced lipophilicity (as seen in recent optimization studies).[1]
Module 2: Formulation Engineering
Issue: "My compound precipitates in the intestine despite good solubility in the stomach (pH shift)."
Root Cause Analysis
FFA1 agonists are typically Class II (Low Sol/High Perm) weak acids. They dissolve in the high pH of the intestine but may precipitate if the local concentration exceeds the amorphous solubility limit, or if they are formulated as salts that convert back to the free acid.[1]
Solution: Amorphous Solid Dispersion (ASD)
Generate a "spring and parachute" effect.[1] The ASD creates a supersaturated solution (spring), and a polymer prevents recrystallization (parachute).[1]
Protocol: Spray-Dried Dispersion (SDD) Optimization
| Parameter | Recommended Setting | Rationale |
| Polymer Selection | HPMC-AS (L or M grade) | The acetyl/succinoyl groups interact hydrophobically with FFA1 agonists to inhibit crystal nucleation better than PVP.[1] |
| Drug:Polymer Ratio | 1:3 to 1:4 | High lipophilicity requires higher polymer mass to maintain the amorphous state during storage. |
| Solvent System | DCM:Methanol (2:1) | Dichloromethane ensures full solubilization of the lipophilic drug; Methanol solubilizes the polymer.[1] |
| Inlet Temperature | 80°C - 100°C | Must be below the glass transition temperature (Tg) of the polymer to prevent stickiness. |
Step-by-Step Workflow:
-
Dissolution: Dissolve drug and HPMC-AS in DCM:MeOH. Ensure solution is clear (no Tyndall effect).
-
Atomization: Use a two-fluid nozzle. Set atomization pressure to generate droplets <20 µm.
-
Drying: Rapid solvent evaporation freezes the drug in the polymer matrix.[1]
-
Secondary Drying: Vacuum dry at 40°C for 24h to remove residual DCM (Class 2 solvent limit: <600 ppm).
-
Validation: Verify amorphous state via PXRD (absence of Bragg peaks) and DSC (single Tg).
Module 3: Safety & Toxicity Mitigation (The "Fasiglifam" Check)
Issue: "How do I ensure my agonist doesn't cause liver injury like TAK-875?"
Root Cause Analysis
The failure of Fasiglifam (TAK-875) was linked to Drug-Induced Liver Injury (DILI) caused by a dual mechanism:[2][3]
-
Inhibition of hepatobiliary transporters (BSEP, MRP2, NTCP) leading to bile acid accumulation.[1][2]
-
Mitochondrial toxicity exacerbated by high hepatic exposure (due to OATP uptake).
Troubleshooting: The "Safety Screen" Workflow
You must screen for this before in vivo PK studies.
Caption: Mechanism of FFA1 agonist-induced liver injury (DILI) via transporter inhibition.
Mandatory Screening Protocol:
-
BSEP Inhibition Assay:
-
Mitochondrial Glu/Gal Assay:
-
Culture HepG2 cells in Glucose vs. Galactose media.
-
Logic: Cells forced to rely on oxidative phosphorylation (Galactose) will die if the drug is a mitochondrial toxin.
-
Result: A shift in IC50 > 3-fold between Glucose and Galactose indicates mitochondrial liability.[1]
-
Module 4: Bioavailability Assessment (IVIVC)
Issue: "My Caco-2 permeability is low, but the drug is lipophilic. Is the assay broken?"
Troubleshooting
Standard Caco-2 assays use protein-free buffer.[1] Highly lipophilic FFA1 agonists (LogP > 4) stick to the plastic plate or the cell membrane, showing false "low recovery" or "low permeability."[1]
Corrective Action: "Biomimetic" Transport Assay
-
Add BSA: Include 4% Bovine Serum Albumin (BSA) in the receiver compartment to act as a "sink" condition, mimicking plasma protein binding.[1]
-
Use FaSSIF: Use Fasted State Simulated Intestinal Fluid (FaSSIF) in the donor compartment to mimic micellar solubilization in the gut.
References
-
Mechanisms of TAK-875 Toxicity
- Title: Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury.
- Source: Toxicological Sciences (2018).
-
URL:[Link]
-
Bioisostere Strategies
-
Formulation of Lipophilic Drugs
-
Structural Optimization (Sulfoxides)
Sources
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Human-Relevant Mechanisms and Risk Factors for TAK-875-Induced Liver Injury Identified via a Gene Pathway-Based Approach in Collaborative Cross Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. symmetric.events [symmetric.events]
- 8. researchgate.net [researchgate.net]
- 9. Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation - PMC [pmc.ncbi.nlm.nih.gov]
"Improving the selectivity of FFA1 agonists for FFA1 over other fatty acid receptors"
Technical Support Center: FFA1 (GPR40) Agonist Development Current Status: Systems Online | Senior Application Scientist: Active
Introduction: The "Lipophilic Trap" in FFA1 Selectivity
Welcome to the FFA1 technical hub. If you are here, you are likely facing the "Lipophilic Trap." Endogenous ligands for Free Fatty Acid Receptor 1 (FFA1/GPR40) are long-chain fatty acids (LCFAs). To mimic them, early agonists relied on a carboxylic acid headgroup and a lipophilic tail.
The Problem: This structure is promiscuous. It hits FFA4 (GPR120), PPAR
This guide moves beyond standard protocols to address the specific physicochemical challenges of fatty acid receptor pharmacology.
Module 1: Chemical Design & SAR Troubleshooting
Q: My agonists are potent on FFA1 but show significant bleed-through to FFA4 and PPAR
A: You must structurally differentiate from the endogenous ligand. The carboxylic acid moiety is the primary culprit for off-target hits on PPARs and FFA4.
Technical Insight: FFA1 and FFA4 share low sequence homology but high ligand overlap. However, the FFA1 binding pocket has a distinct "gatekeeper" region.
-
Strategy 1: Carboxylic Acid Bioisosteres. Replace the carboxylate with a thiazolidinedione (TZD) or an oxadiazole ring. This maintains the acidic pharmacophore required for the Arg183/Arg258 interaction in FFA1 but often clashes with the FFA4 pocket.
-
Strategy 2: The "Linker" Constraint. FFA4 accommodates flexible lipid chains. FFA1 prefers rigidified structures. Introducing a biaryl ether or an alkyne linker (as seen in Fasiglifam/TAK-875) restricts conformation, preventing the molecule from adopting the shape required to activate FFA4.
Selectivity SAR Table:
| Feature | Impact on FFA1 | Impact on FFA4 | Impact on PPAR |
| Carboxylic Acid Head | High Potency | High Potency | High Agonism (Risk) |
| Propionic Acid Linker | High Potency | Moderate Potency | Reduced Agonism |
| Rigid Biaryl Core | High Potency | Low Potency (Steric Clash) | Low Affinity |
| Sulfoxide Moiety | High Potency | Low Potency | Low Affinity |
Module 2: Assay Optimization (The BSA Paradox)
Q: My Calcium Flux (
A: It is likely not the cells, but your Buffer/BSA ratio. This is the single most common failure point in fatty acid receptor assays.
The BSA Paradox:
-
Too Little BSA: Lipophilic agonists aggregate (micelle formation) or stick to the plastic microplate walls. You lose effective concentration.
-
Too Much BSA: BSA acts as a "sink," binding your drug so tightly that the free fraction available to the receptor drops to near zero.
-
Wrong Type of BSA: Standard BSA contains endogenous fatty acids that will desensitize FFA1 before you even add your drug.
Protocol: The "Fatty Acid-Free" Balanced Buffer
-
BSA Selection: You must use Fatty Acid-Free (FAF) BSA (e.g., fraction V, heat-shock treated).
-
The Golden Ratio: Titrate FAF-BSA between 0.05% and 0.1% (w/v). Do not exceed 0.1% unless your compound is extremely soluble.
-
Serum Starvation: Starve cells in serum-free media for 4-16 hours pre-assay. Endogenous lipids in FBS will pre-activate and desensitize FFA1 (Gq-coupled receptors desensitize rapidly).
Troubleshooting Decision Tree (Graphviz):
Caption: Decision logic for troubleshooting calcium flux instability in lipid GPCR assays.
Module 3: The Exclusion Panel (Counter-Screening)
Q: How do I definitively prove my agonist is FFA1 selective and not hitting FFA4?
A: You cannot rely on potency alone. You must use a "Triangulation Strategy" using specific antagonists and orthogonal readouts.
Step 1: The Antagonist Check If your signal is real, it must be blockable.
- M) does not abolish your signal, you are hitting an off-target (likely FFA4).
-
AH-7614: Selective FFA4 antagonist. Use this to rule out FFA4 contribution.
Step 2: Pathway Divergence (Gq vs.
-
Experiment: Run a
-arrestin recruitment assay (e.g., PathHunter). -
Result: A selective FFA1 agonist should show high potency in Calcium/IP-One (Gq) but significantly lower potency/efficacy in
-arrestin recruitment compared to an FFA4 reference (like TUG-891).
The Signaling Pathway Map (Graphviz):
Caption: Divergent signaling: FFA1 favors Gq/Ca2+, while FFA4 strongly recruits Beta-Arrestin.
Module 4: The Species Ortholog Trap
Q: My compound works beautifully in human cell lines but fails in my mouse efficacy model. Why?
A: You have fallen into the "Ortholog Gap." FFA1 and FFA4 pharmacology is not conserved between humans and rodents.
The Critical Discrepancy:
-
TUG-891: This is the gold standard for human FFA4 selectivity. However, in mice , TUG-891 acts as a dual FFA1/FFA4 agonist.
-
Residue Differences: The binding pocket residues (e.g., His vs. Arg) vary between species, altering the ability of bulky synthetic ligands to bind.
The Fix:
-
In Vitro Bridge: You must generate concentration-response curves in both Human-FFA1 and Mouse-FFA1 transfected cell lines (e.g., HEK293 or CHO) early in the hit-to-lead process.
-
Knockout Validation: In vivo, use global
mice. If your compound still produces an insulinotropic effect or GLP-1 release in these mice, you are hitting FFA4 or another target.
References
-
Christiansen, E., et al. (2010). Discovery of TUG-424, a Highly Potent and Selective Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist. Journal of Medicinal Chemistry.[3] Link
-
Negoro, N., et al. (2010).[3] Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist.[3] ACS Medicinal Chemistry Letters.[3] Link
-
Hudson, B. D., et al. (2013). The orphan receptor GPR55 is a novel cannabinoid receptor. (Context: Defines TUG-891 species selectivity issues). British Journal of Pharmacology. Link
-
Milligan, G., et al. (2017).[3] Complex Pharmacology of Free Fatty Acid Receptors.[3] Chemical Reviews.[3] Link
- Houthuijzen, J. M., et al. (2014). Fatty acid-free bovine serum albumin (BSA) is essential for the accurate determination of fatty acid receptor activation.
Sources
Technical Support Center: Optimizing Agonist Concentration for cAMP Assays
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: GPCR Agonist Optimization & Troubleshooting Ticket ID: OPT-cAMP-001
Introduction: The "Goldilocks" Zone of GPCR Signaling
Welcome to the Advanced Assay Support Center. If you are reading this, you are likely designing a High-Throughput Screening (HTS) campaign or characterizing a lead compound targeting a G-Protein Coupled Receptor (GPCR).
The most common failure mode in cAMP assays is not the assay kit itself, but the agonist concentration used to drive the system.
-
Too low: You miss weak antagonists or partial agonists (low Signal-to-Noise).
-
Too high: You mask competitive antagonists (insurmountable blockade) or trigger receptor desensitization.
This guide moves beyond basic kit instructions to the mechanistic logic of optimization, specifically for TR-FRET (e.g., HTRF®, LANCE®) and Luminescence (e.g., GloSensor™) competitive immunoassays.
Module 1: The Golden Rule of Antagonist Screening (The EC80 Standard)
User Question: "I am screening for antagonists. Why does everyone recommend using the agonist at its EC80 concentration? Why not EC100 to get the maximum signal?"
The Scientist's Answer
You should use the EC80 (concentration eliciting 80% of maximal response), not the EC100.
The Causality: In a competitive binding environment, an antagonist must displace the agonist.
-
At EC100 (Saturation): The receptor is fully occupied and the signaling reserve is maxed out. A competitive antagonist has to work extremely hard to statistically displace enough agonist to lower the signal. You will artificially shift your antagonist's IC50 to the right, making potent drugs look weak (Schild regression principles).
-
At EC50: The system is sensitive, but the assay window (dynamic range) is only 50% of its potential. You lose statistical Z' factor.
-
At EC80: This is the mathematical "sweet spot." You achieve ~80-90% of your maximal assay window (robust Z'), but the receptor is not so saturated that it becomes insurmountable for competitive antagonists.
Protocol: Determining the EC80
Before running your antagonist screen, you must run an Agonist Dose-Response curve.
-
Preparation: Prepare a 10-point serial dilution of your reference agonist (1:3 or 1:2 steps).
-
Execution: Treat cells for the standard incubation time (usually 30-60 min).
-
Analysis: Fit the data to a 4-parameter logistic (4PL) equation.
-
Calculation:
(Note: If Hill Slope is 1.0, EC80 is simply .)
Module 2: The Gi-Coupled Challenge (The Forskolin Factor)
User Question: "My Gi-coupled receptor assay shows no signal change when I add my agonist. The kit works for Gs controls. What is wrong?"
The Scientist's Answer
Gi-coupled receptors inhibit Adenylyl Cyclase (AC). If AC is not active, there is no cAMP to inhibit. You cannot measure a decrease from zero.
The Solution: You must "light the fire" with Forskolin (a direct AC activator) before you can use the Gi-agonist to "douse the flames."
The "Cross-Titration" Workflow
You cannot guess the Forskolin concentration. Too much Forskolin overwhelms the Gi response; too little gives an unstable baseline.
Step-by-Step Optimization:
-
Variable 1 (Cell Density): Test 3 densities (e.g., 2k, 5k, 10k cells/well).
-
Variable 2 (Forskolin): Titrate Forskolin (0 to 100 µM) for each cell density.
-
Selection Criteria: Choose the condition that gives a cAMP output in the linear range of your detection kit's standard curve, typically corresponding to the EC50-EC80 of Forskolin itself.[1]
Visualizing the Pathway Logic
Figure 1: The Dual-Regulation of Adenylyl Cyclase.[2] Note that for Gi assays (Red path) to be measurable, the Green path (Forskolin or Gs) must first be active.
Module 3: Troubleshooting "The Hook Effect" vs. Desensitization
User Question: "My dose-response curve goes up, but at the highest concentrations, the signal drops back down (bell-shaped). Is this the 'Hook Effect'?"
The Scientist's Answer
In competitive cAMP assays (HTRF/LANCE), this is rarely a true immunoassay "Hook Effect" (which is an artifact of sandwich assays). Instead, you are likely observing Biological Desensitization or Off-Target Effects .
Diagnostic Table: Bell-Shaped Curves
| Observation | Probable Cause | Verification Step |
| Biphasic Curve (Signal drops at high dose) | Receptor Desensitization | Reduce incubation time. Internalization happens fast (15-30 min). |
| Cross-Talk (Gs to Gi) | Some Gs receptors couple to Gi at high agonist occupancy. Check literature for your target. | |
| Cytotoxicity | High drug concentration is killing cells (lysis releases proteases/interferes). Run a viability counter-screen. | |
| Flat-line (No Signal) | Assay Saturation | Your cAMP levels exceeded the detection limit of the kit (Hook effect equivalent). Dilute samples 1:2 or 1:4. |
Module 4: Essential Experimental Workflows
Workflow A: Agonist Potency Determination (Gs)
Objective: Determine EC50 and EC80.
-
Cell Plating: Dispense cells (e.g., 2,000–5,000/well) in low-volume 384-well plates.
-
Agonist Addition: Add 5 µL of 2X Agonist (11 concentrations).
-
Note: Include IBMX (0.5 mM) in buffer to prevent cAMP degradation by PDEs.
-
-
Incubation: 30–60 minutes at RT.
-
Detection: Add Lysis/Detection Reagents (cAMP-d2 + Anti-cAMP-Cryptate).[3]
-
Read: Time-Resolved Fluorescence (665nm/620nm ratio).
Workflow B: Antagonist Screening (The EC80 Method)
Objective: Screen compounds for inhibition.[4][5][6]
-
Compound Addition: Add 2.5 µL of Test Compound (4X concentration). Incubate 15 min.
-
Stimulation: Add 2.5 µL of Agonist at 4X EC80 (Final = 1X EC80).
-
Why add agonist second? To allow the antagonist to bind the receptor first (equilibrium).
-
-
Incubation: 30–60 minutes.
-
Detection: Add Lysis/Detection Reagents.
Visualizing the EC80 Workflow
Figure 2: The logical flow for establishing the correct agonist concentration for antagonist screening.
FAQ: Rapid Fire Troubleshooting
Q: Can I use DMSO in my agonist dilutions? A: Yes, but keep the final well concentration <1% (ideally <0.5%). High DMSO can permeabilize membranes or interfere with FRET. Always normalize DMSO across all wells (including controls).
Q: My Z' factor is 0.3. Is that acceptable? A: For HTS, no. A robust assay requires Z' > 0.5.
-
Fix: Re-optimize the agonist concentration (are you at EC80?) or increase cell density to boost the signal window.
Q: Should I use IBMX? A: Yes. Phosphodiesterases (PDEs) rapidly degrade cAMP. Without IBMX (0.5 mM), your signal will fade before you can read the plate, shifting your apparent EC50 to the right.
References
-
Assay Guidance Manual (NCBI). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]
-
Neale, P. A., et al. (2015). Considerations when assessing antagonism in vitro: Why standardizing the agonist concentration matters. Chemosphere.[7] [Link]
-
Zhang, Y. V. The Hook Effect.[8][9][10][11] Association for Diagnostics & Laboratory Medicine. [Link]
Sources
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Considerations when assessing antagonism in vitro: Why standardizing the agonist concentration matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hook effect - Wikipedia [en.wikipedia.org]
- 9. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 10. myadlm.org [myadlm.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
"Head-to-head comparison of TAK-875 and other FFA1 agonists"
This guide provides a technical, data-driven comparison of TAK-875 (Fasiglifam) against other Free Fatty Acid Receptor 1 (FFA1/GPR40) agonists. It focuses on the pharmacological divergence between allosteric partial agonists and full agonists , and the critical safety mechanisms that led to the termination of TAK-875.
Executive Summary: The Safety-Efficacy Pivot
TAK-875 (Fasiglifam) remains the benchmark for FFA1 agonism, not for its success, but for its late-stage failure. While it demonstrated robust glucose-dependent insulin secretion (GDIS) without hypoglycemia, it was terminated in Phase III due to Drug-Induced Liver Injury (DILI).
Current drug development has pivoted away from the Site A1-binding partial agonists (like TAK-875) toward Site A2-binding full agonists (like AM-1638) or structurally distinct scaffolds (like CPL207280) that avoid the specific hepatotoxic liabilities—specifically acyl glucuronide formation and transporter inhibition—that plagued TAK-875.
Pharmacological Profile & Comparative Data[1][2][3][4][5][6]
The FFA1 agonist landscape is defined by binding site topography and signaling bias. TAK-875 binds to an allosteric site (Site A1) distinct from the orthosteric site used by endogenous Free Fatty Acids (FFAs).[1]
Table 1: Comparative Pharmacology of Key FFA1 Agonists
| Compound | Class | Binding Site | Potency ( | Signaling Bias | Clinical Status |
| TAK-875 (Fasiglifam) | Partial Agonist | Allosteric (Site A1) | ~14 nM | G | Terminated (Phase III, DILI) |
| AMG 837 | Partial Agonist | Allosteric (Site A1) | ~13-30 nM | G | Discontinued (Phase I) |
| AM-1638 | Full Agonist | Allosteric (Site A2) | ~10-20 nM | Dual G | Preclinical (Tool) |
| GW9508 | Partial Agonist | Orthosteric/Mixed | ~50 nM | G | Preclinical (Early Tool) |
| CPL207280 | Full Agonist | Distinct Allosteric | ~25 nM | Balanced | Phase I/II (Active) |
Mechanistic Divergence: The "Incretin Switch"
A critical limitation of TAK-875 is its inability to engage the G
-
TAK-875 (Partial): Activates G
PLC IP Ca . This triggers insulin secretion from -cells but fails to stimulate GLP-1 secretion from intestinal L-cells. -
AM-1638 (Full): Binds to a lipid-facing site (Site A2). It induces a conformational change that couples to both G
and G . The G coupling drives cAMP production, triggering GLP-1 secretion (the "Incretin Effect").
Diagram 1: Signaling Pathways & Binding Modes
Caption: Divergent signaling: TAK-875 is restricted to Gq/Calcium signaling, while full agonists (AM-1638) engage Gs/cAMP, unlocking incretin (GLP-1) secretion.[1][2]
Hepatotoxicity Analysis: Why TAK-875 Failed
The failure of TAK-875 was not target-related (on-target toxicity) but molecule-specific (off-target). Understanding this is vital for designing safe follow-up compounds.
The "Perfect Storm" Mechanism
-
Reactive Metabolites: TAK-875 contains a carboxylic acid moiety that undergoes glucuronidation to form TAK-875-AG (Acyl Glucuronide) . This reactive metabolite covalently binds to hepatic proteins.
-
Transporter Inhibition: Both the parent drug and its AG metabolite potently inhibit hepatic uptake (OATP1B1/1B3) and efflux (MRP2, BSEP) transporters.
-
Consequence: Accumulation of bile acids and the drug itself within hepatocytes.[3]
-
-
Mitochondrial Stress: At high intracellular concentrations, TAK-875 inhibits mitochondrial Complex I and uncouples oxidative phosphorylation.
Comparative Safety Insight: Newer agonists like CPL207280 are designed to be metabolized via oxidation (CYP450) rather than glucuronidation, avoiding the formation of the reactive AG species.
Diagram 2: Mechanism of TAK-875 Hepatotoxicity
Caption: Multi-hit toxicity: TAK-875 causes DILI via transporter blockade (Bile Acid buildup), mitochondrial stress, and reactive metabolite formation.[4][5][6]
Experimental Protocols
To objectively compare a new candidate against TAK-875, two assays are mandatory: one for efficacy (Calcium Flux) and one for safety (Transporter Inhibition).
Protocol A: FLIPR Calcium 6 Assay (Efficacy)
Purpose: Determine potency (
Reagents:
-
Cell Line: CHO-K1 or HEK293 stably expressing human FFA1 (GPR40).
-
Dye: FLIPR Calcium 6 Assay Kit (Molecular Devices).
-
Buffer: HBSS + 20 mM HEPES + 0.1% Fatty Acid-Free BSA .
-
Expertise Note: The use of BSA is critical. FFAs and lipophilic agonists like TAK-875 stick to plastics. BSA acts as a carrier. However, >0.5% BSA will shift the
rightward by sequestering the drug. Keep BSA constant at 0.1%.
-
Workflow:
-
Seeding: Plate cells (10,000/well) in 384-well black-wall plates. Incubate overnight.
-
Dye Loading: Add Calcium 6 dye containing 2.5 mM Probenecid .
-
Why Probenecid? It inhibits the anion transporter to prevent dye leakage from the cytosol, ensuring a stable baseline.
-
-
Incubation: 2 hours at 37°C.
-
Compound Addition: Prepare 10-point serial dilutions of TAK-875 (Start 10
M) and test compounds. -
Measurement: Monitor fluorescence (Ex 485nm / Em 525nm) on FLIPR Tetra.
-
Analysis: Calculate
. Normalize TAK-875 to 100%.
Protocol B: BSEP Vesicular Transport Inhibition (Safety)
Purpose: Assess risk of cholestatic liver injury (DILI predictor).
Reagents:
-
System: Inverted membrane vesicles from Sf9 cells overexpressing human BSEP (ABCB11).
-
Substrate: [3H]-Taurocholic Acid (TCA).
Workflow:
-
Preparation: Thaw vesicles and dilute in reaction buffer (10 mM Tris-HCl, 50 mM Sucrose, 10 mM MgCl
). -
Incubation: Mix vesicles with TAK-875 (or test drug) at varying concentrations (0.1 - 100
M). -
Activation: Initiate transport by adding ATP (4 mM) or AMP (control) + [3H]-TCA.
-
Transport: Incubate for 5 minutes at 37°C.
-
Termination: Stop reaction with ice-cold buffer and rapid filtration (glass fiber filters).
-
Quantification: Scintillation counting.
-
Calculation: Calculate Net Transport = (ATP count) - (AMP count). Determine
.-
Threshold: An
< 50 M (or < 30x therapeutic ) flags a high DILI risk. TAK-875 typically shows inhibition in the low micromolar range.
-
References
-
Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves glycemic control in type 2 diabetic rats. Journal of Pharmacology and Experimental Therapeutics.
-
Burant, C. F., et al. (2012). Fasiglifam (TAK-875) versus placebo and glimepiride in type 2 diabetes mellitus. The Lancet.
-
Kaku, K., et al. (2018). Fasiglifam-Induced Liver Injury in Patients With Type 2 Diabetes: Results of a Randomized Controlled Cardiovascular Outcomes Safety Trial. Diabetes Care.
-
Otieno, M. A., et al. (2018). Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury (DILI) by Fasiglifam (TAK-875). Toxicological Sciences.
-
Hauge, M., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust secretion of GLP-1 and insulin in vivo. Molecular Metabolism.
-
Lin, D. C., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLoS ONE.[3]
-
Mancini, A. D., et al. (2015).
-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1. Journal of Biological Chemistry.
Sources
- 1. Structural basis for GPR40 allosteric agonism and incretin stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of FFA1 (GPR40) Agonist Effects Across Species: From Signaling Bias to Toxicity Profiles
Executive Summary
The Free Fatty Acid Receptor 1 (FFA1/GPR40) represents a "Holy Grail" target for Type 2 Diabetes (T2D) therapy due to its ability to stimulate insulin secretion only in the presence of elevated glucose (GDIS), theoretically minimizing hypoglycemia risk.[1][2][3] However, the clinical failure of the leading candidate, Fasiglifam (TAK-875), during Phase 3 trials highlighted a critical species translation gap . While efficacy is largely conserved across human and rodent orthologs, safety profiles—specifically hepatotoxicity—diverge significantly between rats, dogs, and humans. This guide analyzes these interspecies differences, contrasting the pharmacological profiles of partial agonists (TAK-875, AMG-837) with full agonists (AM-1638), and provides validated protocols to detect these discrepancies early in drug discovery.
Part 1: The Agonist Landscape – Comparative Pharmacology
Synthetic GPR40 agonists are not created equal. They differ in binding sites (orthosteric vs. allosteric), intrinsic efficacy (partial vs. full), and downstream signaling bias.
Table 1: Comparative Profile of Key GPR40 Agonists
| Feature | TAK-875 (Fasiglifam) | AMG-837 | AM-1638 |
| Class | Partial Agonist (Allosteric) | Partial Agonist | Full Agonist (AgoPAM) |
| Binding Site | Site A1 (Interhelical) | Site A1 | Site A2 (Lipid-facing) |
| Signaling Bias | Gq dominant | Balanced Gq + Gs | |
| In Vivo Efficacy | Potent GDIS (Rat/Human) | Potent GDIS (Human > Rodent) | Superior (GDIS + GLP-1 secretion) |
| Key Species Risk | High: Liver toxicity in Humans/Dogs; Safe in Rats. | Moderate: High plasma protein binding shifts potency in humans. | Unknown: Clinical data limited compared to TAK-875. |
Mechanistic Divergence: Full vs. Partial Agonism[1]
-
Partial Agonists (TAK-875, AMG-837): Bind to the allosteric Site A1. They primarily enhance Calcium (
) flux via coupling but show distinct bias toward -arrestin recruitment compared to endogenous ligands. -
Full Agonists (AM-1638): Bind to Site A2. Unlike partial agonists, they induce a conformational change that couples to
(stimulating cAMP) in addition to . This dual coupling allows them to stimulate GLP-1 secretion from intestinal L-cells, a feature absent in partial agonists.
Part 2: The Species Orthology Trap (Safety vs. Efficacy)
The failure of TAK-875 was not due to a lack of efficacy, but a failure of the Rat model to predict Human/Dog toxicity.
Receptor Homology vs. Ligand Recognition
Human, Mouse, and Rat GPR40 share high sequence homology (>80%), but critical residues in the binding pocket dictate potency.
-
Key Residues: His86 , Tyr91 , and His137 are essential for the binding of synthetic agonists like GW9508 and TAK-875.
-
Impact: While TAK-875 is roughly equipotent across species, AMG-837 exhibits a potency shift. It is significantly more potent in human assays compared to specific rodent models, partly due to differences in plasma protein binding (PPB). In 100% human serum, AMG-837 potency shifts ~180-fold compared to buffer, a factor often underestimated in mouse models where PPB dynamics differ.
The Toxicity Divergence: The BSEP Mechanism
The defining species difference lies in Drug-Induced Liver Injury (DILI) .
-
Rats: TAK-875 administration showed no significant liver injury.
-
Dogs & Humans: High doses caused elevated transaminases and liver injury.
The Mechanism: TAK-875 inhibits the Bile Salt Export Pump (BSEP/ABCB11) and MRP transporters.
-
In Dogs/Humans , this inhibition leads to the accumulation of toxic bile acids (Taurolithocholic acid) and the formation of insoluble acyl-glucuronide metabolites (TAK-875-G) that crystallize or cause inflammation.
-
In Rats , compensatory transporter mechanisms or structural differences in the BSEP ortholog prevent this accumulation, rendering the rat a "false negative" safety model.
Figure 1: Mechanistic divergence of TAK-875 hepatotoxicity. Rats possess compensatory efflux mechanisms or BSEP orthologs less sensitive to inhibition, masking the toxicity seen in humans and dogs.
Part 3: Signaling Pathways & Experimental Workflows
To accurately characterize these agonists, researchers must move beyond simple Calcium flux and assess Signaling Bias and Transporter Liability .
Signaling Bias (Gq vs. -Arrestin)
Recent data suggests that
Figure 2: Signaling bias profiles. Note that Full Agonists (AM-1638) engage the Gs pathway, unlocking GLP-1 secretion, a feature absent in partial agonists.
Part 4: Validated Experimental Protocols
Protocol A: Comparative Calcium Flux Assay (FLIPR)
Purpose: Quantify
Materials:
-
HEK293 cells stably expressing Human, Mouse, or Rat GPR40.
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6).
-
Assay Buffer: HBSS + 20mM HEPES, 0.1% BSA (Fatty acid-free is critical).
Step-by-Step Workflow:
-
Seeding: Plate cells at 15,000/well in 384-well black-wall plates. Incubate O/N.
-
Dye Loading: Aspirate media. Add 20
L dye loading buffer. Incubate 1h at 37°C. -
Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 10s.
-
Injection: Inject 5x concentration of agonist (TAK-875/AMG-837).
-
Readout: Measure peak fluorescence for 120s.
-
Normalization: Normalize to response of 10
M Linoleic Acid (Positive Control). -
Validation Check: Z-factor must be > 0.5.
Protocol B: Cross-Species Hepatotoxicity Screen (BSEP Inhibition)
Purpose: Detect species-specific transporter inhibition to avoid the "Rat Trap."
Materials:
-
Inverted membrane vesicles (IMVs) expressing Human BSEP vs. Rat Bsep .
-
Substrate:
-Taurocholic Acid (TCA).
Step-by-Step Workflow:
-
Incubation: Incubate IMVs with increasing concentrations of Test Compound (0.1 - 100
M) + ATP (4mM) or AMP (Control). -
Transport: Initiate transport by adding
-TCA. Incubate 5 min at 37°C. -
Termination: Stop reaction with ice-cold buffer. Filter rapidly through glass fiber filters.
-
Quantification: Scintillation counting.
-
Calculation: Calculate ATP-dependent uptake.
-
Warning Signal:
M on Human BSEP with -fold shift vs. Rat Bsep indicates high DILI risk (resembling TAK-875).
-
Part 5: Strategic Recommendations
-
Abandon Single-Species Safety Testing: The rat model is non-predictive for GPR40 agonist hepatotoxicity. Early safety screens must utilize Dog hepatocytes or Human Liver-Chips .
-
Assess Plasma Protein Binding (PPB): For compounds like AMG-837, adjust
values based on free fraction in human serum. A compound appearing potent in buffer may be inactive in human blood. -
Target Full Agonism: The future lies in "AgoPAMs" (like AM-1638) that engage the
pathway. This dual mechanism (Insulin + GLP-1) offers superior efficacy that may justify the development risk, provided the BSEP liability is screened out early.
References
-
Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats. Journal of Pharmacology and Experimental Therapeutics. Link
-
Lin, D.C., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLoS ONE. Link
-
Mancini, A.D., et al. (2015). Beta-Arrestin 2 Recruitment and Biased Agonism at the Free Fatty Acid Receptor GPR40.[4] Journal of Biological Chemistry. Link
-
Otieno, M.A., et al. (2017). Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury.[5] Toxicological Sciences. Link
-
Luo, J., et al. (2012). Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist.[1] ACS Medicinal Chemistry Letters.[6][7] Link
-
Jang, K.J., et al. (2019). Reproducing human and cross-species drug toxicities using Liver-Chips.[8] Science Translational Medicine.[8] Link
Sources
- 1. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axcelead.com [axcelead.com]
- 7. researchgate.net [researchgate.net]
- 8. Liver-chip predicts the toxicity of drug candidates across species | EurekAlert! [eurekalert.org]
Comparative Guide: FFA1 Agonists vs. DPP-4 Inhibitors for Type 2 Diabetes
Executive Summary
This guide provides a technical comparison between Free Fatty Acid Receptor 1 (FFA1/GPR40) agonists and Dipeptidyl Peptidase-4 (DPP-4) inhibitors .[1] While DPP-4 inhibitors (e.g., sitagliptin) are the established standard of care for their safety and oral bioavailability, they offer only modest glycemic control. FFA1 agonists represent a high-potential but historically volatile class; they promise superior efficacy by directly stimulating insulin secretion via Gq-coupled signaling but have been plagued by hepatotoxicity (notably Fasiglifam). Newer generation agonists (SCO-267, CPL207280) are now re-emerging with engineered safety profiles and distinct "full agonist" mechanisms that stimulate both islet and gut hormone release.
Mechanistic Divergence: GPCR Activation vs. Enzymatic Inhibition
The fundamental difference lies in the locus of action: Direct Signal Transduction (FFA1) versus Substrate Stabilization (DPP-4).
-
FFA1 Agonists (GPR40): These bind to the GPR40 receptor predominantly expressed on pancreatic
-cells and enteroendocrine cells. Activation triggers the pathway, leading to Phospholipase C (PLC) activation, IP3 generation, and calcium mobilization from the endoplasmic reticulum. This results in glucose-dependent insulin secretion (GDIS) . Crucially, full agonists like SCO-267 also stimulate the release of GLP-1, GIP, and PYY from the gut.[2] -
DPP-4 Inhibitors: These are competitive inhibitors of the CD26 (DPP-4) enzyme. They prevent the rapid degradation of endogenous incretins (GLP-1 and GIP), thereby extending their half-life. Their effect is indirect and capped by the physiological ceiling of endogenous incretin production.
Visualization: Signaling Pathways
Caption: Comparative signaling flow.[3][4] Left: FFA1 agonists drive direct intracellular calcium flux. Right: DPP-4 inhibitors prevent GLP-1 degradation.[5]
Therapeutic Efficacy & Clinical Performance[1][4][5][6][7][8]
The table below contrasts the clinical performance of established DPP-4 inhibitors against the historical data of Fasiglifam (TAK-875) and emerging data for next-gen agonists.
| Feature | DPP-4 Inhibitors (e.g., Sitagliptin) | FFA1 Agonists (Fasiglifam/SCO-267) |
| HbA1c Reduction | Modest: 0.5% – 0.8% | High: ~1.0% (Fasiglifam) to potentially higher (Full Agonists) |
| Mechanism Type | Incretin Enhancer (Indirect) | Insulin Secretagogue (Direct) |
| Hypoglycemia Risk | Low (Glucose-dependent) | Low (Glucose-dependent) |
| Weight Effect | Neutral | Neutral to Weight Loss (SCO-267) |
| Liver Safety | Excellent (Rare idiosyncratic events) | Historical Concern: DILI observed with Fasiglifam |
| Dosing Frequency | Once Daily (Oral) | Once Daily (Oral) |
| Key Limitation | Efficacy ceiling due to endogenous GLP-1 limits | Hepatotoxicity (1st Gen); Solubility (Early compounds) |
Key Insight: Fasiglifam demonstrated efficacy superior to sulfonylureas without the hypoglycemia risk, but was withdrawn in Phase 3 due to liver enzyme elevations. Newer agents like CPL207280 and SCO-267 are designed to maintain this high efficacy while eliminating the specific chemical moieties responsible for bile acid transporter inhibition.
Safety & Toxicology: The "Elephant in the Room"
The primary barrier for FFA1 agonists has been Drug-Induced Liver Injury (DILI) .
-
Fasiglifam (TAK-875) Failure: The toxicity was not mechanism-based (i.e., not due to GPR40 activation) but structure-based. It inhibited hepatobiliary transporters (likely BSEP or MRP2) and generated reactive metabolites, leading to cholestatic injury.
-
Next-Gen Engineering:
Experimental Validation Protocols
For researchers evaluating these targets, two distinct assay types are required: a Cell-Based Calcium Flux Assay for GPR40 and a Biochemical Fluorometric Assay for DPP-4.
Protocol A: GPR40 Calcium Flux Assay (Cell-Based)
Objective: Measure intracellular calcium mobilization (
-
Cell Plating: Seed GPR40-CHO cells (10,000 cells/well) in black-wall, clear-bottom 384-well plates. Incubate overnight at 37°C/5% CO2.
-
Dye Loading: Remove media. Add 20 µL of Dye Loading Buffer (HBSS + 20 mM HEPES + Calcium Dye + 2.5 mM Probenecid). Incubate 60 min at 37°C, then 15 min at RT.
-
Compound Preparation: Prepare 5X concentration of agonist (e.g., SCO-267) in HBSS buffer.
-
Measurement (FLIPR/FlexStation):
-
Baseline: Record fluorescence (
) for 10-20 seconds. -
Injection: Inject compound.[7]
-
Response: Record kinetics for 120 seconds.
-
-
Analysis: Calculate
(Max Response - Baseline) / Baseline. Plot dose-response to determine .
Protocol B: DPP-4 Enzymatic Inhibition Assay (Biochemical)
Objective: Measure inhibition of DPP-4 cleavage activity using a fluorogenic substrate.[8][9]
Reagents: Recombinant human DPP-4 enzyme; Substrate: Gly-Pro-AMC (
-
Enzyme Prep: Dilute rhDPP-4 in assay buffer to a concentration yielding linear kinetics (e.g., 10 ng/well).
-
Inhibitor Incubation: Add 10 µL of test compound (e.g., Sitagliptin) to 96-well black plate. Add 40 µL of diluted enzyme. Incubate 15 min at RT.
-
Substrate Addition: Add 50 µL of Gly-Pro-AMC substrate (Final conc:
). -
Kinetic Read: Immediately measure fluorescence (
) every minute for 30 minutes at 37°C. -
Analysis: Calculate slope (RFU/min) for the linear portion. Determine % Inhibition relative to DMSO control.
Visualization: Screening Workflow
Caption: Parallel screening workflow. Top track: Cell-based functional assay for GPR40. Bottom track: Biochemical enzymatic assay for DPP-4.
Future Outlook: The Resurgence of FFA1
The field is shifting from "partial agonists" (like Fasiglifam) to "full agonists" and dual-target modulators .
-
SCO-267 (Scohia Pharma): A full agonist that activates GPR40 signaling more robustly than Fasiglifam. Clinical data (Phase 1) suggests it stimulates not just insulin, but also GLP-1, GIP, and PYY, effectively mimicking a "dual incretin" effect orally.
-
CPL207280 (Celon Pharma): Currently in Phase 2 trials. It is a second-generation agonist structurally optimized to eliminate DILI risk. Preliminary data suggests it is safe and effective in reducing glucose excursions.[10]
-
Dual Agonists: Research is exploring molecules that target both FFA1 and PPAR
(e.g., Compound 24 mentioned in literature) to combine insulin secretion with improved lipid metabolism.
References
-
Mechanism of Action of DPP-4 Inhibitors : Deacon, C. F. (2019). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology. Link
-
Fasiglifam (TAK-875) Liver Toxicity : Kaku, K., et al. (2015). Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial. Diabetes, Obesity and Metabolism.[2][11] Link
-
SCO-267 Phase 1 Results : Koyama, R., et al. (2021).[11] SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans.[2][11][10][12][13] Diabetes.[14][9][15][16][17][18][19][20][21][22] Link
-
CPL207280 Preclinical/Clinical Data : Strowski, M., et al. (2021). CPL207280, a Novel G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1-Specific Agonist, Shows a Favorable Safety Profile and Exerts Antidiabetic Effects in Type 2 Diabetic Animals.[21] Journal of Pharmacology and Experimental Therapeutics. Link
-
GPR40 Calcium Flux Protocol : Mancini, A. D., & Poitout, V. (2013). GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit? Diabetes Care.[4] Link
-
DPP-4 Assay Methodology : Lorey, S., et al. (2003). Novel Ubiquitin-derived Cell-permeable Inhibitors of Dipeptidyl Peptidase IV (CD26). Journal of Biological Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. SCO-267 | SCOHIA PHARMA, Inc. [scohia.com]
- 3. GLP-1 receptor agonists vs. DPP-4 inhibitors for type 2 diabetes: is one approach more successful or preferable than the other? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Glucose Lowering Efficacy of Human GLP-1 Agonist in Taiwan Type 2 Diabetes Patients after Switching from DPP-4 Inhibitor Use or Non-Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 6. celonpharma.com [celonpharma.com]
- 7. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. content.abcam.com [content.abcam.com]
- 10. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scohia.com [scohia.com]
- 12. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SCO-267, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. celonpharma.com [celonpharma.com]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Understanding the Hepatotoxicity of Fasiglifam (TAK-875) - Evotec [evotec.com]
- 17. First-in-human study of CPL207280, a novel G-protein-coupled receptor 40/free fatty acid receptor 1 agonist, in healthy volunteers after single and multiple administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. metrumrg.com [metrumrg.com]
- 19. promega.com [promega.com]
- 20. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 21. CPL207280, a Novel G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1-Specific Agonist, Shows a Favorable Safety Profile and Exerts Antidiabetic Effects in Type 2 Diabetic Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validating the Role of FFA1 (GPR40) in Extrapancreatic Tissues: A Technical Comparison Guide
Executive Summary
For over two decades, Free Fatty Acid Receptor 1 (FFA1/GPR40) has been synonymous with pancreatic beta-cell function and insulin secretion. However, recent translational data has shifted the paradigm, identifying functional FFA1 expression in the gut (L-cells), bone (osteoblasts), skin (keratinocytes), and central nervous system.
Validating these extrapancreatic roles presents unique challenges. Low expression levels relative to the pancreas and a market flooded with non-specific antibodies often lead to false positives. This guide provides a rigorous, self-validating framework for researchers to confirm FFA1 function in non-canonical tissues, comparing the efficacy of pharmacological tools and detection methodologies.
Part 1: The Validation Challenge
The Antibody Trap
The most common failure mode in GPCR research is reliance on unvalidated antibodies. Commercial antibodies for GPR40 frequently show cross-reactivity with GPR120 (FFAR4) due to sequence homology, or bind non-specifically in knockout (KO) tissues.
Recommendation: Do not rely on Immunohistochemistry (IHC) or Western Blot as primary evidence for extrapancreatic FFA1 expression.
-
Alternative 1 (Gold Standard): RNAscope (In Situ Hybridization) . It offers single-molecule sensitivity and avoids antibody specificity issues.
-
Alternative 2 (Functional): Calcium Flux Assays using selective antagonists.
Comparison of Detection Methodologies
| Feature | IHC / Western Blot | RT-qPCR | RNAscope (ISH) | Functional Calcium Flux |
| Specificity | Low (High risk of false positives) | High (Primer dependent) | Very High (Probe dependent) | High (Ligand dependent) |
| Spatial Resolution | High | None (Bulk tissue) | Subcellular/Single-cell | Low (Cell population) |
| Validation Requirement | Requires KO tissue control | Requires housekeeping normalization | Positive/Negative control probes | Requires Antagonist Reversal |
| Verdict | Avoid for Primary Validation | Screening Tool | Validation Standard | Functional Standard |
Part 2: Pharmacological Tool Comparison
Selecting the right chemical probe is critical. Many "GPR40 agonists" have off-target effects or activate the related lipid receptor GPR120.
Agonist & Antagonist Selection Guide
| Compound | Type | Selectivity | Mechanism/Bias | Application Notes |
| TAK-875 (Fasiglifam) | Full Agonist | High (>400x vs GPR120) | Gq-coupled; Low β-arrestin recruitment | Preferred Tool. High potency (EC50 ~14 nM). Withdrawn from clinic (liver toxicity) but excellent for in vitro use. |
| GW9508 | Agonist | Low (Dual GPR40/120) | Gq-coupled | Use with Caution. Activates GPR120 (EC50 ~1-2 µM). Good for general screening but requires GPR120 antagonist control. |
| AMG 837 | Partial Agonist | High | Gq-coupled | Lower intrinsic activity than TAK-875. Useful for studying partial activation states. |
| GW1100 | Antagonist | High | Competitive Antagonist | Mandatory Control. Used to reverse agonist effects to prove receptor specificity. |
Part 3: Strategic Validation Workflow
To claim FFA1 functionality in a new tissue (e.g., Osteoblasts), you must demonstrate Causality and Reversibility .
Protocol A: The "Self-Validating" Functional Assay (Calcium Flux)
FFA1 couples primarily to Gαq, leading to intracellular calcium mobilization. This protocol uses a specific antagonist to prove the signal is receptor-mediated.
Materials:
-
Cells: Primary Osteoblasts or Keratinocytes (low passage).
-
Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).
-
Agonist: TAK-875 (1 µM).
-
Antagonist: GW1100 (10 µM).
-
Control: ATP (Purinergic receptor check).
Step-by-Step Workflow:
-
Loading: Incubate cells with Fluo-4 AM (2-4 µM) in HBSS/HEPES buffer for 45 mins at 37°C. Include Probenecid (2.5 mM) to prevent dye leakage.
-
Baseline: Measure baseline fluorescence (F0) for 30 seconds (Ex/Em: 494/516 nm).
-
Antagonist Pre-treatment (The Validation Step):
-
Well Set A: Add Vehicle (DMSO).
-
Well Set B: Add GW1100 (10 µM) and incubate for 15 mins.
-
-
Agonist Injection: Inject TAK-875 (Final conc. 100 nM - 1 µM) into both sets.
-
Readout: Monitor flux for 120 seconds.
-
Interpretation: A valid hit shows a sharp Ca2+ spike in Set A that is completely abolished in Set B. If Set B still fluxes, the effect is off-target.
Protocol B: Transcriptional Confirmation (RNAscope)
-
Fixation: Fix tissue/cells in 10% NBF (16-32 hrs).
-
Permeabilization: Apply Protease Plus (15-30 mins).
-
Hybridization: Apply Target Probe Hs-FFAR1 (Human) or Mm-Ffar1 (Mouse).
-
Amplification: Perform standard AMP1-6 steps per manufacturer instructions.
-
Visualization: Use HRP-Green/Red. Counterstain with DAPI.
-
Control: Must run dapB (negative bacterial gene) and Polr2a (positive) in parallel slides.
Part 4: Mechanistic Pathways & Visualization
Diagram 1: The Universal Validation Decision Tree
This logic flow ensures that positive results are not artifacts of antibody cross-reactivity or off-target drug effects.
Caption: A rigorous "Go/No-Go" decision tree for validating FFA1. Step 4 (Antagonist Reversal) is the critical fail-safe against off-target agonist effects.
Diagram 2: Extrapancreatic Signaling Mechanisms
FFA1 signaling differs by tissue context. In bone, it regulates differentiation; in the gut, it drives incretin secretion.
Caption: Divergent downstream pathways. While Ca2+ is universal, bone and skin effects often involve NF-κB modulation or ERK signaling.
Part 5: Extrapancreatic Case Studies
Bone (Osteoblasts)
-
Mechanism: FFA1 activation in osteoblasts promotes differentiation and survival via the p38/MAPK pathway. Crucially, it also inhibits the expression of RANKL, thereby reducing osteoclastogenesis (bone resorption).
-
Key Data: Agonist GW9508 prevents bone loss in ovariectomized mice, but this protection is lost in Ffar1 knockout mice.
-
Reference: Wauquier et al. (2013) demonstrated that GPR40 protects bone mass by inhibiting osteoclast differentiation via NF-κB suppression.[1][2]
Skin (Keratinocytes)[4][5]
-
Mechanism: In keratinocytes, FFA1 acts as an anti-inflammatory sensor. Activation suppresses the production of inflammatory chemokines like CCL5 and CCL17 induced by cytokines.
-
Key Data: Topical application of GW9508 attenuates allergic skin inflammation.[3]
-
Reference: Fujita et al. (2011) validated this pathway, showing that GPR40 knockdown abrogates the anti-inflammatory effect of agonists.
Gut (Enteroendocrine L-Cells)[6][7]
-
Mechanism: The classic "extrapancreatic" role. FFA1 colocalizes with GLP-1. Long-chain fatty acids trigger GLP-1 release via the Gq-Ca2+ pathway, enhancing the incretin effect.
-
Reference: Edfalk et al. (2008) provided definitive evidence using reporter mice to visualize GPR40 in L-cells.
References
-
Hirasawa, A., et al. (2005). Free fatty acids regulate gut incretin secretion through GPR40. Nature Medicine.
-
Edfalk, S., et al. (2008). Gpr40 is expressed in enteroendocrine cells and mediates free fatty acid stimulation of incretin secretion.[4] Diabetes.[5][6][7]
-
Wauquier, F., et al. (2013). The free fatty acid receptor G protein-coupled receptor 40 (GPR40) protects from bone loss through inhibition of osteoclast differentiation.[2] Journal of Biological Chemistry.
-
Fujita, Y., et al. (2011). A GPR40 agonist GW9508 suppresses CCL5, CCL17, and CXCL10 induction in keratinocytes and attenuates cutaneous immune inflammation.[3] Journal of Investigative Dermatology.
-
Burant, C.F., et al. (2012). TAK-875 versus placebo or glimepiride in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial. The Lancet.
-
Stoddart, L.A., et al. (2008). Uncovering the pharmacology of the G protein-coupled receptor GPR40: high apparent constitutive activity in guanosine 5'-O-(3-[35S]thio)triphosphate binding studies reflects pure antagonist mode of action. Molecular Pharmacology.
Sources
- 1. The Free Fatty Acid Receptor G Protein-coupled Receptor 40 (GPR40) Protects from Bone Loss through Inhibition of Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The free fatty acid receptor G protein-coupled receptor 40 (GPR40) protects from bone loss through inhibition of osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A GPR40 agonist GW9508 suppresses CCL5, CCL17, and CXCL10 induction in keratinocytes and attenuates cutaneous immune inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism [frontiersin.org]
- 7. Frontiers | What Is an L-Cell and How Do We Study the Secretory Mechanisms of the L-Cell? [frontiersin.org]
"Comparative study of the metabolic effects of FFA1 and GPR120 agonists"
[1]
Executive Summary
This guide provides a technical comparison between Free Fatty Acid Receptor 1 (FFA1/GPR40) and GPR120 (FFAR4) agonists. While both receptors are activated by medium- to long-chain fatty acids (LCFAs) and play pivotal roles in metabolic homeostasis, their signaling mechanisms, tissue distribution, and physiological outcomes differ significantly. FFA1 agonists primarily drive glucose-stimulated insulin secretion (GSIS) in pancreatic
This document synthesizes mechanistic insights, comparative performance data, and validated experimental protocols to assist researchers in selecting and characterizing these ligands.
Mechanistic Foundations: Signaling Architectures
Understanding the distinct signaling pathways is prerequisite to interpreting experimental data. Both receptors couple to G
Comparative Signaling Diagram
The following diagram illustrates the divergent pathways where FFA1 focuses on calcium-driven exocytosis, while GPR120 bifurcates into secretagogue and anti-inflammatory signaling.
Figure 1: Divergent signaling cascades of FFA1 and GPR120. Note the GPR120-specific recruitment of Beta-Arrestin-2 leading to anti-inflammatory outcomes.
Compound Profiling & Selectivity
Selecting the right chemical probe is critical to avoid off-target effects. Early compounds like GW9508 are dual agonists, whereas newer generations offer higher selectivity.
Table 1: Key Agonist Characteristics
| Compound | Primary Target | Selectivity Profile | Mechanism of Action | Clinical/Experimental Status |
| Fasiglifam (TAK-875) | FFA1 | Highly Selective (>400x vs GPR120) | Partial Agonist (Gq coupled) | Terminated Phase III (DILI risk) |
| TUG-891 | GPR120 | Selective (Human GPR120 > Mouse) | Full Agonist (Gq & | Standard research tool; limited metabolic stability |
| GW9508 | Dual | FFA1 ~100x > GPR120 | Dual Agonist | Early tool compound; low potency |
| AM-1638 | FFA1 | Selective | Full Agonist | Preclinical; induces incretin release via FFA1 |
| CpdA | GPR120 | Selective | GPR120 Agonist | High affinity; anti-inflammatory proof-of-concept |
Critical Insight: TUG-891 displays significant species variability. It is highly selective for human GPR120 but retains significant FFA1 activity in murine models. Researchers using mouse lines must use appropriate controls (e.g., FFA1 knockout) or alternative ligands like CpdA.
Comparative Metabolic Performance
The metabolic impact of these agonists differs by tissue and physiological endpoint.
Table 2: Physiological Effects Comparison
| Feature | FFA1 Agonists (e.g., TAK-875) | GPR120 Agonists (e.g., TUG-891) |
| Insulin Secretion | Direct & Potent: Amplifies GSIS directly in | Indirect: Primarily via GLP-1 release from L-cells. |
| Glucose Dependence | High (Low risk of hypoglycemia). | High (Incretin-mediated). |
| Incretin (GLP-1) Release | Moderate (some agonists like AM-1638). | High: Primary mechanism of action in the gut. |
| Insulin Sensitivity | Neutral (primary effect is secretion). | Improved: Increases glucose uptake in adipose/muscle; reduces inflammation. |
| Anti-Inflammatory | Minimal. | Potent: Macrophage repolarization (M1 |
Experimental Protocols
To generate robust data, assays must be self-validating. The following protocols are optimized for distinguishing receptor activity.
Protocol A: Real-Time Calcium Mobilization Assay (FLIPR)
This assay quantifies the Gq-coupled potency (
Reagents:
-
HEK293 cells stably transfected with hFFA1 or hGPR120.
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6).
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4 (Probenecid 2.5 mM optional to prevent dye efflux).
Workflow Diagram:
Figure 2: FLIPR Calcium Flux Workflow. Critical Step: Ensure baseline stability before agonist injection.
Data Analysis:
-
Calculate
(Peak Fluorescence minus Baseline / Baseline). -
Fit data to a 4-parameter logistic equation to derive
. -
Validation: Use Linoleic Acid (endogenous ligand) as a positive control.
Protocol B: GLP-1 Secretion Assay (In Vitro)
Used to assess the incretin-releasing potential of GPR120 agonists.
Cell Model: NCI-H716 (Human enteroendocrine L-cells).[1] Note: NCI-H716 cells grow in suspension but must be adhered for secretion assays.
Step-by-Step Methodology:
-
Coating: Coat 96-well plates with Matrigel (1:100 dilution) for 2 hours.
-
Seeding: Seed NCI-H716 cells (
cells/well) and incubate for 48 hours to allow differentiation and adherence. -
Starvation: Wash cells 2x with Krebs-Ringer Bicarbonate Buffer (KRB) containing 0.2% BSA (fatty acid-free). Incubate in KRB for 2 hours.
-
Stimulation: Replace buffer with KRB containing the test agonist (e.g., TUG-891, 1-100
M) + DPP-IV inhibitor (to prevent GLP-1 degradation). -
Incubation: 2 hours at 37°C.
-
Collection: Collect supernatant and centrifuge at 1000 x g for 5 min to remove debris.
-
Quantification: Measure Active GLP-1 using an ELISA kit (e.g., Millipore or Meso Scale Discovery).
Safety & Toxicity Analysis (The "TAK-875 Lesson")
The development of FFA1 agonists was significantly impacted by the failure of Fasiglifam (TAK-875) in Phase III trials due to drug-induced liver injury (DILI).
-
Mechanism of Toxicity: Research suggests the toxicity was not solely due to FFA1 activation but rather compound-specific properties of TAK-875, including inhibition of hepatobiliary transporters (BSEP, MRP2) and interference with mitochondrial respiration. However, some studies indicate that GPR40 knockdown attenuates ROS generation, suggesting a complex interplay between the receptor and the specific ligand scaffold.
-
GPR120 Safety: GPR120 agonists have not yet reached late-stage clinical failures similar to TAK-875, but they face challenges regarding desensitization . Rapid internalization of GPR120 (via
-arrestin) can lead to tachyphylaxis, reducing therapeutic efficacy over time.
Recommendation for Drug Developers:
-
Screen early for BSEP/MRP2 inhibition.
-
Assess mitochondrial toxicity (Glu/Gal assay) in hepatocytes.
-
For GPR120, prioritize "G protein-biased" ligands that activate signaling without excessive
-arrestin recruitment to minimize receptor downregulation.
References
-
Free fatty acid receptors FFAR1 and GPR120 as novel therapeutic targets for metabolic disorders. Journal of Pharmaceutical Sciences. Link
-
Pharmacological potential of novel agonists for FFAR4 on islet and enteroendocrine cell function. European Journal of Pharmaceutical Sciences. Link
-
Fasiglifam (TAK-875), a GPR40 Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation. Scientific Reports. Link
-
The GPR120 agonist TUG-891 promotes metabolic health by stimulating mitochondrial respiration in brown fat. EMBO Molecular Medicine. Link
-
FFA1-selective agonistic activity based on docking simulation using FFA1 and GPR120 homology models. British Journal of Pharmacology. Link
-
A new synthetic dual agonist of GPR120/GPR40 induces GLP-1 secretion and improves glucose homeostasis. Biomedicine & Pharmacotherapy.[4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A new synthetic dual agonist of GPR120/GPR40 induces GLP-1 secretion and improves glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Published FFA1 (GPR40) Agonist Studies: A Technical Comparison Guide
Executive Summary
The Free Fatty Acid Receptor 1 (FFA1/GPR40) remains a high-value target for Type 2 Diabetes (T2D) due to its ability to potentiate glucose-stimulated insulin secretion (GSIS). However, the field has been plagued by reproducibility issues and high-profile clinical failures, most notably Fasiglifam (TAK-875) , which was terminated in Phase III due to drug-induced liver injury (DILI).
For the bench scientist, "reproducibility" in GPR40 studies is not just about repeating a protocol; it is about controlling for lipophilicity-driven artifacts and biased agonism . This guide dissects the technical variables that cause data divergence and compares the performance of standard tool compounds to help you select the correct agonist for your specific biological question.
Part 1: The Reproducibility Crisis – Mechanisms of Failure
Data inconsistency in GPR40 literature often stems from two overlooked variables: Biased Signaling and Albumin Interference .
Biased Agonism: The Hidden Variable
GPR40 is not a simple on/off switch. It exhibits "biased agonism," meaning different ligands stabilize distinct receptor conformations, preferentially activating specific downstream effectors.[1]
-
Gq/11 Pathway: Drives Calcium (
) mobilization and Insulin secretion. - -Arrestin Pathway: Drives receptor internalization, desensitization, and potentially distinct signaling scaffolds (e.g., MAPK/ERK).
The Trap: TAK-875 is a partial agonist for the Gq pathway but a strong recruiter of
The Albumin Trap (The "BSA Effect")
GPR40 agonists are highly lipophilic. In standard assay buffers, they adhere to plasticware (non-specific binding), reducing effective concentration. To counter this, Bovine Serum Albumin (BSA) is added.
-
The Artifact: BSA binds fatty acids and lipophilic drugs with high affinity.
-
The Consequence: An assay running 0.1% BSA vs. 0% BSA can shift potency (
) values by 10-100 fold . Furthermore, "constitutive activity" reported in literature is often actually the presence of endogenous fatty acids that BSA would otherwise strip away.
Part 2: Comparative Analysis of Tool Compounds
Do not treat these agonists as interchangeable. Select the tool compound based on the signaling profile required.
Table 1: Technical Comparison of Primary GPR40 Agonists
| Feature | GW9508 | TAK-875 (Fasiglifam) | AM-1638 |
| Class | Dual Agonist (GPR40/120) | Selective Partial Agonist (Gq) | Selective Full Agonist (Gq + Gs) |
| GPR40 Potency ( | ~48 nM (pEC50 7.[3]32) | ~72 nM | ~10-20 nM |
| Selectivity | Low (Hits GPR120) | High (GPR40 Selective) | High (GPR40 Selective) |
| Signaling Bias | Balanced | Balanced / Full Efficacy | |
| Incretin Release | Moderate | Low/None | High (GLP-1/GIP secretion) |
| Liability | Non-specific metabolic effects | Liver Toxicity (DILI) linked to acyl glucuronidation | Lower toxicity risk profile |
| Best Use Case | General metabolic screening (early stage) | Studying biased signaling & internalization | Studying maximal insulin/incretin efficacy |
Part 3: Visualizing the Mechanism
The following diagram illustrates the divergent signaling pathways that necessitate careful agonist selection.
Caption: GPR40 signaling bifurcation. TAK-875 preferentially recruits Beta-Arrestin compared to Gq, while AM-1638 activates both fully.
Part 4: Validated Experimental Protocols
To ensure data trustworthiness, you must control the assay environment.
Protocol A: High-Fidelity Calcium Flux (FLIPR)
Use this to measure Gq-mediated insulin secretion potential.
-
Cell Seeding: Seed CHO-K1/GPR40 or INS-1E cells (20,000/well) in 384-well black-wall, clear-bottom plates. Incubate 24h.
-
Dye Loading (Critical Step):
-
Use a Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6).
-
Buffer Composition: HBSS + 20 mM HEPES.
-
The BSA Rule: For lipophilic agonists (TAK-875), use fatty-acid-free BSA (0.1%) .
-
Why? Standard BSA contains lipid impurities that will activate the receptor (high background). No BSA leads to ligand loss to plastic.
-
-
Compound Addition: Add 5x concentrated agonist.
-
Readout: Measure fluorescence (
) every 1 second for 60 seconds, then every 3 seconds for 2 minutes. -
Data Analysis: Calculate
. Plot log(concentration) vs. response.
Protocol B: Workflow Decision Tree
Use this logic flow to design your experiment.
Caption: Decision matrix for selecting the appropriate GPR40 agonist based on experimental goals.
Part 5: Troubleshooting & Optimization
1. "My
-
Cause: Variable BSA concentration or "sticky" compounds.
-
Fix: Standardize the "residence time" of the compound in the tip before dispensing. Use low-binding tips. Ensure BSA is Fatty Acid Free (Grade V or essentially fatty acid free).
2. "I see activity in my negative control."
-
Cause: Endogenous free fatty acids in the serum or BSA.
-
Fix: Serum-starve cells for 4-16 hours prior to assay. Use charcoal-stripped FBS during cell culture if high background persists.
3. "TAK-875 shows low efficacy in my insulin secretion assay."
-
Fix: This is expected behavior. If you need maximal insulin secretion as a positive control, use AM-1638 or a specific full agonist reference standard.
References
-
Mancini, A. D., et al. (2015). "Beta-Arrestin Recruitment and Biased Agonism at the Free Fatty Acid Receptor GPR40."[2] Journal of Biological Chemistry. Link
-
Otieno, M. A., et al. (2018). "Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner."[5][6][7] Biomolecules & Therapeutics. Link
-
Christiansen, E., et al. (2013). "Discovery of TUG-469, a Nucleic Acid-Sensing GPR40 Agonist." ACS Medicinal Chemistry Letters. Link
-
Houtman, R., et al. (2020). "Biased agonism at G-protein coupled receptors: The promise and the challenges." Cellular Signalling. Link
-
Bazydlo-Guzenda, K., et al. (2021). "Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey."[8] PLOS ONE. Link[8]
Sources
- 1. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 5. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 7. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey | PLOS One [journals.plos.org]
Technical Guide: Meta-Analysis of Clinical Trials Involving FFA1 Agonists
Executive Summary: The Promise and The Peril
The Free Fatty Acid Receptor 1 (FFA1/GPR40) has long been considered a "Holy Grail" target for Type 2 Diabetes Mellitus (T2DM). Unlike sulfonylureas, which stimulate insulin secretion independently of glucose (causing hypoglycemia), FFA1 agonists enhance Glucose-Dependent Insulin Secretion (GDIS) .
This guide provides a technical framework for conducting a meta-analysis on this drug class, using Fasiglifam (TAK-875) as the primary case study for efficacy and safety, while comparing it against established incretin-based therapies (GLP-1 RAs) and DPP-4 inhibitors.
Critical Insight: While the efficacy of FFA1 agonists is comparable to sulfonylureas and DPP-4 inhibitors, the class has been plagued by idiosyncratic drug-induced liver injury (DILI) . Therefore, any meta-analysis in this field must prioritize safety signals (transaminase elevations) over pure glycemic endpoints.
Mechanistic Foundation: Gq vs. Gs Signaling
To understand the clinical data, one must understand the cellular signaling. FFA1 agonists and GLP-1 receptor agonists (GLP-1 RAs) both stimulate insulin, but through distinct G-protein pathways.
-
FFA1 (GPR40): Couples to Gαq/11 , mobilizing intracellular calcium (
) via the PLC/IP3 pathway. This mimics the "first phase" of insulin secretion. -
GLP-1 Receptor: Couples to Gαs , increasing cAMP and PKA activity, which potentiates the secretory machinery.
Visualization: Comparative Signaling Pathways
The following diagram contrasts the signaling architecture, highlighting why FFA1 agonists are glucose-dependent but mechanistically distinct from GLP-1s.
Figure 1: Divergent signaling pathways of GLP-1 and FFA1 agonists. Note that both pathways converge on insulin exocytosis but require glucose metabolism (ATP generation) to function, ensuring low hypoglycemia risk.
Meta-Analysis Protocol: The "Safety-First" Workflow
When analyzing clinical trials for FFA1 agonists, standard efficacy weighting is insufficient. The high attrition rate due to hepatotoxicity requires a Safety-First Meta-Analysis Protocol .
Search Strategy & Inclusion Criteria
-
Databases: PubMed, Embase, Cochrane Central, ClinicalTrials.gov.
-
Specific Filters:
-
Intervention: Fasiglifam (TAK-875), JTT-851, SCO-267.
-
Comparators: Placebo, Glimepiride (Sulfonylurea), Sitagliptin (DPP-4i).
-
Mandatory Endpoint: Liver safety data (ALT/AST >3x ULN) alongside HbA1c.
-
Statistical Workflow (Self-Validating System)
To ensure trustworthiness, the analysis must account for rare events (liver toxicity). Standard Inverse Variance methods may fail with zero-event arms.
Recommended Method: Mantel-Haenszel (M-H) method for dichotomous data (Safety) and Mean Difference (MD) for continuous data (HbA1c).
Figure 2: The "Safety-First" Meta-Analysis Workflow designed to capture rare hepatotoxic events.
Comparative Performance Analysis
The following data synthesizes results from key Phase 3 trials (e.g., Kaku et al., 2015) and global meta-analyses.
Efficacy: FFA1 vs. Standard of Care
FFA1 agonists demonstrate efficacy superior to placebo and comparable to Sulfonylureas, but without the weight gain associated with the latter.
| Metric | Fasiglifam (50mg) | Glimepiride (1-4mg) | Placebo | Interpretation |
| HbA1c Reduction | -0.83% to -1.0% | -0.90% to -1.1% | -0.16% | Potent: Comparable to active controls. |
| Hypoglycemia Rate | < 2% | 15% - 20% | < 1% | Safe: Glucose-dependent mechanism holds true. |
| Weight Change | Neutral (-0.2 kg) | Gain (+1.5 kg) | Neutral | Advantage: Avoids sulfonylurea-induced weight gain. |
| Fasting Plasma Glucose | -20 to -30 mg/dL | -25 to -35 mg/dL | +5 mg/dL | Effective: Strong impact on fasting glucose. |
The Dealbreaker: Hepatotoxicity Comparison
This is the critical differentiator. While GLP-1s cause GI issues (nausea), FFA1s (specifically TAK-875) showed systemic liver stress.
| Safety Parameter | Fasiglifam (TAK-875) | GLP-1 RAs (Liraglutide) | DPP-4i (Sitagliptin) |
| ALT >3x ULN | Elevated Risk (OR ~3.0) | Rare / No Signal | Rare / No Signal |
| GI Side Effects | Low (< 5%) | High (20-40%) | Low (< 5%) |
| Pancreatitis Risk | Unknown | Low Signal | Low Signal |
| Mechanism of Toxicity | BSEP/MRP2 Inhibition | N/A | N/A |
Technical Note: The liver toxicity of TAK-875 is linked to the inhibition of the Bile Salt Export Pump (BSEP) and mitochondrial respiration inhibition. This is not necessarily a class effect, but it has cast a shadow over the entire mechanism.
Experimental Protocol: In Vitro Hepatotoxicity Screening
For researchers developing next-generation FFA1 agonists (like SCO-267), relying solely on clinical data is reactive. A proactive Self-Validating Screening System is required before human trials.
Objective: Determine if a candidate FFA1 agonist inhibits hepatic transporters (BSEP, MRP2) or disrupts mitochondrial function.
Step-by-Step Workflow:
-
Cell Model Selection: Use Sandwich-Cultured Human Hepatocytes (SCHH) to maintain transporter polarity.
-
Biliary Clearance Assay:
-
Incubate SCHH with probe substrate (e.g., Taurocholate [
-TC]) +/- Test Compound (0.1 - 100 µM). -
Measure accumulation in cells + bile canaliculi vs. cells alone (using
-free buffer to disrupt canaliculi). -
Calculation: Biliary Excretion Index (BEI). A reduction in BEI indicates BSEP/MRP2 inhibition.
-
-
Mitochondrial Respiration (Seahorse Assay):
-
Treat HepG2 cells with Test Compound.
-
Measure Oxygen Consumption Rate (OCR).
-
Pass Criteria: No significant reduction in basal or maximal respiration at
.
-
-
Causality Check: If BSEP inhibition is positive
High risk of DILI (Cholestatic injury).
Conclusion
A meta-analysis of FFA1 agonists reveals a drug class with high glycemic efficacy and low hypoglycemia risk , effectively bridging the gap between sulfonylureas and DPP-4 inhibitors. However, the safety data regarding hepatotoxicity (TAK-875) renders the first-generation molecules non-viable.
Future Outlook: The viability of this class depends on "Next-Gen" agonists (e.g., SCO-267) proving they lack the specific BSEP/mitochondrial toxicity profile of Fasiglifam. Researchers must prioritize the In Vitro Hepatotoxicity Screening protocol described above to validate safety early in the development pipeline.
References
-
Kaku, K., et al. (2015). Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial.[1][2] Diabetes, Obesity and Metabolism.[1][2][3][4][5]
-
Otieno, M. A., et al. (2017). Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury. Toxicological Sciences.
-
Burant, C. F., et al. (2012). Fasiglifam (TAK-875) versus placebo and glimepiride in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled, parallel-group study. The Lancet.
-
Longo, D. M., et al. (2019). Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury. Toxicological Sciences.
-
Hinnen, D. (2022). Experimental and Emerging Free Fatty Acid Receptor Agonists for the Treatment of Type 2 Diabetes.[6] PubMed Central.
Sources
- 1. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 5. Long-term safety and efficacy of fasiglifam (TAK-875), a G-protein-coupled receptor 40 agonist, as monotherapy and combination therapy in Japanese patients with type 2 diabetes: a 52-week open-label phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental and Emerging Free Fatty Acid Receptor Agonists for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Cardiovascular Effects of GLP-1 Receptor Agonism: A Technical Comparison Guide
Executive Summary: The Shift from Glucose to Hemodynamics
The cardiovascular (CV) landscape for Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs) has evolved from safety testing (non-inferiority) to proven efficacy (superiority). Unlike SGLT2 inhibitors, which primarily alter hemodynamics and renal physiology, GLP-1 RAs exert their effects through a complex interplay of anti-atherosclerotic , anti-inflammatory , and direct endothelial mechanisms.
This guide dissects the molecular pathways, compares clinical efficacy against alternative therapeutic classes, and provides validated experimental protocols for preclinical assessment.
Mechanistic Deep Dive: Molecular Signaling
To understand the CV benefit, one must look beyond systemic glucose reduction. The GLP-1 receptor (GLP-1R) is a G-protein coupled receptor (GPCR) expressed in cardiomyocytes, vascular smooth muscle cells (VSMCs), and endothelial cells.
The Signaling Architecture
Activation of GLP-1R triggers the G
-
PKA-dependent: Phosphorylation of eNOS (Ser1177) leading to nitric oxide (NO) production and vasodilation.
-
Epac-dependent: Reduction of oxidative stress and inhibition of VSMC proliferation (plaque stabilization).
Visualization: GLP-1R Intracellular Signaling
The following diagram illustrates the signal transduction pathway in an endothelial cell context.
Figure 1: GLP-1R activation in endothelial cells triggers cAMP-dependent pathways leading to vasodilation (PKA arm) and anti-inflammatory effects (Epac arm).
Comparative Analysis: GLP-1 RAs vs. Alternatives
When designing a drug development pipeline, selecting the positive control is critical. GLP-1 RAs are distinct from SGLT2 inhibitors (SGLT2i) in their primary outcome benefits.[2][3]
Head-to-Head Performance Matrix
The following table synthesizes data from major CVOTs (LEADER, SUSTAIN-6, REWIND, SELECT) and meta-analyses comparing GLP-1 RAs with SGLT2i.
| Feature | GLP-1 Receptor Agonists | SGLT2 Inhibitors | Clinical Implication |
| Primary Mechanism | Anti-atherosclerotic, Anti-inflammatory | Hemodynamic (Diuresis, Afterload reduction) | GLP-1 for plaque/stroke; SGLT2i for HF/Volume |
| MACE Reduction | High (Driven by Stroke & MI) | Moderate (Driven by CV Death) | GLP-1 preferred for ischemic risk |
| Heart Failure (HFrEF) | Neutral / Modest Benefit | Superior (Robust reduction in hospitalization) | SGLT2i is 1st line for HFrEF |
| Stroke Reduction | Superior (Consistent benefit) | Neutral | GLP-1 is neuroprotective |
| Weight Loss | High (15-20% with Semaglutide/Tirzepatide) | Low (2-3 kg) | GLP-1 addresses obesity-driven CVD |
| Kidney Outcomes | Renoprotective (Albuminuria reduction) | Renoprotective (GFR preservation) | Complementary mechanisms |
Mechanism of Action Comparison Workflow
This diagram guides the selection of therapeutic class based on patient pathophysiology.
Figure 2: Decision logic for therapeutic selection.[4] GLP-1 RAs target structural vascular disease, while SGLT2i target hemodynamic load.
Experimental Protocols: Validating CV Effects
As an application scientist, "trust but verify" is the operational motto. The following protocols are designed to isolate specific GLP-1 mediated mechanisms in a preclinical setting.
Protocol A: Ex Vivo Assessment of Endothelial Function (Aortic Rings)
Objective: To quantify the direct vasodilatory effect of a novel GLP-1 RA candidate, independent of systemic glucose or neural inputs.
Causality: This assay isolates the vessel, ensuring observed vasodilation is due to local receptor activation (eNOS pathway) and not systemic changes.
Step-by-Step Workflow:
-
Tissue Preparation:
-
Harvest thoracic aorta from male C57BL/6 mice (or disease model mice like ApoE-/-).
-
Clean adherent fat/connective tissue in ice-cold Krebs-Henseleit buffer (pH 7.4).
-
Cut into 2mm rings. Critical: Do not stretch the vessel; endothelial damage invalidates the assay.
-
-
Mounting:
-
Mount rings on wire myograph chambers containing oxygenated (95% O2/5% CO2) Krebs buffer at 37°C.
-
Apply passive tension (optimum ~10 mN for mouse aorta).
-
-
Equilibration & Wake-up:
-
Equilibrate for 60 mins, washing every 15 mins.
-
Challenge with 60 mM KCl to verify smooth muscle viability (Contractile response > 10 mN required).
-
-
Pre-constriction:
-
Induce stable constriction using Phenylephrine (PE, 1 µM) or U46619 (Thromboxane analog). Wait for plateau.
-
-
Dose-Response Curve (The Test):
-
Add cumulative concentrations of the GLP-1 RA candidate (
M to M). -
Control 1 (Negative): Vehicle (PBS).
-
Control 2 (Positive): Acetylcholine (ACh) to verify endothelial integrity.
-
Control 3 (Mechanistic): Pre-incubate a subset of rings with L-NAME (NOS inhibitor, 100 µM).
-
-
Data Analysis:
-
Calculate % Relaxation =
. -
Validation Criteria: If L-NAME does not block the GLP-1 RA effect, the mechanism is not NO-dependent (investigate smooth muscle cAMP).
-
Protocol B: Cardiomyocyte Signaling Validation (Western Blot)
Objective: To confirm that the drug candidate activates the survival kinase pathways (Akt/CREB) in heart tissue.
Step-by-Step Workflow:
-
Treatment:
-
Treat AC16 human cardiomyocytes or primary neonatal rat ventricular myocytes (NRVMs) with GLP-1 RA (100 nM) for 0, 15, 30, and 60 minutes.
-
Serum Starvation: Cells must be serum-starved for 12-24h prior to treatment to reduce background kinase activity.
-
-
Lysis:
-
Rapidly wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF).
-
Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
-
Detection Targets:
-
Primary: Phospho-CREB (Ser133) - Marker of cAMP/PKA activation.
-
Secondary: Phospho-eNOS (Ser1177) - Marker of endothelial coupling.
-
Loading Control: Total CREB and GAPDH.
-
-
Quantification:
-
Normalize Phospho-signal to Total-protein signal (e.g., pCREB/Total-CREB ratio).
-
Success Metric: A >2-fold increase in pCREB at 15-30 mins indicates successful receptor engagement.
-
Clinical Evidence Synthesis
The transition from "safe" to "cardioprotective" is defined by four pivotal trials.
-
LEADER (Liraglutide): Demonstrated a 13% reduction in MACE (3-point), driven significantly by reduced CV death. This was the proof-of-concept that GLP-1 RAs save lives in high-risk T2D patients [1].
-
SUSTAIN-6 (Semaglutide): Showed a robust 26% reduction in MACE, driven heavily by a reduction in non-fatal stroke.[5] This highlighted the potent anti-atherothrombotic capability of semaglutide [2].
-
REWIND (Dulaglutide): Unique for including a lower-risk population (only ~31% with established CVD). It showed that GLP-1 RAs are effective for secondary prevention and potentially primary prevention in high-risk groups [3].
-
SELECT (Semaglutide 2.4mg): The game-changer. Performed in patients with obesity but without diabetes . It showed a 20% reduction in MACE.[6][7][8] This decouples the CV benefit from glucose lowering, proving that weight loss and direct vascular effects are the primary drivers [4].
References
-
Marso SP, et al. Liraglutide and Cardiovascular Outcomes in Type 2 Diabetes.[5] N Engl J Med. 2016;375:311-322. Link
-
Marso SP, et al. Semaglutide and Cardiovascular Outcomes in Patients with Type 2 Diabetes.[5] N Engl J Med. 2016;375:1834-1844. Link
-
Gerstein HC, et al. Dulaglutide and cardiovascular outcomes in type 2 diabetes (REWIND): a double-blind, randomised placebo-controlled trial. The Lancet. 2019;394(10193):121-130. Link
-
Lincoff AM, et al. Semaglutide and Cardiovascular Outcomes in Obesity without Diabetes.[9] N Engl J Med. 2023;389:2221-2232. Link
-
Ussher JR, Drucker DJ. Glucagon-like peptide 1 receptor agonists: cardiovascular benefits and mechanisms of action.[10] Nat Rev Cardiol. 2023;20:463–474.[10] Link
Sources
- 1. Cardiovascular Protective Properties of GLP-1 Receptor Agonists: More than Just Diabetic and Weight Loss Drugs [mdpi.com]
- 2. Cardiovascular and renal outcomes with SGLT-2 inhibitors versus GLP-1 receptor agonists in patients with type 2 diabetes mellitus and chronic kidney disease: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. GLP-1 Agonists Beyond Weight Loss: Cardiovascular Mechanisms | Biores Scientia [bioresscientia.com]
- 6. SELECT: Semaglutide’s Impact on CVD Events Emerges Quickly | tctmd.com [tctmd.com]
- 7. Semaglutide Effects on Cardiovascular Outcomes in People With Overweight or Obesity - American College of Cardiology [acc.org]
- 8. SELECT Trial Analysis Shows Semaglutide’s Heart Benefits Extend Beyond Weight Loss | Docwire News [docwirenews.com]
- 9. Semaglutide and Cardiovascular Outcomes in Obesity without Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Next Wave of GLP‑1 Treatments – Kerry Health And Nutrition Institute [khni.kerry.com]
In Vitro Potency & Signaling Profiling of GLP-1 Receptor Agonists: A Technical Comparison
Executive Summary
The landscape of GLP-1 receptor agonists (GLP-1 RAs) has evolved from short-acting peptides (Exenatide) to fatty-acid acylated analogues (Liraglutide, Semaglutide) and multi-receptor agonists (Tirzepatide). While clinical efficacy is often driven by pharmacokinetics (half-life), the in vitro intrinsic potency and signaling bias are critical for lead optimization.
This guide provides a technical comparison of key GLP-1 RAs, focusing on EC50 values in cell-based cAMP assays. Crucially, it addresses the "Albumin Shift" —an artifact where protein binding in assay buffers distorts potency rankings—and the emerging importance of biased agonism (cAMP vs.
Mechanistic Foundation: GLP-1R Signaling
The GLP-1 receptor is a Class B GPCR. Upon ligand binding, it primarily couples to
Expert Insight: Modern drug development favors "biased agonists" (like Tirzepatide) that maintain cAMP signaling while minimizing
Figure 1: GLP-1R Signaling Pathways
Caption: Dual signaling pathways of GLP-1R. Therapeutic efficacy is driven by cAMP (green), while
Comparative Potency Data
The following data aggregates EC50 values from CHO-K1 cells overexpressing human GLP-1R.
Critical Technical Note: Potency is highly dependent on the assay buffer's protein content. Lipidated analogues (Liraglutide, Semaglutide) bind albumin (BSA/HSA) in the media, reducing the free fraction of the drug available to the receptor. This causes a right-shift in the dose-response curve (higher EC50).
Table 1: Comparative EC50 Values (cAMP Accumulation)
| Compound | Class | EC50 (Serum-Free) | EC50 (0.1% HSA/BSA) | Biased Agonism Profile |
| Native GLP-1(7-36) | Endogenous | 2 - 10 pM | ~10 pM (No shift) | Balanced (cAMP = |
| Exenatide | Synthetic Peptide | 10 - 30 pM | ~30 pM (No shift) | Balanced |
| Liraglutide | C16-Fatty Acid | 10 - 30 pM | 200 - 500 pM | Balanced |
| Semaglutide | C18-Fatty Acid | 5 - 20 pM | 300 - 800 pM | Slight cAMP Bias |
| Tirzepatide | Dual Agonist | 50 - 100 pM | >1000 pM | Strong cAMP Bias (Low |
Analysis of the Data[1][2][3][4][5][6][7][8][9][10][11][12]
-
Intrinsic Potency: In the absence of albumin (Serum-Free), Semaglutide is equipotent or slightly more potent than native GLP-1.
-
The Albumin Shift: Notice the massive shift for Tirzepatide and Semaglutide in albumin-rich media. This is not a lack of potency; it is an artifact of high-affinity albumin binding (which extends half-life in vivo).
-
Guidance: When screening lipidated peptides, always run a parallel assay in 0.1% Casein (non-binding) vs. 1% HSA to calculate the "Albumin Shift Ratio."
-
-
Tirzepatide's Unique Profile: Tirzepatide shows lower affinity for GLP-1R compared to Semaglutide but exhibits superior clinical efficacy.[1][2] This is attributed to its biased agonism : it stimulates cAMP weakly but recruits almost no
-arrestin, preventing receptor downregulation [1, 3].
Experimental Protocol: HTRF cAMP Accumulation
This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF) for robust EC50 determination. It is designed to be self-validating by including phosphodiesterase (PDE) inhibition controls.
Reagents Required[4][10]
-
Cell Line: CHO-K1 stably expressing human GLP-1R (avoid transient transfections for potency ranking to ensure receptor density consistency).
-
Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty-acid free) + 500
M IBMX.-
Why IBMX? It inhibits PDE, preventing cAMP degradation. Without it, the signal is transient and EC50s are unreliable.
-
-
Detection Kit: HTRF cAMP Gs Dynamic Kit (Cisbio/Revvity) or equivalent.
Figure 2: Assay Workflow
Caption: Standardized HTRF workflow for high-throughput potency screening.
Step-by-Step Methodology
-
Cell Preparation:
-
Harvest CHO-GLP1R cells using non-enzymatic dissociation (e.g., Cell Dissociation Buffer) to preserve surface receptors.
-
Resuspend in Assay Buffer at
cells/mL. -
Dispense 5
L (2,000 cells) into a white, low-volume 384-well plate.
-
-
Compound Addition:
-
Prepare a 2x serial dilution of the agonist (e.g., Semaglutide) in Assay Buffer.
-
Self-Validation Check: Include a Forskolin (10
M) control well. This activates AC directly, bypassing the receptor, to define the absolute maximum cAMP signal (Emax system). -
Add 5
L of compound to the cells. Incubate for 30 minutes at Room Temperature (RT).
-
-
Detection:
-
Add 5
L of cAMP-d2 (acceptor). -
Add 5
L of Anti-cAMP-Cryptate (donor). -
Incubate for 1 hour at RT in the dark.
-
-
Data Analysis:
-
Read plate on an HTRF-compatible reader (e.g., EnVision).
-
Calculate Ratio:
. -
Fit data to a 4-parameter logistic (4PL) non-linear regression model.
-
Senior Scientist Troubleshooting & Optimization
The "Sticky Peptide" Problem
GLP-1 analogues are hydrophobic. They stick to plastic tips and reservoirs.
-
Solution: Use low-binding pipette tips and plates. Add 0.01% Tween-20 to the dilution buffer if you observe erratic replicates at low concentrations.
Receptor Density Artifacts
EC50 is dependent on receptor density (Receptor Reserve).
-
Insight: In CHO cells (high overexpression), partial agonists may appear as full agonists. To predict clinical efficacy more accurately, validate key hits in EndoC-
H1 cells (human beta-cell line) which express endogenous physiological levels of GLP-1R [1].
DPP-4 Contamination
If using native GLP-1 as a control, it degrades within minutes if serum is present.
-
Solution: Always add a DPP-4 inhibitor (e.g., Sitagliptin or Diprotin A) if your buffer contains any trace of serum, although defined buffers (HBSS/HEPES) are preferred.
References
-
Boianelli, A., et al. (2024). Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists.[3] Pharmaceuticals. [Link][4]
-
Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry. [Link]
-
Willard, F. S., et al. (2020). Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist. JCI Insight. [Link]
-
Zhang, J., et al. (2020). Therapeutic potential of GLP-1 receptor agonists: A review of their pharmacology and clinical application. Frontiers in Endocrinology. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling FAA1 agonist-1
Topic: Personal Protective Equipment & Handling Protocol for FAA1 Agonist-1 Classification: High Potency Active Pharmaceutical Ingredient (HPAPI) / Bioactive Lipid Modulator
Executive Safety Summary
Core Directive: Treat "this compound" as a High Potency Active Pharmaceutical Ingredient (HPAPI) . Whether this compound targets the yeast Long-Chain Acyl-CoA Synthetase (FAA1) or is a nomenclatural variant for a Free Fatty Acid Receptor 1 (FFAR1/GPR40) agonist, the safety profile remains consistent: high biological activity at low concentrations and high lipophilicity .
The Invisible Risk: Agonists targeting fatty acid signaling pathways are designed to cross cell membranes efficiently. This means they possess high dermal permeability. Standard latex gloves offer zero protection . The primary risks are:
-
Dermal Absorption: Rapid systemic entry due to lipophilic nature.
-
Inhalation: Dry powder dispersion during weighing (highest risk operation).
-
Target Organ Toxicity: Potential hepatotoxicity or metabolic disruption (common in this therapeutic class).
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this specific matrix for this compound.
| Protection Zone | Component | Specification (Mandatory) | Rationale |
| Hand Protection | Double Gloving | Inner: Nitrile (0.11 mm / 4 mil)Outer: Nitrile (Extended Cuff) or Laminate (Silver Shield®) | Lipophilic agonists permeate standard nitrile in <15 mins. Double layering provides a breakthrough buffer and visual breach detection. |
| Respiratory | PAPR / N95 | Powder Handling: Powered Air Purifying Respirator (PAPR) or N95 (if in hood).Solution: Surgical mask (if in hood). | Agonists are bioactive in the microgram range. Dust inhalation leads to rapid systemic exposure. |
| Body Defense | Lab Coat + Apron | Tyvek® disposable sleeves or impervious apron over a buttoned lab coat. | Cotton lab coats absorb lipophilic liquids, holding the toxin against the skin. Impervious layers prevent this "wicking" effect. |
| Eye/Face | Goggles | Chemical splash goggles (ANSI Z87.1). | Safety glasses are insufficient for liquids that can migrate across skin/mucous membranes upon splash contact. |
Engineering Controls & Containment
PPE is the last line of defense. Engineering controls are the primary barrier.[1]
Decision Tree: Where to Work?
Figure 1: Containment hierarchy. Note that dry powder handling always requires active ventilation due to electrostatic dispersion risks.
Operational Protocol: Step-by-Step
Phase A: Receipt & Storage
-
Inspect: Do not open the shipping package in a general office area. Move to the lab.
-
Secondary Containment: Store the vial inside a secondary unbreakable container (e.g., a plastic Nalgene jar) with a screw-top lid.
-
Labeling: Affix a "HIGH POTENCY AGONIST" sticker to the outer container.
Phase B: Weighing (Critical Risk Step)
The majority of lab exposures occur during the transfer of dry powder due to static electricity.
-
Setup: Place a disposable balance shield or "weighing funnel" inside the fume hood.
-
Static Control: Use an anti-static gun or ionizing bar on the vial before opening. Lipophilic powders are often statically charged and will "jump" onto gloves/sleeves.
-
Technique:
-
Don double gloves.[2]
-
Open vial only inside the hood.
-
Use a disposable spatula. Never reuse spatulas for potent compounds (cleaning generates contaminated aerosols).
-
Weigh directly into the final dissolution vessel (avoid weighing paper if possible).
-
Phase C: Solubilization
-
Solvent Choice: FAA1 agonists are likely hydrophobic. Dissolve in DMSO or Ethanol.
-
Warning: DMSO increases skin permeability. A DMSO solution of this agonist will penetrate nitrile gloves in seconds. Change outer gloves immediately if splashed.
-
-
Vortexing: Keep the tube capped tightly. Vortex only inside the hood.
Phase D: Disposal
-
Liquids: Collect in a dedicated "High Hazard" waste stream. Do not mix with general organic solvents.
-
Solids: All contaminated tips, tubes, and gloves go into a double-bagged biohazard/chemical waste box destined for incineration .
Emergency Response: Spills & Exposure
Do not use water immediately for powder spills. Water spreads hydrophobic compounds.
Figure 2: Spill response workflow. Note the specific instruction to wet powder spills to prevent aerosolization.
Exposure First Aid:
-
Skin: Wash with soap and water for 15 minutes. Do not use alcohol (it enhances absorption).
-
Eyes: Flush for 15 minutes.[3]
-
Inhalation: Move to fresh air immediately. Seek medical evaluation.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
-
SafeBridge Consultants. (2023). Potent Compound Safety: Categorization and Handling Guidelines. (Industry Standard for HPAPI Banding). Link
-
European Medicines Agency. (2014). Guideline on setting health-based exposure limits for use in risk identification in the manufacture of different medicinal products in shared facilities. Link
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
